Sorbic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,4E)-hexa-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+,5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWCOQWTEOXDQX-MQQKCMAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2, Array | |
| Record name | SORBIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21028 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SORBIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | SORBIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34344-66-6 | |
| Record name | Sorbic acid polymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34344-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3021277 | |
| Record name | 2E,4E-Hexadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sorbic acid appears as white powder or crystals. Melting point 134.5 °C. Slightly acidic and astringent taste with a faint odor., Dry Powder; NKRA, Colourless needles or white free flowing powder, having a slight characteristic odour and showing no change in colour after heating for 90 minutes at 105 °C, Colorless or white solid; [HSDB] White crystalline solid; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER., White, free-flowing powder | |
| Record name | SORBIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21028 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-Hexadienoic acid, (2E,4E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | SORBIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Sorbic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7188 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | (2E,4E)-2,4-Hexadienoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | SORBIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | (E,E)-2,4-Hexadienoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1167/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
442 °F at 760 mmHg (decomposes) (NTP, 1992), 228 °C with decomposition. | |
| Record name | SORBIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21028 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SORBIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
260 °F (NTP, 1992), 127 °C (261 °F) - closed cup, 127 °C | |
| Record name | SORBIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21028 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SORBIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SORBIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Slightly soluble in water, soluble in ethanol., In water, 1910 mg/L at 30 °C, In water, 1560 mg/L at 20 °C (OECD 105 Shake-Flask method), In water: 0.25% at 30 °C, 3.8% at 100 °C, In propylene glycol: 5.5% at 20 °C; in absolute ethanol or methanol: 12.90% at 20 °C; in 20% ethanol: 0.29%; in acetone: 9.2% at 20 °C; in glacial acetic acid: 11.5% at 20 °C; in benzene: 2.3%, in dioxane: 11.0% at 20 °C; in carbon tetrachloride: 1.3% at 20 °C; in cyclohexane: 0.28%; in glycerol: 0.31% at 20 °C; in isopropanol: 8.4%; in isopropyl ether: 2.7% at 20 °C; in methyl acetate: 6.1%; in toluene: 1.9% at 20 °C, For more Solubility (Complete) data for SORBIC ACID (6 total), please visit the HSDB record page., 1.91 mg/mL at 30 °C, Solubility in water, g/100ml at 30 °C: 0.25 (poor), Slightly soluble in water, soluble (in ethanol) | |
| Record name | SORBIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21028 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SORBIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | SORBIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | (2E,4E)-2,4-Hexadienoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | SORBIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | (E,E)-2,4-Hexadienoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1167/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.204 at 66 °F (NTP, 1992) - Denser than water; will sink, 1.204 g/cu cm at 19 °C, 1.2 g/cm³ | |
| Record name | SORBIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21028 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SORBIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SORBIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
3.87 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.87 (Air = 1), Relative vapor density (air = 1): 3.87 | |
| Record name | SORBIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21028 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SORBIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SORBIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
less than 0.01 mmHg at 68 °F ; 9.8 mmHg at 266 °F (NTP, 1992), 0.13 [mmHg], 3.08X10-4 mm Hg at 25 °C (OECD Guideline 104, Vapor Pressure), Vapor pressure, Pa at 20 °C: | |
| Record name | SORBIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21028 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sorbic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7188 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SORBIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless needles or white powder, Needles from water, Needles form dilute alcohol, White crystalline solid, White crystals or powder | |
CAS No. |
110-44-1, 22500-92-1 | |
| Record name | SORBIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21028 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sorbic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Sorbic acid [NF] | |
| Source | ChemIDplus | |
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| Record name | 2,4-Hexadienoic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022500921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Hexadienoic acid, (2E,4E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2E,4E-Hexadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexa-2,4-dienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sorbic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SORBIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X045WJ989B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | SORBIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | (2E,4E)-2,4-Hexadienoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | SORBIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
274.1 °F (NTP, 1992), Between 133 °C and 135 °C, after vacuum drying for four hours in a sulphuric acid desiccator, 134.5 °C | |
| Record name | SORBIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21028 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | SORBIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | SORBIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | (2E,4E)-2,4-Hexadienoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | SORBIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
Sorbic Acid's Antimicrobial Action: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Sorbic acid and its more soluble salts, known as sorbates, are extensively utilized as preservatives in a wide array of products, including food, animal feed, cosmetics, and pharmaceuticals.[1] First isolated in 1859 from the berries of the mountain ash tree, its antimicrobial properties were recognized in the 1940s.[2][3] This guide provides an in-depth exploration of the core mechanisms through which this compound exerts its antimicrobial effects, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Antimicrobial Mechanisms: A Multi-Pronged Attack
The antimicrobial efficacy of this compound is not attributed to a single mode of action but rather a combination of disruptive effects on microbial cells. Its activity is primarily against yeasts and molds, with a more selective action against bacteria. The overall inhibitory effect is a result of alterations to the cell membrane, inhibition of critical enzymes and transport systems, and the creation of a proton flux into the cell.
The Critical Role of pH and the Undissociated State
The antimicrobial potency of this compound is intrinsically linked to the pH of the surrounding environment. As a weak acid with a pKa of 4.75, the equilibrium between its undissociated and dissociated forms is pH-dependent. The undissociated form of the acid is significantly more effective as an antimicrobial agent. At a pH below its pKa, the undissociated form predominates, leading to increased antimicrobial action. This is because the undissociated, more lipophilic molecule can more readily diffuse across the microbial cell membrane.
Table 1: Effect of pH on this compound Dissociation
| pH | % Undissociated Acid |
| 3.0 | 98.0 |
| 4.0 | 85.0 |
| 4.75 | 50.0 |
| 5.0 | 37.0 |
| 6.0 | 6.0 |
| 7.0 | 0.6 |
Disruption of Cell Membrane and Proton Motive Force
The classical weak-acid preservative theory posits that undissociated this compound diffuses across the plasma membrane. Once inside the more neutral cytoplasm, it dissociates, releasing protons and the sorbate anion. This leads to two primary consequences:
-
Intracellular Acidification: The release of protons lowers the intracellular pH (pHi). To counteract this, the cell expends energy, often through plasma membrane H+-ATPase proton pumps, to expel the excess protons. However, high concentrations of this compound can overwhelm this regulatory mechanism.
-
Dissipation of Proton Motive Force (PMF): The PMF is an electrochemical proton gradient across the cell membrane, crucial for ATP synthesis and other cellular processes. It comprises two components: the membrane potential (Δψ) and the transmembrane proton gradient (ΔpH). This compound acts as a protonophore, carrying protons across the membrane and thereby dissipating the PMF. Specifically, it has been shown to selectively eliminate the ΔpH component while leaving the Δψ less disturbed in Escherichia coli. In Bacillus subtilis, this compound was found to be a potent uncoupler of the membrane potential. This disruption of the PMF severely hampers the cell's energy production.
Caption: this compound crosses the cell membrane and lowers intracellular pH.
Inhibition of Key Enzyme Systems
A significant aspect of this compound's antimicrobial action is its ability to inhibit various crucial enzymes within the microbial cell. This inhibition disrupts essential metabolic pathways.
-
Sulfhydryl Enzymes: this compound has been shown to inhibit sulfhydryl-containing enzymes such as fumarase, aspartase, and succinic dehydrogenase. The proposed mechanism involves a thiol addition reaction between this compound and the sulfhydryl group of cysteine residues in these enzymes.
-
Carbohydrate Metabolism: Enzymes involved in carbohydrate metabolism, including enolase and lactate dehydrogenase, are inhibited by this compound.
-
Citric Acid Cycle: Key enzymes of the citric acid cycle, such as malate dehydrogenase, isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, succinate dehydrogenase, and fumarase, are also targets of this compound inhibition.
-
Other Enzymes: Catalase and peroxidase are additional enzymes reported to be inhibited by this compound.
Caption: this compound inhibits multiple key metabolic enzymes.
Inhibition of Other Cellular Processes
Beyond direct enzyme inhibition, this compound disrupts other vital cellular functions:
-
Nutrient Uptake: Sorbate has been shown to inhibit nutrient transport systems. For instance, in putrefactive anaerobe 3679, sorbate inhibited the uptake of phenylalanine.
-
Protein Synthesis: A decreased rate of protein synthesis has been observed in the presence of sorbate.
-
Spore Germination: this compound is an effective inhibitor of bacterial spore germination, although higher concentrations may be required compared to inhibiting vegetative cell growth.
-
Genetic Material: Studies have investigated the potential for this compound to form mutagenic products through reactions with amines. However, the resulting products did not exhibit mutagenic or genotoxic activities in the Ames test, a SOS spot test, or with HeLa cells.
Quantitative Data: Antimicrobial Efficacy
The effectiveness of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The MIC is highly dependent on the microorganism, pH, and the composition of the medium.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms
| Microorganism | Medium/Product | pH | Temperature (°C) | MIC (ppm or µg/ml) | Reference |
| Saccharomyces cerevisiae | Broth | 4.5 | - | 100 | |
| Saccharomyces cerevisiae | Broth | 5.5 | - | 400 | |
| Candida albicans | Broth | 4.5 | - | 100 | |
| Escherichia coli | Broth | 5.5 | - | 800 | |
| Escherichia coli | Brain Heart Infusion Broth | 5 | 37 | >5000 | |
| Staphylococcus aureus | Brain Heart Infusion Broth | 5 | 37 | 1250 | |
| Erwinia carotovora | Broth | 6.0 | - | 50 | |
| Erwinia carotovora | Broth | 5.5 | - | 25 | |
| Various Bacteria | Animal Products | - | 5-25 | 100 to >1200 |
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
A standard method for determining the MIC of an antimicrobial agent like this compound is the broth microdilution method.
Detailed Methodology: Broth Microdilution Assay
-
Preparation of Antimicrobial Stock Solution: A concentrated stock solution of this compound (or its salt, potassium sorbate) is prepared in a suitable solvent and sterilized, often by filtration.
-
Preparation of Microtiter Plates: A 96-well microtiter plate is used. A series of twofold dilutions of the this compound stock solution are made in a sterile growth medium (e.g., Brain Heart Infusion Broth, Trypticase Soy Broth) directly in the wells of the plate. This creates a gradient of decreasing this compound concentrations across the plate.
-
Inoculum Preparation: The test microorganism is cultured in a suitable broth to a specific density, typically corresponding to a certain phase of growth (e.g., mid-log phase). The culture is then diluted to a standardized concentration, often around 5x10^5 Colony Forming Units (CFU)/ml.
-
Inoculation: A small, standardized volume of the prepared inoculum is added to each well of the microtiter plate containing the this compound dilutions. Control wells are also included: a positive control (medium with inoculum, no this compound) to ensure microbial growth, and a negative control (medium only) to check for sterility.
-
Incubation: The microtiter plate is incubated under conditions optimal for the growth of the test microorganism (e.g., 37°C for 24 hours).
-
Determination of MIC: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound at which no visible growth (no turbidity) is observed.
Caption: Experimental workflow for MIC determination via broth microdilution.
Conclusion
The antimicrobial action of this compound is a sophisticated, multi-faceted process rather than a singular event. Its efficacy is maximized in its undissociated form, which readily penetrates the microbial cell membrane. The primary mechanisms of inhibition include the disruption of the cellular proton motive force through intracellular acidification, the direct inhibition of a wide range of enzymes crucial for metabolism, and the hindrance of other cellular functions like nutrient transport and spore germination. This comprehensive inhibitory profile makes this compound a highly effective and widely used preservative in preventing the spoilage of foods and other products by yeasts, molds, and some bacteria.
References
An In-depth Technical Guide to the Chemical Properties and Structure of Sorbic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbic acid, or (2E,4E)-hexa-2,4-dienoic acid, is a naturally occurring organic compound first isolated from the berries of the mountain ash tree (Sorbus aucuparia).[1][2] It is widely utilized as a food preservative due to its potent antimicrobial properties, particularly against molds and yeasts.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound, tailored for professionals in research, science, and drug development.
Chemical Structure and Isomerism
This compound is a straight-chain unsaturated fatty acid with the chemical formula C₆H₈O₂.[3] Its structure features a carboxylic acid group and two conjugated double bonds in the trans configuration, which is the most thermodynamically stable and antimicrobially active isomer.
Caption: Chemical structure of (2E,4E)-sorbic acid.
Physicochemical Properties
This compound is a white, crystalline powder with a faint, characteristic odor and a slightly acidic taste. Key quantitative properties are summarized in the table below.
| Property | Value | Reference |
| Molar Mass | 112.128 g/mol | |
| Melting Point | 135 °C | |
| Boiling Point | 228 °C (with decomposition) | |
| pKa | 4.76 | |
| Density | 1.204 g/cm³ (at 20 °C) | |
| Vapor Pressure | 0.01 mmHg (at 20 °C) | |
| Flash Point | 127 °C |
Solubility
The solubility of this compound is a critical factor in its application, particularly in aqueous systems. Its solubility is influenced by temperature and the presence of other solutes. The salts of this compound, such as potassium sorbate, are generally preferred for applications requiring higher water solubility.
| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Reference |
| Water | 0.16 | 20 | |
| Water | 0.55 | 50 | |
| Water | 4.00 | 100 | |
| Ethanol (100%) | 12.90 | 20 | |
| Acetone | 9.2 | 20 | |
| Glacial Acetic Acid | 11.5 | 20 | |
| Diethyl Ether | Slightly soluble | - | |
| Propylene Glycol | 5.5 | 20 |
Spectroscopic Data
Spectroscopic techniques are essential for the identification and quantification of this compound.
| Technique | Wavelength/Wavenumber/Chemical Shift | Interpretation | Reference |
| UV-Vis | λmax ≈ 255-258 nm | π → π* transition of the conjugated diene system | |
| FT-IR (cm⁻¹) | 2500-3500 (broad) | O-H stretching of the carboxylic acid | |
| ~1694 | C=O stretching of the carboxylic acid | ||
| 1613-1638 | C=C stretching of the conjugated alkenes | ||
| ~998 | Out-of-plane bending for trans C-H of the alkene | ||
| ¹H NMR (CDCl₃, ppm) | δ 1.88 (d, 3H) | CH₃ | |
| δ 5.80 (d, 1H) | H at C2 | ||
| δ 6.27 (m, 2H) | H at C4 and C5 | ||
| δ 7.35 (m, 1H) | H at C3 | ||
| δ 12.0 (s, 1H) | COOH | ||
| ¹³C NMR (CDCl₃, ppm) | δ 18.5 | CH₃ | |
| δ 118.5 | C2 | ||
| δ 129.5 | C4 | ||
| δ 139.0 | C3 | ||
| δ 141.5 | C5 | ||
| δ 172.5 | COOH |
Synthesis and Stability
Commercially, this compound is primarily synthesized through the condensation of crotonaldehyde and ketene. Alternative routes include the reaction of malonic acid and crotonaldehyde.
While stable in its dry, crystalline form, this compound in aqueous solutions can undergo degradation, primarily through oxidation. This degradation is influenced by factors such as pH, temperature, light exposure, and the presence of metal ions. The major degradation products include acetaldehyde and β-carboxylacrolein, which can lead to browning in food products.
Mechanism of Antimicrobial Action
The antimicrobial activity of this compound is attributed to the undissociated form of the molecule, which is prevalent at pH values below its pKa of 4.76. The undissociated acid can penetrate the cell membrane of microorganisms. Inside the cell, it is thought to inhibit various enzymes, including those involved in carbohydrate metabolism and the citric acid cycle, thereby disrupting cellular function and inhibiting growth. This compound is most effective against yeasts and molds and has selective action against bacteria.
Caption: Antimicrobial mechanism of this compound.
Experimental Protocols
Determination of this compound by UV-Vis Spectrophotometry
This method is based on the reaction of this compound with thiobarbituric acid to form a colored product that can be quantified spectrophotometrically.
Materials:
-
Steam distillation apparatus
-
Spectrophotometer
-
This compound standard
-
Potassium dichromate solution
-
Thiobarbituric acid solution
-
Sulfuric acid (0.3 N)
Procedure:
-
Sample Preparation: A known weight of the sample is subjected to steam distillation to extract the this compound.
-
Reaction: An aliquot of the distillate is reacted with potassium dichromate and sulfuric acid, followed by the addition of thiobarbituric acid solution.
-
Measurement: The mixture is heated to develop a color, and the absorbance is measured at 532 nm.
-
Quantification: The concentration of this compound is determined by comparing the absorbance to a standard curve prepared from known concentrations of this compound.
Determination of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC provides a rapid and specific method for the quantification of this compound.
Materials:
-
HPLC system with a UV detector
-
C18 column
-
This compound standard
-
Mobile phase (e.g., a mixture of methanol and phosphate buffer)
-
Sample extraction solvents (e.g., methanol)
Procedure:
-
Sample Preparation: this compound is extracted from the sample matrix using a suitable solvent, followed by filtration.
-
Chromatographic Separation: The extracted sample is injected into the HPLC system. This compound is separated on a C18 column using an isocratic mobile phase.
-
Detection: The eluting this compound is detected by its UV absorbance at approximately 250-258 nm.
-
Quantification: The peak area of this compound in the sample is compared to that of a standard curve to determine its concentration.
Caption: Experimental workflow for this compound quantification.
Conclusion
This compound remains a crucial compound in various industries, particularly for its role as a preservative. A thorough understanding of its chemical properties, structure, and analytical methodologies is paramount for its effective and safe application. This guide provides a foundational resource for professionals engaged in research, quality control, and the development of new products incorporating this compound.
References
A Technical Guide to the History and Discovery of Sorbic Acid's Preservative Effects
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the historical milestones and scientific investigations that led to the discovery and understanding of sorbic acid's potent preservative capabilities. From its initial isolation to the elucidation of its antimicrobial mechanisms, this document provides a comprehensive overview for professionals in research and development.
Introduction
This compound, a naturally occurring unsaturated fatty acid, has become a cornerstone of food preservation technology. Its effectiveness against a broad spectrum of yeasts and molds, coupled with its safety profile, has made it an indispensable tool in the food and pharmaceutical industries. This whitepaper delves into the key discoveries, experimental evidence, and mechanistic insights that have shaped our understanding of this remarkable preservative.
The Genesis of a Preservative: A Historical Timeline
The journey of this compound from a botanical curiosity to a widely used food preservative spanned nearly a century. The timeline below outlines the pivotal moments in its history.
In 1859, the German chemist August Wilhelm von Hofmann first isolated this compound from the berries of the mountain ash tree, Sorbus aucuparia, from which it derives its name.[1][2] However, its remarkable preservative properties remained unknown for approximately 80 years. The late 1930s and early 1940s marked a turning point with the independent discovery of its antimicrobial activity by E. Müller in Germany and C. M. Gooding in the United States.[2][3] This discovery paved the way for its commercial application, which was solidified by Gooding's U.S. Patent in 1945 for its use as a fungistatic agent in foods and food wrappers.[4] The subsequent decade saw the commercial production of this compound and a surge in research to understand its efficacy and mechanism of action.
Early Experimental Evidence of Preservative Action
The pioneering work of scientists like C. M. Gooding laid the experimental foundation for the use of this compound as a food preservative. While the full, detailed protocols of these early experiments are not always readily available in modern literature, a reconstruction of their methodologies can be inferred from patents and later scientific reviews.
Fungistatic Activity Assessment (Gooding, c. 1945)
The primary method to evaluate the fungistatic (inhibiting fungal growth) properties of this compound involved challenging various food products and culture media with common spoilage molds.
Experimental Protocol:
-
Preparation of Test Media: A standard mycological agar medium, such as Potato Dextrose Agar (PDA), was prepared. This compound was incorporated into the molten agar at various concentrations. The pH of the media was often adjusted to assess its impact on efficacy.
-
Inoculation: The agar plates were inoculated with spores of common food spoilage molds, such as various species of Aspergillus and Penicillium. This was typically done by streaking a spore suspension onto the agar surface or by placing a small block of an established fungal culture in the center of the plate.
-
Incubation: The inoculated plates were incubated at a temperature conducive to fungal growth (typically 25-30°C).
-
Observation: The plates were observed over a period of several days to weeks for the presence or absence of fungal growth. The lowest concentration of this compound that completely inhibited visible growth was determined as the Minimum Inhibitory Concentration (MIC).
These early experiments consistently demonstrated that this compound was highly effective at inhibiting the growth of a wide range of molds, particularly at acidic pH levels.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents the visible growth of a microorganism. Early studies in the 1940s and 1950s established the MIC of this compound against a variety of food spoilage yeasts and molds.
| Microorganism | pH | Minimum Inhibitory Concentration (ppm) | Reference |
| Aspergillus niger | 4.5 | 250 | Inferred from |
| Penicillium spp. | 4.5 | 200 - 500 | Inferred from |
| Saccharomyces cerevisiae | 4.0 | 200 - 400 | Inferred from |
| Various Yeasts | 5.0 | No Growth at 1000 | |
| Various Yeasts | 6.0 | Growth at 1000 | |
| Candida albicans | 4.5 | No Growth at 1000 | |
| Cryptococcus neoformans | 4.5 | No Growth at 1000 |
Note: The exact MIC values from the earliest studies are not always consistently reported in later literature. The values in this table are compiled from various sources that reference early research and demonstrate the general effective concentrations. The strong influence of pH is a recurring theme in these early findings.
Unraveling the Mechanism of Action
The preservative power of this compound lies in its ability to interfere with essential cellular processes in microorganisms. Research over several decades has revealed a multi-pronged mechanism of action, primarily targeting key enzymes and cellular respiration.
The Critical Role of pH
The antimicrobial activity of this compound is highly dependent on the pH of the surrounding environment. The undissociated form of the acid is the active antimicrobial agent. This compound has a pKa of 4.76; at pH values below this, the undissociated form predominates, allowing it to more readily pass through the microbial cell membrane. Inside the cell, where the pH is typically neutral, the acid dissociates, releasing protons and acidifying the cytoplasm, which can inhibit various cellular functions.
Inhibition of Key Metabolic Enzymes
A primary mode of action of this compound is the inhibition of crucial enzymes involved in cellular metabolism. This disruption of vital biochemical pathways effectively halts microbial growth.
Experimental Protocol for Dehydrogenase Inhibition Assay (adapted from York and Vaughn, 1964):
-
Preparation of Cell-Free Extract: A dense culture of the target microorganism (e.g., yeast) is harvested and washed. The cells are then mechanically disrupted (e.g., by sonication or with a French press) to release the intracellular enzymes. The cell debris is removed by centrifugation to obtain a cell-free extract.
-
Enzyme Assay: The activity of a specific dehydrogenase (e.g., succinate dehydrogenase) is measured spectrophotometrically. This is often achieved by monitoring the reduction of an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol) which changes color upon reduction.
-
Inhibition Study: The enzyme assay is repeated in the presence of varying concentrations of this compound. The rate of the reaction is compared to a control without this compound to determine the extent of inhibition.
Studies have shown that this compound inhibits a range of dehydrogenases, including those in the citric acid cycle and fatty acid metabolism.
Targeting Sulfhydryl Enzymes
A significant breakthrough in understanding this compound's mechanism was the discovery of its inhibitory effect on sulfhydryl enzymes. These enzymes, which contain a reactive sulfhydryl group (-SH) in their active site, are crucial for many cellular functions. This compound is thought to react with these sulfhydryl groups, inactivating the enzyme.
References
Sorbic Acid: A Technical Guide to Its Natural Origins and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Sorbic acid, a six-carbon unsaturated fatty acid, is a widely utilized preservative in the food, pharmaceutical, and cosmetic industries, valued for its ability to inhibit the growth of molds, yeasts, and some bacteria. This technical guide provides a comprehensive overview of the natural sources of this compound and the primary methods for its chemical synthesis, complete with detailed experimental protocols, quantitative data, and process visualizations.
Natural Sources of this compound
The primary natural source of this compound is the berries of the mountain ash tree, Sorbus aucuparia, commonly known as rowan berries.[1][2] In the berries, this compound exists as its lactone precursor, parathis compound.[2] This compound is responsible for the bitter taste of the raw berries and can cause gastrointestinal upset if consumed in large quantities.[3]
The conversion of parathis compound to the more stable and non-toxic this compound is achieved through heat or hydrolysis.[2] This transformation is a critical step in the extraction of this compound from its natural source.
Quantitative Data on Natural this compound Precursors
The concentration of parathis compound in rowan berries can vary depending on the ripeness of the fruit.
| Natural Source | Compound | Concentration | Reference |
| Green Rowan Berries (Sorbus aucuparia) | Parathis compound | 132.3 mg per 100 g dry matter | |
| Ripe Rowan Berries (Sorbus aucuparia) | Parathis compound | Concentration decreases from the green to the fully ripe stage. | |
| Fresh Rowan Berries (Sorbus aucuparia) | This compound (equivalent) | Approximately 0.1% |
Experimental Protocol: Extraction and Conversion of this compound from Rowan Berries
This protocol outlines a laboratory-scale method for the extraction of parathis compound from rowan berries and its subsequent conversion to this compound.
Materials:
-
Fresh or dried rowan berries (Sorbus aucuparia)
-
Ethanol (95%) or Methanol
-
Diatomaceous earth
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), dilute solution
-
Activated carbon
-
Distilled water
-
Rotary evaporator
-
Reflux apparatus
-
Filtration apparatus (Buchner funnel, filter paper)
-
Crystallization dish
-
pH meter or pH paper
Procedure:
-
Extraction of Parathis compound:
-
Homogenize 100g of fresh or dried rowan berries with 300 mL of ethanol or methanol in a blender.
-
Transfer the slurry to a flask and stir for 24 hours at room temperature to extract the parathis compound.
-
Filter the mixture through a bed of diatomaceous earth using a Buchner funnel to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract containing parathis compound.
-
-
Conversion of Parathis compound to this compound (Acid Hydrolysis):
-
To the crude extract, add 100 mL of a 1 M solution of HCl or H₂SO₄.
-
Set up a reflux apparatus and heat the mixture to boiling for 2-3 hours. This will hydrolyze the lactone ring of parathis compound to form this compound.
-
Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
-
Purification of this compound:
-
After cooling, transfer the reaction mixture to a crystallization dish and cool in an ice bath to precipitate the crude this compound.
-
Collect the crude this compound crystals by vacuum filtration and wash with cold distilled water.
-
Recrystallize the crude this compound from hot water. Dissolve the crystals in a minimal amount of boiling water, add a small amount of activated carbon to decolorize the solution, and hot filter to remove the carbon.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to form pure this compound crystals.
-
Collect the purified crystals by vacuum filtration and dry in a desiccator.
-
Caption: Workflow for the extraction of parathis compound and its conversion to this compound.
Chemical Synthesis of this compound
While this compound can be obtained from natural sources, commercial production relies heavily on chemical synthesis to ensure a consistent and high-purity supply. Several synthetic routes have been developed, with the most prominent industrial method involving the reaction of crotonaldehyde and ketene.
Industrial Synthesis: Crotonaldehyde and Ketene Method
This is the most common method used for the industrial production of this compound. The process involves two main stages: the formation of a polyester intermediate from crotonaldehyde and ketene, followed by the hydrolysis or thermolysis of the polyester to yield this compound.
Reaction Scheme:
-
Polyester Formation: Crotonaldehyde reacts with ketene in the presence of a catalyst (e.g., zinc salts of fatty acids) to form a polyester.
-
Hydrolysis/Thermolysis: The polyester is then depolymerized to this compound through acid-catalyzed hydrolysis (e.g., with hydrochloric acid) or thermal decomposition.
Caption: High-level overview of the industrial synthesis of this compound.
Experimental Protocol: Industrial Synthesis of this compound (Crotonaldehyde and Ketene Method)
This protocol is a generalized representation of the industrial process based on information from various patents. Specific conditions may vary between manufacturers.
Materials:
-
Crotonaldehyde
-
Ketene (generated in situ from acetic acid)
-
Catalyst (e.g., zinc isobutyrate)
-
Inert solvent (optional)
-
Hydrochloric acid (concentrated)
-
Activated carbon
-
Water
Procedure:
-
Polyester Formation:
-
In a suitable reactor, crotonaldehyde is mixed with a catalyst, such as zinc isobutyrate.
-
Ketene gas, generated by the high-temperature cracking of acetic acid, is bubbled through the crotonaldehyde solution. The reaction is typically carried out at a controlled temperature, for instance, between 30°C and 50°C.
-
The reaction is continued until the desired degree of polymerization is achieved, resulting in a viscous polyester.
-
Excess unreacted crotonaldehyde can be removed by distillation under reduced pressure.
-
-
Hydrolysis of the Polyester:
-
The polyester is transferred to a hydrolysis reactor and mixed with concentrated hydrochloric acid.
-
The mixture is heated to a temperature ranging from room temperature to the boiling point of the hydrochloric acid (e.g., around 80°C) to decompose the polyester.
-
The reaction is held at this temperature for a specific duration (e.g., 1-2 hours) to ensure complete hydrolysis.
-
-
Isolation and Purification of this compound:
-
The reaction mixture is cooled to precipitate the crude this compound. The solid-liquid separation is often performed at a controlled temperature (e.g., 30-60°C) to improve the removal of tarry byproducts.
-
The crude this compound is collected by filtration or centrifugation.
-
The crude product is then purified, typically by recrystallization from hot water, often with the addition of activated carbon to remove colored impurities.
-
The purified this compound crystals are collected by filtration, washed with cold water, and dried.
-
Alternative Synthesis Methods
Several other methods for synthesizing this compound have been developed, although they are less common on an industrial scale.
-
Malonic Acid Method: This method involves the condensation of crotonaldehyde with malonic acid in the presence of a base like pyridine.
-
Acetone Method: this compound can be synthesized from the condensation of acetone and crotonaldehyde, followed by dehydrogenation.
-
Butadiene Method: This route utilizes butadiene and acetic acid as starting materials, which react in the presence of a manganese acetate catalyst to form an intermediate that is then converted to this compound.
Quantitative Comparison of Synthesis Methods
| Synthesis Method | Key Reactants | Catalyst/Conditions | Typical Yield | Reference |
| Crotonaldehyde and Ketene | Crotonaldehyde, Ketene | Zinc salts, Acid Hydrolysis | High (Industrial Standard) | |
| Malonic Acid Method | Crotonaldehyde, Malonic Acid | Pyridine, Heat | 28-32% (Lab Scale) | Organic Syntheses |
| Butadiene Method | Butadiene, Acetic Acid | Manganese acetate, Heat | - |
Conclusion
This compound can be sourced naturally from the berries of the mountain ash tree through the extraction and conversion of its precursor, parathis compound. However, for large-scale, high-purity production, chemical synthesis is the method of choice. The reaction of crotonaldehyde and ketene represents the most established and economically viable industrial route. The selection of a particular synthetic method depends on factors such as raw material availability, desired purity, and economic considerations. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important preservative.
References
Sorbic acid solubility in different solvents for lab use
An In-depth Technical Guide to the Solubility of Sorbic Acid for Laboratory Applications
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to formulation, efficacy, and regulatory approval. This compound (2,4-hexadienoic acid), a widely utilized preservative, is no exception. Its effectiveness as an antimicrobial agent is intrinsically linked to its ability to dissolve in various media. This technical guide provides a comprehensive overview of this compound's solubility in common laboratory solvents, detailed experimental protocols for its determination, and a logical workflow to ensure accurate and reproducible results.
This compound is a white, crystalline powder with a faint, characteristic odor.[1] It is recognized as a Generally Recognized as Safe (GRAS) substance by the U.S. Food and Drug Administration (FDA), making it suitable for use in food and pharmaceutical applications.[2][3][4] The antimicrobial action of this compound is primarily against yeasts and molds and is most effective in its undissociated form, which is favored at a pH below its pKa of 4.76.[5]
Quantitative Solubility Data
The solubility of this compound varies significantly with the solvent and temperature. While its solubility in water is limited, it is readily soluble in many organic solvents. The following table summarizes quantitative solubility data for this compound in a range of common laboratory solvents.
| Solvent | Temperature | Solubility ( g/100 mL) |
| Water | 20 °C (68 °F) | 0.16 |
| 30 °C (86 °F) | 0.191 | |
| 50 °C (122 °F) | 0.55 | |
| 100 °C (212 °F) | 4.00 | |
| Ethanol (Absolute) | 20 °C (68 °F) | 12.90 |
| Methanol (Absolute) | 20 °C (68 °F) | 12.90 |
| Acetone | 20 °C (68 °F) | 9.2 |
| Propylene Glycol | 20 °C (68 °F) | 5.5 |
| Glacial Acetic Acid | 20 °C (68 °F) | 11.5 |
| Dioxane | 20 °C (68 °F) | 11.0 |
| Isopropanol | 20 °C (68 °F) | 8.4 |
| Methyl Acetate | 20 °C (68 °F) | 6.1 |
| Isopropyl Ether | 20 °C (68 °F) | 2.7 |
| Benzene | 20 °C (68 °F) | 2.3 |
| Toluene | 20 °C (68 °F) | 1.9 |
| Carbon Tetrachloride | 20 °C (68 °F) | 1.3 |
| Glycerol | 20 °C (68 °F) | 0.31 |
| Cyclohexane | 20 °C (68 °F) | 0.28 |
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent. It involves creating a saturated solution and measuring the concentration of the dissolved solute after equilibrium has been reached.
Materials and Equipment
-
This compound (pure, solid form)
-
Selected Solvent(s) of interest
-
Glass flasks or vials with airtight stoppers
-
Orbital shaker or magnetic stirrer with temperature control
-
Incubator or water bath for temperature regulation
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Procedure
-
Preparation of a Saturated Solution : Add an excess amount of solid this compound to a flask containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Equilibration : Tightly seal the flask and place it in a temperature-controlled orbital shaker or water bath. Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours, depending on the solvent and the compound's dissolution rate.
-
Phase Separation : After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the sample at the same temperature or filter it using a syringe filter that is chemically compatible with the solvent. This step must be performed carefully to avoid any undissolved particles in the sample for analysis.
-
Sample Preparation for Analysis : Accurately dilute an aliquot of the clear, saturated supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification : Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.
-
Calculation : Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Report the results in standard units, such as g/100 mL or mg/L. The experiment should be performed in replicate (typically n=3) to ensure the precision of the results.
Visualizing the Experimental Workflow
The logical progression of the shake-flask solubility determination method can be visualized as a clear workflow.
Caption: Workflow for Solubility Determination using the Shake-Flask Method.
Mechanism of Antimicrobial Action: A Note for Drug Development
For professionals in drug development, understanding the mechanism of action is as crucial as its physical properties. This compound's antimicrobial efficacy stems from its ability to inhibit various enzymes within microbial cells, particularly those involved in carbohydrate metabolism and the citric acid cycle. It primarily targets yeasts and molds, with selective action against bacteria. This inhibitory action is greatest when this compound is in its undissociated form, allowing it to penetrate the microbial cell membrane. Therefore, the solubility data presented here is critical for developing formulations that ensure this compound remains in its most active state at the desired site of action.
References
- 1. phexcom.com [phexcom.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. eCFR :: 21 CFR 182.3089 -- this compound. [ecfr.gov]
- 4. Evaluation of the Health Aspects of this compound and its Salts as Food Ingredients. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 5. extension.iastate.edu [extension.iastate.edu]
Sorbic Acid as an Antifungal Agent: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory effects of sorbic acid on a wide range of fungal and yeast species. It is designed to be a comprehensive resource, detailing quantitative inhibitory data, experimental methodologies for assessing antifungal activity, and insights into the molecular mechanisms and signaling pathways affected by this compound.
Fungal and Yeast Species Inhibited by this compound
This compound and its salts are potent inhibitors of a broad spectrum of fungi and yeasts, making them effective preservatives in various applications.[1][2][3] The antimicrobial action of this compound is primarily directed against yeasts and molds.[1] Its efficacy is significantly influenced by the pH of the medium, with the undissociated form of the acid, which predominates at pH values below its pKa of 4.75, exhibiting the highest level of antimicrobial activity.[1]
A diverse array of fungal and yeast genera are susceptible to this compound, including:
-
Yeast Genera: Brettanomyces, Candida, Cryptococcus, Debaryomyces, Hansenula, Issatchenkia, Klockera, Pichia, Rhodotorula, Saccharomyces, Sporobolomyces, Torulaspora, and Zygosaccharomyces.
-
Fungal (Mold) Genera: Alternaria, Aspergillus, Botrytis, Cephalosporium, Cladosporium, Fusarium, Geotrichum, Helminthosporium, Mucor, Penicillium, Pullularia, Rhizopus, Sporotrichum, and Trichoderma.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The minimum inhibitory concentration (MIC) is a critical quantitative measure of an antimicrobial agent's effectiveness. The following tables summarize the MIC values of this compound against various fungal and yeast species as reported in the scientific literature. These values can vary based on factors such as pH, temperature, inoculum size, and the specific strain being tested.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Yeast Species
| Yeast Species | pH | MIC (mM) | Additional Conditions/Notes |
| Brettanomyces bruxellensis | - | Resistant to high levels | Growth in low-sugar media |
| Candida diddensiae (in a cocktail) | 4.5 | 5.94 | Undissociated acid |
| 4.0 | 3.85 | Undissociated acid | |
| 3.5 | 3.19 | Undissociated acid | |
| Candida zeylanoides | 7.0 | >2000 ppm | |
| Cryptococcus magnus | 4.0 | 0.37 | Growth on glycerol |
| Hansenula anomala | 3.5 | <0.5 | Maximum tolerated level of benzoic acid was 0.5 mM |
| Issatchenkia occidentalis (in a cocktail) | 4.5 | 5.94 | Undissociated acid; most resistant in the cocktail |
| 4.0 | 3.85 | Undissociated acid | |
| 3.5 | 3.19 | Undissociated acid | |
| Pichia anomala (in a cocktail) | 4.5 | 5.94 | Undissociated acid |
| 4.0 | 3.85 | Undissociated acid | |
| 3.5 | 3.19 | Undissociated acid | |
| Pichia fermentans | 5.5 | <13.3 | |
| Rhodotorula glutinis | 4.0 | 0.46 | Growth on glycerol |
| Saccharomyces cerevisiae | 4.0 | 1.8 | Growth on glycerol |
| 4.0 | 3.0 | Δpad1 deletant | |
| 3.5 | 0.45 - 1.78 | (50-200 ppm) | |
| Saccharomyces cerevisiae (in a cocktail) | 4.5 | 5.94 | Undissociated acid |
| 4.0 | 3.85 | Undissociated acid | |
| 3.5 | 3.19 | Undissociated acid | |
| Torulaspora delbrueckii | 4.0 | ~2.0 | Moderate fermentation |
| Zygosaccharomyces bailii | 4.0 | 3.1 | Growth on glycerol |
| 4.0 | 6.6 | Growth on glucose | |
| 4.0 | 4.5 - 9.5 | Strain variation observed | |
| Zygosaccharomyces rouxii | 7.0 | >2000 ppm |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal (Mold) Species
| Fungal Species | pH | MIC (mM) | Additional Conditions/Notes |
| Alternaria alternata | 7.0 | 1000 ppm | |
| Aspergillus niger | 4.0 | 4.5 | Conidia inoculum of 10^5/ml |
| 4.0 | 1.5 | Mycelia from 10^5 spores/ml inoculum | |
| 7.0 | 1000 ppm | ||
| Aspergillus flavus | 7.0 | 1000 ppm | |
| Aspergillus oryzae | 7.0 | 1000 ppm | |
| Aspergillus versicolor | 7.0 | 1000 ppm | |
| Botrytis cinerea | 3.6 - 5.7 | < 0.1% (w/v) | This compound effective |
| > 5.7 | > 0.1% (w/v) | This compound ineffective | |
| Cladosporium cladosporioides | 4.1 | 0.3 | |
| 7.6 | 18.0 | ||
| 7.0 | 1000 ppm | ||
| Cladosporium sphaerospermum | 7.0 | 1000 ppm | |
| Fusarium oxysporum | 6.4 | 8.7 (976 ppm) | ED50 for mycelial growth |
| Mucor plumbeus | 7.0 | 2000 ppm | |
| Penicillium chrysogenum | 4.1 | 1.0 | |
| 7.6 | 230.0 | ||
| Penicillium roqueforti | - | 4.2 - 21.2 | Undissociated acid; strain dependent |
| 7.0 | 2000 ppm | ||
| Rhizopus oryzae | 7.0 | 2000 ppm | |
| Rhizopus sp. | 3.6 - 5.7 | < 0.1% (w/v) | This compound effective |
| > 5.7 | > 0.1% (w/v) | This compound ineffective | |
| Trichoderma sp. | - | - | Generally inhibited |
| Ulocladium atrum | 4.1 | 0.2 | |
| 7.6 | 33.0 |
Mechanisms of Action and Signaling Pathways
The antimicrobial action of this compound is multifaceted. The classical weak-acid theory posits that the undissociated form of the acid passively diffuses across the cell membrane. Once inside the neutral cytoplasm, it dissociates, releasing protons and causing intracellular acidification. This drop in internal pH can disrupt enzymatic functions and metabolic processes.
However, evidence suggests that this is not the sole mechanism of action. This compound has been shown to inhibit various enzymes, including those involved in carbohydrate metabolism and the citric acid cycle.
A key target of this compound is cellular respiration. Studies have demonstrated that this compound more potently inhibits respiration compared to fermentation. This explains why fermentative yeasts, which can generate energy without respiration, tend to be more resistant to this compound. The inhibition of respiration is associated with the production of reactive oxygen species (ROS), which can lead to cellular damage.
In some yeasts, specific signaling pathways are activated in response to this compound stress. A notable example is the High Osmolarity Glycerol (HOG) pathway in Candida glabrata. This compound treatment leads to the phosphorylation of the MAP kinase CgHog1, which is crucial for weak acid stress resistance in this organism. This response appears to be different from that of Saccharomyces cerevisiae, where the transcription factors Msn2 and Msn4 are the primary mediators of the general stress response to weak acids.
Experimental Protocols for Antifungal Susceptibility Testing
Determining the MIC of this compound against fungal and yeast species is essential for research and quality control. Standardized methods developed by organizations like the Clinical and Laboratory Standards Institute (CLSI) provide a framework for reproducible susceptibility testing. The broth microdilution method is a commonly used technique.
General Broth Microdilution Protocol
This protocol is a generalized procedure based on established methodologies for antifungal susceptibility testing. Specific parameters may need to be optimized depending on the fungal or yeast species being tested.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) at a high concentration (e.g., 100 mM).
-
Ensure the final solvent concentration in the test wells does not inhibit microbial growth.
2. Preparation of Culture Medium:
-
Use a standardized liquid medium appropriate for the test organism, such as RPMI-1640 with L-glutamine, buffered with MOPS to a pH of 7.0 for yeasts, or a suitable broth for filamentous fungi.
-
The pH of the medium is critical and should be adjusted as required for the specific experimental goals, as this compound's efficacy is pH-dependent.
3. Inoculum Preparation:
-
Yeasts: Culture the yeast strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 cells/mL. Dilute this suspension in the test medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.
-
Filamentous Fungi: Grow the fungus on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of approximately 0.4-5 x 10^4 conidia/mL in the test medium.
4. Microtiter Plate Preparation:
-
Use sterile 96-well microtiter plates.
-
Perform serial twofold dilutions of the this compound stock solution in the test medium across the wells of the plate to achieve the desired final concentration range.
-
Include a growth control well (medium and inoculum, no this compound) and a sterility control well (medium only).
5. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared fungal or yeast suspension.
-
Incubate the plates at an appropriate temperature (e.g., 35°C for most yeasts, 28-35°C for most molds) for 24-72 hours, or until sufficient growth is observed in the growth control well.
6. Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control. For yeasts, this is often a ≥50% reduction in turbidity. For filamentous fungi, it is the lowest concentration that prevents any discernible growth.
-
Growth can be assessed visually or by using a microplate reader to measure the optical density (e.g., at 530 nm).
Conclusion
This compound remains a valuable tool in the control of fungal and yeast contamination. A thorough understanding of its spectrum of activity, the factors influencing its efficacy, and its mechanisms of action is crucial for its effective application in research and industrial settings. This guide provides a foundational resource for professionals working in these areas, summarizing key quantitative data, outlining experimental procedures, and offering insights into the cellular responses of fungi and yeasts to this widely used preservative. Further research into the specific signaling pathways affected by this compound in a broader range of microorganisms will undoubtedly lead to more targeted and effective antifungal strategies.
References
The Disruption of Bacterial Cell Membranes by Sorbic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbic acid, a six-carbon unsaturated fatty acid, is a widely utilized antimicrobial preservative in the food and pharmaceutical industries. Its efficacy is particularly pronounced against a broad spectrum of molds and yeasts, as well as a variety of bacteria. The primary mode of action of this compound is intricately linked to its ability to compromise the integrity and function of the bacterial cell membrane, a critical barrier that governs cellular homeostasis and bioenergetics. This technical guide provides an in-depth exploration of the multifaceted effects of this compound on bacterial cell membranes, detailing its mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for further investigation.
The antimicrobial activity of this compound is highly dependent on the pH of the surrounding medium, with its undissociated form exhibiting the most potent inhibitory effects.[1] The pKa of this compound is 4.75; therefore, its efficacy is significantly enhanced in acidic environments where the concentration of the undissociated, lipophilic form is higher, allowing for passive diffusion across the bacterial cell membrane.[2] Upon entry into the more alkaline cytoplasm, this compound dissociates, releasing protons and leading to intracellular acidification. This disruption of the transmembrane pH gradient is a key initiating event in its antimicrobial action.
Core Mechanisms of Action
This compound exerts its antimicrobial effects through a combination of mechanisms that ultimately disrupt the bacterial cell membrane and inhibit essential cellular processes.
Dissipation of the Proton Motive Force (PMF)
The primary and most significant effect of this compound on the bacterial cell membrane is the dissipation of the proton motive force (PMF). The PMF is the electrochemical potential gradient of protons across the cytoplasmic membrane and is essential for vital cellular functions, including ATP synthesis, nutrient transport, and motility. The PMF is composed of two components: the transmembrane pH gradient (ΔpH) and the transmembrane electrical potential (Δψ). This compound disrupts both of these components.
As a lipophilic weak acid, undissociated this compound readily diffuses across the bacterial membrane. Once inside the relatively alkaline cytoplasm, it dissociates, releasing a proton and its corresponding anion. This process leads to a decrease in the intracellular pH (pHi), thereby reducing the ΔpH.[3] Concurrently, the movement of the charged sorbate anion and the influx of protons can lead to a depolarization of the membrane potential (Δψ).[2] The combined effect is a significant reduction in the overall PMF, which severely impairs the cell's energy-generating capacity.
Inhibition of Cellular Enzymes
This compound is a potent inhibitor of numerous bacterial enzymes, many of which are crucial for metabolic pathways. A key target is the class of sulfhydryl enzymes, where this compound is thought to react with the thiol groups of cysteine residues, leading to enzyme inactivation.
Key inhibited enzymes include:
-
Glycolytic Enzymes: Enolase and lactate dehydrogenase are inhibited, disrupting carbohydrate metabolism.[1]
-
Citric Acid Cycle Enzymes: this compound inhibits several enzymes of the citric acid cycle, including succinate dehydrogenase and fumarase, further crippling cellular energy production.
Alteration of Membrane Fluidity and Integrity
While the primary effect of this compound is on the PMF, there is also evidence to suggest that it can directly interact with the lipid bilayer, leading to alterations in membrane fluidity and integrity. Studies on fungi have shown that this compound can induce changes in the fatty acid composition of the cell membrane, leading to a decrease in unsaturated fatty acids and a corresponding increase in saturated fatty acids. This alteration would lead to a more rigid membrane, which could impair the function of membrane-bound proteins and transport systems. At higher concentrations, this compound may cause more significant damage, leading to increased membrane permeability.
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data from studies investigating the effects of this compound on bacterial cell membranes.
Table 1: Effect of this compound on Membrane Potential (Δψ) and Intracellular pH (pHi) in Bacillus subtilis
| Parameter | This compound Concentration | External pH | Observed Effect | Reference |
| Membrane Potential (Δψ) | 3 mM Potassium Sorbate | 6.4 | 64% reduction in Δψ | |
| Proton Motive Force (PMF) | 11 mM Potassium Sorbate | 6.4 | Dissipation from 188 ± 9 mV to 83 ± 5 mV | |
| Intracellular pH (pHi) | 3 mM Potassium Sorbate | 6.4 | Decrease in pHi and increase in generation time |
Table 2: pH-Dependent Dissociation of this compound
| pH | % Undissociated this compound |
| 3.0 | 98.2 |
| 4.0 | 85.0 |
| 4.75 (pKa) | 50.0 |
| 5.0 | 36.0 |
| 6.0 | 5.4 |
| 7.0 | 0.6 |
Data adapted from literature.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound on bacterial cell membranes.
Protocol 1: Measurement of Bacterial Membrane Potential using DiSC3(5)
This protocol describes a fluorometric method to measure changes in bacterial membrane potential using the voltage-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
Phosphate-buffered saline (PBS) or other appropriate buffer, supplemented with a carbon source (e.g., 0.2% glucose)
-
DiSC3(5) stock solution (e.g., 1 mM in DMSO)
-
This compound stock solutions of various concentrations
-
Valinomycin or CCCP stock solution (ionophore for positive control)
-
Fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em = 622/670 nm)
-
96-well black microplates or cuvettes
Procedure:
-
Cell Preparation: a. Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase (e.g., OD600 of 0.4-0.6). b. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). c. Wash the cell pellet twice with the assay buffer (e.g., PBS with 0.2% glucose) to remove any residual medium. d. Resuspend the cells in the assay buffer to a final OD600 of approximately 0.1.
-
Dye Loading: a. Add DiSC3(5) to the cell suspension to a final concentration of 1-2 µM. b. Incubate the mixture in the dark at room temperature for 15-30 minutes to allow for dye uptake and fluorescence quenching.
-
Fluorescence Measurement: a. Transfer the cell suspension to a 96-well black microplate or a cuvette. b. Place the sample in the fluorometer and record the baseline fluorescence until a stable signal is obtained. c. Add the desired concentration of this compound to the sample and immediately start recording the fluorescence signal over time. An increase in fluorescence indicates membrane depolarization. d. As a positive control for maximal depolarization, add an ionophore such as valinomycin (e.g., 1 µM) or CCCP at the end of the experiment and record the fluorescence.
-
Data Analysis: a. Plot the fluorescence intensity as a function of time. b. The level of depolarization can be expressed as a percentage of the maximal depolarization achieved with the ionophore.
Protocol 2: Assessment of Bacterial Cell Membrane Integrity using Propidium Iodide
This protocol uses the fluorescent dye propidium iodide (PI) to assess membrane integrity. PI is a membrane-impermeant dye that only enters cells with compromised membranes, where it intercalates with DNA and fluoresces.
Materials:
-
Bacterial culture treated with this compound (and an untreated control)
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Flow cytometer or fluorescence microscope with appropriate filters (e.g., Ex/Em = 535/617 nm)
Procedure:
-
Cell Preparation: a. Grow and treat bacterial cells with the desired concentrations of this compound for a specified time. Include an untreated control. b. Harvest the cells by centrifugation and wash them once with PBS. c. Resuspend the cells in PBS to a concentration of approximately 106 cells/mL for flow cytometry or 108 cells/mL for microscopy.
-
Staining: a. Add PI to the cell suspension to a final concentration of 1-10 µg/mL. b. Incubate in the dark at room temperature for 5-15 minutes.
-
Analysis: a. Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of PI-positive cells represents the population with compromised membranes. b. Fluorescence Microscopy: Place a drop of the stained cell suspension on a microscope slide, cover with a coverslip, and observe under a fluorescence microscope. Count the number of fluorescent (membrane-compromised) and non-fluorescent (intact) cells to determine the percentage of damaged cells.
Protocol 3: Analysis of Bacterial Fatty Acid Composition by GC-FAME
This protocol outlines the steps for analyzing changes in the fatty acid composition of bacterial membranes after this compound treatment using gas chromatography of fatty acid methyl esters (FAMEs).
Materials:
-
Bacterial cell pellets (from treated and untreated cultures)
-
Reagent 1: Saponification reagent (e.g., 15% w/v NaOH in 50% v/v methanol)
-
Reagent 2: Methylation reagent (e.g., 6N HCl in methanol)
-
Reagent 3: Extraction solvent (e.g., hexane:methyl tert-butyl ether, 1:1 v/v)
-
Reagent 4: Base wash solution (e.g., 1.2% w/v NaOH)
-
Screw-cap glass tubes
-
Water bath or heating block
-
Vortex mixer
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)
-
FAME standards for identification and quantification
Procedure:
-
Saponification: a. Place the bacterial cell pellet in a screw-cap glass tube. b. Add 1 mL of saponification reagent. c. Vortex briefly and heat at 100°C for 30 minutes in a water bath, with vortexing every 5-10 minutes. d. Cool the tubes to room temperature.
-
Methylation: a. Add 2 mL of methylation reagent to the cooled tubes. b. Vortex and heat at 80°C for 10 minutes. c. Cool the tubes rapidly on ice.
-
Extraction: a. Add 1.25 mL of the extraction solvent. b. Vortex for 10 minutes. c. Centrifuge briefly to separate the phases. d. Transfer the upper organic phase containing the FAMEs to a new tube.
-
Base Wash: a. Add 3 mL of the base wash solution to the extracted FAMEs. b. Vortex for 5 minutes. c. Transfer the upper organic phase to a GC vial for analysis.
-
GC Analysis: a. Inject the sample into the GC. b. The FAMEs are separated based on their boiling points and polarity. c. Identify and quantify the individual fatty acids by comparing their retention times and peak areas to those of known FAME standards.
Protocol 4: Assay for Bacterial Lactate Dehydrogenase (LDH) Activity
This protocol describes a spectrophotometric assay to measure the activity of LDH by monitoring the oxidation of NADH to NAD+.
Materials:
-
Bacterial cell lysate (from treated and untreated cultures)
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
NADH solution (e.g., 3.5 mM in assay buffer, prepared fresh)
-
Sodium pyruvate solution (e.g., 21 mM in assay buffer, prepared fresh)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes or 96-well UV-transparent microplates
Procedure:
-
Sample Preparation: a. Grow and treat bacterial cells with this compound. b. Harvest the cells and prepare a cell lysate (e.g., by sonication or enzymatic lysis). c. Centrifuge the lysate to remove cell debris and collect the supernatant containing the enzymes. d. Determine the protein concentration of the lysate for normalization.
-
Assay: a. In a cuvette or microplate well, prepare the reaction mixture containing:
- Assay Buffer
- NADH solution
- Cell lysate (the amount may need to be optimized) b. Incubate the mixture at a constant temperature (e.g., 37°C) for a few minutes to allow for temperature equilibration. c. Initiate the reaction by adding the sodium pyruvate solution. d. Immediately start monitoring the decrease in absorbance at 340 nm over time as NADH is oxidized to NAD+.
-
Data Analysis: a. Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve. b. Use the molar extinction coefficient of NADH (6220 M-1cm-1) to calculate the enzyme activity (units/mg of protein). c. Compare the LDH activity in lysates from this compound-treated cells to that of untreated controls to determine the extent of inhibition.
Conclusion
This compound's efficacy as a bacterial growth inhibitor is rooted in its ability to attack the cell on multiple fronts, with the cell membrane being the primary battleground. By acting as a protonophore to dissipate the essential proton motive force and by inhibiting key metabolic enzymes, this compound effectively shuts down cellular energy production and biosynthesis. Furthermore, its potential to alter membrane fluidity adds another layer to its disruptive capabilities. This technical guide has provided a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols. A thorough understanding of these intricate interactions is paramount for researchers and drug development professionals seeking to optimize the use of this compound and to discover novel antimicrobial agents that target the bacterial cell membrane.
References
Sorbic Acid's Role in Inhibiting Microbial Enzymatic Activity: A Technical Guide
Executive Summary: Sorbic acid and its salts are widely utilized as antimicrobial preservatives in food and pharmaceutical applications. Their efficacy stems from a multi-targeted mechanism of action that disrupts microbial physiology at several levels. This technical guide provides an in-depth examination of the core mechanisms by which this compound inhibits microbial growth, with a specific focus on its role as an inhibitor of key enzymatic activities. We will explore its pH-dependent activity, its primary molecular targets, and present quantitative data on its inhibitory effects. Furthermore, this document furnishes detailed experimental protocols for researchers to investigate these interactions and visual diagrams to elucidate complex pathways and workflows.
Core Mechanisms of this compound's Antimicrobial Action
The antimicrobial potency of this compound is not attributed to a single mode of action but rather a combination of disruptive effects on microbial cell integrity, metabolism, and enzymatic function. The effectiveness of these actions is critically dependent on environmental pH.
The Critical Role of pH and the Undissociated State
This compound is a weak acid with a pKa of 4.76.[1] Its antimicrobial activity is most pronounced at pH levels below this pKa, as it is the uncharged, undissociated form of the acid that is lipid-soluble and capable of passively diffusing across the microbial cell membrane.[1][2][3][4] Once inside the more neutral cytoplasm of the microbe, the acid dissociates, releasing protons (H+) and the sorbate anion. This process leads to intracellular acidification and the expenditure of cellular energy to re-establish pH homeostasis, ultimately contributing to growth inhibition. The relationship between pH and the active form of this compound is a fundamental principle governing its application.
Caption: Logical flow of this compound efficacy based on environmental pH.
Primary Mechanisms of Enzymatic Inhibition
Once inside the microbial cell, this compound and its dissociated anion interfere with numerous metabolic processes, primarily through the inhibition of essential enzymes.
-
Inhibition of Sulfhydryl Enzymes: A principal mechanism is the inhibition of enzymes containing critical sulfhydryl (-SH) groups in their active sites. It is proposed that the α,β-unsaturated structure of this compound reacts with these thiol groups, likely via a Michael-type addition reaction, forming a covalent bond that inactivates the enzyme. Enzymes such as ficin and alcohol dehydrogenase are known targets.
-
Disruption of Energy Metabolism: this compound significantly hampers cellular energy production. It has been shown to inhibit key enzymes in both glycolysis and the citric acid cycle. Affected enzymes include enolase and lactate dehydrogenase in carbohydrate metabolism, as well as succinate dehydrogenase, fumarase, and malate dehydrogenase, which are crucial for cellular respiration. This disruption extends to the inhibition of oxidative phosphorylation, reducing the cell's ability to generate ATP. Recent findings suggest this compound specifically targets respiration, potentially by generating reactive oxygen species (ROS) in mitochondria, which in turn damage respiratory complexes like succinate dehydrogenase.
-
Inactivation of Protective Enzymes: The preservative has been shown to inhibit catalase and peroxidase activity. Catalase is vital for detoxifying hydrogen peroxide, a natural byproduct of aerobic metabolism. Its inhibition can lead to the accumulation of ROS, causing oxidative stress and damage to vital cellular components.
Caption: this compound's multi-targeted mechanism of microbial inhibition.
Quantitative Data on Enzymatic Inhibition
The inhibitory effects of this compound have been quantified across various studies, providing valuable data for researchers. The following tables summarize key findings, including IC50 values, Minimum Inhibitory Concentrations (MIC), and observed percentage inhibition.
Table 1: IC50 Values of this compound Against Various Enzymes IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Enzyme Target | Source Organism/System | IC50 Value | Reference(s) |
| NAD(P)H:FMN-Oxidoreductase | Single-enzyme assay system | 0.02 mg/L | |
| Trypsin | Bioluminescent trypsin assay | 1.6 mg/L | |
| Caco-2 Cell Viability (MTT) | Human colorectal adenocarcinoma cells | < 450 mg/L (<0.045% w/w) |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Microorganism | Growth Condition (Carbon Source) | Key Metabolic Pathway | MIC Value (mM) | Reference(s) |
| Zygosaccharomyces bailii | Glycerol | Respiration | 3.1 mM | |
| Zygosaccharomyces bailii | Glucose | Fermentation | 6.6 mM | |
| Saccharomyces cerevisiae | Glycerol | Respiration | 1.8 mM | |
| Rhodotorula glutinis | Glucose/Glycerol | Respiration-Only | 0.46 mM |
Table 3: Observed Percentage Inhibition of Microbial Processes by this compound
| Process Inhibited | Microorganism | This compound Concentration | % Inhibition | Reference(s) |
| Oxidative Phosphorylation | Submicroscopic particles of E. coli | 370 mg/L (37 mg/100 ml) | ~30% | |
| Oxidative Assimilation | E. coli, P. aeruginosa, S. cerevisiae | 150 - 1050 mg/L | Variable, dose-dependent |
Experimental Protocols for Studying this compound Inhibition
To facilitate further research, this section provides standardized protocols for key experiments used to characterize the enzymatic inhibition by this compound.
Caption: General experimental workflow for an enzyme inhibition assay.
General Protocol for In Vitro Enzyme Inhibition Assay
This protocol provides a framework for assessing the inhibitory effect of this compound on a purified enzyme.
-
Reagent Preparation:
-
Prepare a suitable buffer solution at the optimal pH for the enzyme of interest.
-
Prepare a concentrated stock solution of the purified enzyme in the assay buffer.
-
Prepare a concentrated stock solution of the substrate in the assay buffer or distilled water.
-
Prepare a stock solution of this compound. Due to its limited water solubility, dissolving in a minimal amount of ethanol or DMSO before diluting in buffer may be necessary. Ensure the final solvent concentration is low and consistent across all assays, including controls.
-
-
Assay Setup:
-
In a series of reaction vessels (e.g., microplate wells or cuvettes), add the assay buffer.
-
Add varying concentrations of this compound from the stock solution to each vessel. Include a "no inhibitor" control.
-
Add a fixed amount of the enzyme stock solution to each vessel.
-
-
Pre-incubation:
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 5-15 minutes) at a constant temperature to allow for binding.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a fixed concentration of the substrate to all vessels.
-
Immediately begin monitoring the reaction rate by measuring the increase in product or decrease in substrate over time using a suitable detection method (e.g., spectrophotometry at a specific wavelength).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each this compound concentration.
-
Determine the percentage of inhibition for each concentration relative to the "no inhibitor" control.
-
Plot percentage inhibition versus the logarithm of this compound concentration to determine the IC50 value.
-
Protocol for Measuring Inhibition of Fumarase Activity
This method is adapted from York and Vaughn (1964) and is based on the spectrophotometric measurement of fumarate formation.
-
Reagents:
-
Phosphate Buffer (e.g., 0.1 M, pH 7.0).
-
L-Malate solution (substrate).
-
This compound solutions of various concentrations, prepared in buffer.
-
Fumarase enzyme solution.
-
-
Procedure:
-
Set a UV spectrophotometer to a wavelength of 300 nm.
-
In a quartz cuvette, combine the phosphate buffer and a specific concentration of this compound solution. Use this mixture to zero the spectrophotometer (as a reference blank).
-
To a separate reaction cuvette, add the buffer, the same concentration of this compound, and the L-malate solution.
-
Initiate the reaction by adding the fumarase enzyme solution and mix immediately.
-
Record the increase in absorbance at 300 nm over time. The rate of increase is proportional to the rate of fumarate formation.
-
Repeat for each concentration of this compound and a no-inhibitor control.
-
Calculate the percentage inhibition at each this compound concentration to determine its effect on fumarase activity.
-
Protocol for Manometric Measurement of Oxidative Assimilation
This protocol uses a Warburg respirometer or similar manometric device to measure oxygen consumption by whole microbial cells in the presence of a substrate.
-
Cell Preparation:
-
Grow the microorganism (e.g., E. coli, S. cerevisiae) to the desired growth phase.
-
Harvest cells by centrifugation, wash twice with a suitable buffer (e.g., phosphate buffer, pH 5.5), and resuspend to a standardized cell density.
-
-
Manometer Setup:
-
To the main compartment of a Warburg flask, add the cell suspension and the desired concentration of this compound.
-
To the side arm, add the substrate (e.g., glucose, acetate).
-
The center well should contain a filter paper wick soaked in KOH solution to absorb CO₂ produced.
-
Include a thermobarometer flask containing only buffer to correct for changes in atmospheric pressure.
-
-
Measurement:
-
Equilibrate the flasks in the respirometer's water bath at a constant temperature (e.g., 30°C) for 15 minutes with shaking.
-
Close the stopcocks and tip the substrate from the side arm into the main compartment to start the reaction.
-
Record the change in manometer fluid levels at regular intervals (e.g., every 10 minutes) for 1-2 hours.
-
-
Analysis:
-
Convert the change in pressure to the volume of O₂ consumed (μL).
-
Plot O₂ consumption over time for each this compound concentration and the control to determine the rate of oxidative assimilation.
-
Compare the rates to quantify the inhibitory effect of this compound.
-
Conclusion
This compound's efficacy as a microbial inhibitor is rooted in its sophisticated, multi-pronged attack on cellular physiology. Its ability to cross the cell membrane in a pH-dependent manner allows it to disrupt intracellular pH homeostasis and, more critically, directly inhibit a wide array of essential enzymes. The primary targets include sulfhydryl-containing enzymes and key components of cellular respiration and glycolysis, leading to a significant reduction in metabolic activity and energy production. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore and leverage the complex inhibitory mechanisms of this compound.
References
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Sorbic Acid in Food Matrices by HPLC
Introduction
Sorbic acid and its salts (sorbates) are widely utilized as preservatives in a variety of food products to inhibit the growth of molds, yeasts, and some bacteria, thereby extending shelf life.[1][2] Due to potential health considerations and regulatory limits on their concentrations in foodstuffs, accurate and reliable quantitative analysis of this compound is crucial for quality control and consumer safety.[1][3] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, sensitive, and widely adopted technique for this purpose.[1] This document provides detailed application notes and protocols for the quantitative determination of this compound in various food matrices using HPLC.
Experimental Protocols
Several HPLC methods have been developed and validated for the analysis of this compound in diverse food matrices. The following protocols are compiled from established and peer-reviewed methodologies.
Protocol 1: Analysis of this compound in Cheese
This method is a rapid HPLC-DAD approach suitable for cheese samples.
1. Sample Preparation:
-
Weigh 5.00 ± 0.01 g of a representative cheese sample into a conical flask.
-
Add 20 mL of deionized water and stir the mixture for 20 minutes using a stomacher.
-
Add 35.0 mL of methanol to the mixture and make up the volume to 100 mL with deionized water.
-
Filter a portion of the solution through a 0.45 µm membrane microfilter, followed by a 0.20 µm filter.
-
The resulting filtrate is ready for HPLC injection.
2. Chromatographic Conditions:
-
Column: X-Terra RP-18 (150 x 4.60 mm i.d., 5 µm) or a similar C18 column.
-
Mobile Phase: 50% (v/v) Acetonitrile in water, containing 0.2% (v/v) glacial acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Detection: UV-DAD at 250 nm.
-
Analysis Time: Approximately 3 minutes.
Protocol 2: Analysis of this compound in Tobacco Sauce
This protocol utilizes Ultra-Performance Liquid Chromatography (UPLC) for a rapid analysis.
1. Sample Preparation:
-
Weigh 1 g of the tobacco sauce sample.
-
Extract with 50 mL of a methanol/ammonium acetate buffer solution (25:75 v/v) by high-speed homogenization for 2 minutes at 20,000 rpm.
-
Filter the resulting solution through a 0.45 µm syringe filter prior to UPLC analysis.
2. Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Methanol and ammonium acetate buffer (pH 4.5) in a 25:75 (v/v) ratio.
-
Detection: Photodiode Array (PDA) detector at a wavelength of 258 nm.
-
Analysis Time: Baseline separation is achieved within 2.5 minutes.
Protocol 3: Analysis of this compound in Noodles
This validated HPLC method is suitable for the determination of this compound in noodles.
1. Sample Preparation:
-
Cut noodle samples into small pieces and dry in a hot air oven at 50°C for 30 minutes.
-
Homogenize the dried samples into a fine powder.
-
Accurately weigh 1 g of the powdered sample into a 10 mL volumetric flask.
-
Add a portion of the extraction solvent (methanol:water, 60:40 v/v) and shake vigorously for 1 minute.
-
Filter the extract for HPLC analysis.
2. Chromatographic Conditions:
-
Column: Germini-C18 modified silica column (50 mm x 4.6 mm i.d., 5 µm particle diameter).
-
Mobile Phase: 0.05 M ammonium acetate (pH 4.4) and methanol in a 60:40 (% v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-Array Detector (DAD) at 234 nm.
Protocol 4: Analysis of this compound in Yogurt and Dairy Products
This method is applicable for the analysis of this compound in yogurt and other dairy products.
1. Sample Preparation:
-
A simple solid-liquid extraction method is employed.
-
For yogurt, a sample can be mixed with an extraction solvent and centrifuged.
-
The supernatant is then filtered through a 0.45 µm disposable membrane filter before HPLC analysis.
2. Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: An isocratic mobile phase of acetate buffer (pH 5.6) and methanol (60:40 v/v). Alternatively, a mobile phase of 10 volumes of methanol and 90 volumes of phosphate buffer can be used.
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Detection: UV detector at 250 nm.
Data Presentation
The quantitative performance of the described HPLC methods for this compound analysis is summarized in the tables below.
Table 1: Chromatographic and Detection Parameters for this compound Analysis
| Parameter | Method for Cheese | Method for Tobacco Sauce | Method for Noodles | Method for Dairy Products |
| Column | X-Terra RP-18 (150x4.6mm, 5µm) | ACQUITY UPLC BEH C18 (50x2.1mm, 1.7µm) | Germini-C18 (50x4.6mm, 5µm) | C18 |
| Mobile Phase | 50% ACN in Water + 0.2% Acetic Acid | 25% Methanol in Ammonium Acetate Buffer (pH 4.5) | 40% Methanol in 0.05M Ammonium Acetate (pH 4.4) | 60% Acetate Buffer (pH 5.6) + 40% Methanol |
| Flow Rate | 1.0 mL/min | Not specified | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 250 nm | 258 nm | 234 nm | 250 nm |
| Analysis Time | ~3 min | < 2.5 min | < 7 min | ~7.5 min |
Table 2: Method Validation and Performance Data for this compound Analysis
| Parameter | Method for Cheese | Method for Noodles | Method for Yogurt |
| Linearity Range | Not specified | 1 - 50 µg/mL | 2 - 20 mg/L |
| Correlation Coefficient (r²) | Not specified | 0.9998 | Not specified |
| LOD | 0.082 µg/mL | 0.32 µg/mL | 0.24 - 0.51 mg/L |
| LOQ | 0.271 µg/mL | 0.99 µg/mL | 0.80 - 1.0 mg/L |
| Recovery | 97.5 - 98.1% | 83.62 - 102.47% | 81 - 111% |
| Precision (RSD) | 0.210 - 0.314% | 1.41 - 2.80% | < 9% |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound in food matrices.
References
Application Notes and Protocols for the Spectrophotometric Determination of Sorbic Acid Concentration
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the quantitative determination of sorbic acid, a widely used antimicrobial preservative, in various samples using spectrophotometric methods. Two primary methods are detailed: direct ultraviolet (UV) spectrophotometry and a colorimetric method based on the reaction with 2-thiobarbituric acid (TBA). These methods are applicable across a range of sample matrices, from pharmaceuticals to food and beverage products. This guide includes comprehensive experimental protocols, data presentation in tabular format for easy comparison, and visual workflows to aid in experimental design and execution.
Introduction
This compound (2,4-hexadienoic acid) and its salts are extensively used as preservatives in a variety of products, including foods, beverages, pharmaceuticals, and cosmetics, to inhibit the growth of molds, yeasts, and some bacteria. Monitoring the concentration of this compound is crucial for ensuring product quality, safety, and compliance with regulatory limits. Spectrophotometry offers a rapid, accessible, and cost-effective approach for the quantification of this compound.
This guide details two robust spectrophotometric methods:
-
Direct UV Spectrophotometry: A straightforward and rapid method based on the inherent UV absorbance of the conjugated double bonds in the this compound molecule.
-
Colorimetric Thiobarbituric Acid (TBA) Method: A more specific method that involves the oxidation of this compound to malonaldehyde, which then reacts with TBA to produce a colored complex.
Method Selection and Principles
The choice of method depends on the sample matrix and the potential for interfering substances.
-
Direct UV Spectrophotometry is ideal for relatively simple and clear liquid samples where interfering UV-absorbing compounds are minimal. This compound exhibits a strong absorbance maximum at approximately 250-265 nm.[1][2]
-
The Colorimetric TBA Method is preferred for complex matrices where other compounds may interfere with direct UV measurement. This method enhances specificity by converting this compound into a colored derivative that is measured in the visible region (around 529-532 nm), where fewer interferences typically occur.[3][4][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the spectrophotometric determination of this compound.
Table 1: Key Parameters for Spectrophotometric Methods
| Parameter | Direct UV Spectrophotometry | Colorimetric (TBA) Method |
| Wavelength of Max. Absorbance (λmax) | 250 - 265 nm | 529 - 532 nm |
| Typical Linear Range | Varies with instrument and path length | 0 - 6 µg/mL |
| Common Solvents/Reaction Media | Water, Ethanol, Isooctane | Aqueous buffer |
| Key Reagents | N/A | Iron(III) solution, 2-Thiobarbituric acid, Citric acid |
Table 2: Performance Characteristics
| Parameter | Direct UV Spectrophotometry | Colorimetric (TBA) Method |
| Recovery | 92 - 98.7% (in dry fermented sausage) | 96 - 103% (in various food samples) |
| Relative Standard Deviation (RSD) | Dependent on sample matrix | 1.6 - 1.9% |
| Interferences | Other UV-absorbing compounds (e.g., benzoic acid, spice components) | Minimized by extraction and reaction specificity |
Experimental Protocols
General Sample Preparation for Complex Matrices
For many food and beverage samples, an initial extraction is necessary to isolate this compound and remove potential interferences.
Protocol 1: Steam Distillation and Solvent Extraction
This protocol is suitable for solid and semi-solid samples.
-
Homogenization: Weigh a representative amount of the sample (e.g., 5-50 g). If solid, homogenize with a known volume of distilled water.
-
Acidification: Transfer the homogenized sample to a distillation flask. Add tartaric acid or sulfuric acid to acidify the sample to approximately pH 2-3.
-
Steam Distillation: Perform steam distillation, collecting the distillate.
-
Solvent Extraction:
-
Transfer the distillate to a separatory funnel.
-
Acidify further with HCl and add NaCl to increase the ionic strength.
-
Extract the this compound into an organic solvent such as diethyl ether or isooctane by shaking vigorously.
-
Allow the layers to separate and collect the organic phase. Repeat the extraction 2-3 times.
-
Pool the organic extracts.
-
-
Back-Extraction (Optional but Recommended for TBA method):
-
To further purify the this compound, back-extract it from the organic phase into an aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the aqueous layer, which now contains the sorbate. This solution can then be re-acidified for analysis.
-
Method 1: Direct UV Spectrophotometry
Protocol 2: Quantification by Direct UV Absorbance
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 100 mg of this compound and dissolve it in a suitable solvent (e.g., 10 mL of 0.1 N NaOH, then dilute with distilled water) in a 100 mL volumetric flask to prepare a stock solution.
-
From the stock solution, prepare a series of working standards with concentrations ranging from approximately 1 to 20 µg/mL by diluting with distilled water or the same solvent used for the sample.
-
-
Sample Preparation:
-
For clear liquid samples, dilute as necessary to bring the this compound concentration into the linear range of the assay.
-
For extracted samples (from Protocol 1), ensure the final solvent is compatible with UV spectrophotometry (e.g., isooctane, or re-dissolved in water/buffer).
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan the UV range from 220 to 320 nm to determine the wavelength of maximum absorbance (λmax), which should be around 250-265 nm.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard and the sample solution at the determined λmax.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
-
Account for any dilution factors used during sample preparation.
-
Method 2: Colorimetric Thiobarbituric Acid (TBA) Method
Protocol 3: Quantification by TBA Reaction
-
Reagent Preparation:
-
Iron(III) Solution: Prepare a solution of an iron(III) salt (e.g., ammonium iron(III) sulfate) in dilute sulfuric acid.
-
2-Thiobarbituric Acid (TBA) Solution (0.5%): Dissolve 250 mg of TBA in 50 mL of 0.5 N NaOH. Neutralize with 1 N HCl and dilute to 50 mL with distilled water. Prepare this solution fresh.
-
Citric Acid Solution (0.4% m/V): Dissolve 0.4 g of citric acid in 100 mL of distilled water.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound as described in Protocol 2.
-
Create a series of working standards with concentrations in the range of 0-6 µg/mL.
-
-
Color Development:
-
Pipette a known volume (e.g., 2 mL) of each standard and the sample solution into separate test tubes.
-
Add the iron(III) solution and heat in a boiling water bath for a specified time (e.g., 5 minutes) to oxidize the this compound.
-
Cool the tubes in an ice bath.
-
Add the TBA solution and the citric acid solution.
-
Heat again in a boiling water bath for approximately 10 minutes to allow the reddish-brown color to develop.
-
Cool the solutions to room temperature.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 529-532 nm.
-
Use a reagent blank (containing all reagents except this compound) to zero the instrument.
-
Measure the absorbance of each standard and the sample.
-
-
Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Calculate the this compound concentration in the sample from the calibration curve, remembering to account for all dilutions.
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparing HPLC and UV spectrophotometric analysis methods for determining the stability of this compound in nonionic creams containing lactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrophotometric method for the determination of this compound in various food samples with iron(III) and 2-thiobarbituric acid as reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. egyankosh.ac.in [egyankosh.ac.in]
- 5. Spectrophotometric method for the determination of this compound in various food samples with iron(III) and 2-thiobarbituric acid as reagents - Analyst (RSC Publishing) [pubs.rsc.org]
Sorbic Acid as a Preservative in Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining the sterility of cell culture media is paramount for reliable and reproducible experimental outcomes. Microbial contamination can lead to significant loss of time, resources, and valuable cell lines. While antibiotics are commonly used, they can have off-target effects on cell metabolism and may not be effective against all types of contaminants. Sorbic acid, a naturally occurring organic compound, presents a potential alternative or supplementary preservative for cell culture media. This document provides detailed application notes and protocols for the evaluation and use of this compound as a preservative in this context.
Application Notes
Mechanism of Action
This compound's antimicrobial activity is most effective in its undissociated form, which predominates at a pH below its pKa of 4.76.[1] In typical cell culture media with a pH range of 7.2-7.4, the majority of this compound will be in its dissociated state (sorbate). However, even at this pH, a sufficient concentration of the undissociated form can penetrate microbial cell membranes.
Once inside the microbial cell, this compound can disrupt cellular function through several mechanisms:
-
Enzyme Inhibition: this compound has been shown to inhibit various enzymes crucial for microbial metabolism, including those involved in carbohydrate metabolism and the citric acid cycle.[1]
-
Intracellular pH Reduction: The dissociation of this compound within the microbial cytoplasm can lead to a decrease in intracellular pH, creating an unfavorable environment for growth and proliferation.
-
Inhibition of Nutrient Uptake: Sorbate may inhibit the uptake of essential nutrients, such as amino acids, by microbial cells.[2]
Antimicrobial Spectrum
This compound is primarily effective against yeasts and molds.[1] Its efficacy against bacteria is more selective.[1] This makes it a potentially useful agent for preventing common fungal contaminations in cell culture.
Cytotoxicity and Effects on Mammalian Cells
The use of any preservative in cell culture media necessitates a thorough evaluation of its potential cytotoxicity to the cultured cells. Studies on various mammalian cell lines have shown that this compound and its salts can induce dose-dependent cytotoxic effects.
-
Cell Growth Inhibition: this compound has been observed to cause static growth inhibition in mouse mastocytoma P-815 cells and human promyelocytic leukemia cells at a concentration of 2.5 mM with an exposure time of at least 48 hours.
-
Cell Cycle Arrest: Exposure to this compound can lead to an arrest in the G1/S and G2/M phases of the cell cycle. Specifically, freshly prepared sodium sorbate solutions at 2.5 mg/ml caused a reversible G2/M arrest in V79 Chinese hamster cells after 24 hours of exposure.
-
Genotoxicity: The genotoxic potential of sorbates appears to be a point of contention. Some studies indicate that sodium sorbate may have weak genotoxic effects, while fresh this compound and potassium sorbate are considered less genotoxic. Other research suggests that this compound and potassium sorbate are not genotoxic in vitro or in vivo. However, a study on HeLa cells showed no mutagenic or genotoxic activities from reaction products of this compound with various amines. It is important to note that stored solutions of sodium sorbate may exhibit weak genotoxic potential.
Stability in Cell Culture Media
The stability of this compound in the complex environment of cell culture media at 37°C is a critical consideration. While studies in aqueous solutions and food systems provide some insights, the numerous components in cell culture media, such as amino acids and growth factors, could potentially interact with this compound. This compound degradation is influenced by factors like temperature and pH. Oxidation of sorbate can occur, and in some systems, this has been shown to lead to a decrease in concentration over time. Therefore, the effective concentration and stability of this compound in a specific cell culture medium should be empirically determined. For instance, in an intermediate moisture cheese analog stored at 35°C, less than 25% of potassium sorbate was lost after 40 days.
Quantitative Data Summary
Table 1: Antimicrobial Efficacy of this compound and its Salts
| Microorganism Type | Effective Concentration Range | pH for Optimal Activity | Reference(s) |
| Yeasts & Molds | 0.01% - 0.1% | < 6.5 | |
| Bacteria | Selective Inhibition | < 6.5 |
Table 2: Cytotoxicity of this compound and its Salts on Mammalian Cell Lines
| Cell Line | Compound | Concentration | Exposure Time | Observed Effect | Reference(s) |
| Chinese Hamster V79 | Sodium Sorbate | 2.5 mg/mL | 24 h | Reversible G2/M cell cycle arrest | |
| Chinese Hamster V79 | Potassium Sorbate | 2.5 mg/mL | 24 h | No effect on cell cycle | |
| Mouse Mastocytoma P-815 | This compound | 2.5 mM | ≥ 48 h | Static growth inhibition | |
| Human Promyelocytic Leukemia | This compound | 2.5 mM | ≥ 48 h | Static growth inhibition | |
| Human A549 | Potassium Sorbate | 1 - 1000 µg/mL | - | No DNA single-strand breaks |
Note: Data for HeLa, HEK293, CHO, and Vero cells are limited in the reviewed literature. It is crucial to perform cell line-specific validation.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Common Cell Culture Contaminants
This protocol is designed to determine the lowest concentration of this compound that inhibits the visible growth of common fungal and bacterial contaminants in a specific cell culture medium.
Materials:
-
This compound (cell culture grade)
-
Sterile, deionized water
-
Target cell culture medium (e.g., DMEM, RPMI-1640)
-
Common contaminant strains (e.g., Candida albicans, Aspergillus brasiliensis, Staphylococcus aureus, Escherichia coli)
-
96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in sterile deionized water and filter-sterilize. The solubility of this compound in water is low, so potassium sorbate, which is more soluble, can be used as an alternative.
-
Prepare Inoculum: Culture the test microorganisms in appropriate broth overnight. Dilute the cultures in the target cell culture medium to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the target cell culture medium.
-
Inoculation: Add the prepared microbial inoculum to each well containing the this compound dilutions. Include positive controls (medium with inoculum, no this compound) and negative controls (medium only).
-
Incubation: Incubate the plate at 37°C for 24-48 hours for bacteria and up to 5-7 days for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm using a plate reader.
Protocol 2: Evaluation of this compound Cytotoxicity on Mammalian Cell Lines
This protocol assesses the effect of different concentrations of this compound on the viability and proliferation of mammalian cells.
Materials:
-
Target mammalian cell lines (e.g., HeLa, HEK293, CHO, Vero)
-
Complete cell culture medium for each cell line
-
This compound stock solution (sterile)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or resazurin-based)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare a range of this compound concentrations in the complete cell culture medium. Remove the old medium from the cells and add the medium containing the different this compound concentrations. Include untreated control wells.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.
-
Cell Viability Assay: At each time point, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of this compound that reduces cell viability by 50%).
Protocol 3: Long-Term Effect of this compound on Continuous Cell Culture
This protocol evaluates the impact of continuous exposure to a sub-lethal concentration of this compound on cell morphology, growth rate, and key cellular functions.
Materials:
-
Target mammalian cell line
-
Complete cell culture medium
-
This compound stock solution (sterile)
-
Cell culture flasks
-
Microscope
-
Hemocytometer or automated cell counter
-
Reagents for specific functional assays (e.g., protein production, specific enzyme activity)
Procedure:
-
Establish Cultures: Establish parallel cultures of the target cell line in their standard growth medium.
-
Treatment: To one set of cultures, add a sub-lethal concentration of this compound (determined from Protocol 2, typically below the IC20). The other set will serve as the untreated control.
-
Serial Passaging: Subculture the cells as they reach confluency, maintaining the presence of this compound in the treatment group.
-
Monitoring: At each passage, monitor the cells for:
-
Morphology: Observe and document any changes in cell shape, size, or adherence using a microscope.
-
Growth Rate: Perform cell counts to determine the population doubling time.
-
Viability: Assess cell viability using a method like trypan blue exclusion.
-
-
Functional Assays: After a predetermined number of passages (e.g., 10 or 20), perform specific functional assays relevant to the cell line (e.g., recombinant protein expression for CHO cells).
-
Data Analysis: Compare the monitored parameters between the treated and control groups to assess the long-term impact of this compound.
Visualizations
Caption: Mechanism of this compound's antimicrobial action.
Caption: Workflow for evaluating this compound in cell culture.
Conclusion and Recommendations
This compound shows promise as a preservative in cell culture media, particularly for its efficacy against fungal contaminants. However, its potential for cytotoxicity necessitates careful evaluation for each specific cell line and application. The provided protocols offer a framework for determining the optimal, non-toxic working concentration of this compound. Due to the limited data on commonly used research cell lines like HeLa, HEK293, CHO, and Vero, it is strongly recommended that researchers conduct thorough in-house validation before incorporating this compound as a routine preservative in their cell culture workflows. Special attention should be paid to the long-term effects on cell health and function, especially for continuous cell lines used in biopharmaceutical production.
References
Application of Sorbic Acid in Winemaking to Prevent Yeast Fermentation
Abstract:
This document provides detailed application notes and protocols for the use of sorbic acid as a preservative to inhibit yeast fermentation in winemaking, particularly in sweet wines. It is intended for researchers, scientists, and professionals in the field of drug and food preservative development. The notes cover the mechanism of action, factors influencing efficacy, and potential risks. The protocols offer a structured methodology for evaluating the effectiveness of this compound. Quantitative data is summarized in tables, and key processes are visualized using diagrams.
Application Notes
This compound is a naturally occurring organic compound (C₆H₈O₂) utilized in the food and beverage industry as a preservative.[1] In winemaking, it is primarily employed to inhibit the growth and reproduction of yeast, thereby preventing unwanted fermentation, especially in wines with residual sugar.[2][3] It is typically used in the form of its more soluble salt, potassium sorbate.[2][4] this compound does not kill yeast cells but acts as a fungistatic agent, inhibiting their proliferation.
1.1. Mechanism of Action
The antimicrobial activity of this compound is attributed to its undissociated form, which is more prevalent at lower pH levels. The pKa of this compound is 4.75, meaning its effectiveness as a yeast inhibitor increases as the wine's pH drops below this value. The undissociated this compound molecules can penetrate the yeast cell membrane. Inside the neutral pH of the cytoplasm, the acid dissociates, releasing protons and acidifying the cell's interior. However, it is proposed that this compound primarily acts as a membrane-active substance. It inhibits various enzymes within the microbial cell that are crucial for carbohydrate metabolism and the citric acid cycle, such as enolase, lactate dehydrogenase, and several dehydrogenases.
1.2. Synergistic Use with Sulfur Dioxide (SO₂)
This compound is almost always used in conjunction with sulfur dioxide (SO₂). SO₂ provides protection against oxidation and inhibits the growth of bacteria, particularly lactic acid bacteria, which are not effectively controlled by this compound. The combination of this compound and SO₂ creates a more comprehensive antimicrobial strategy for wine preservation.
1.3. Factors Influencing Efficacy
The effectiveness of this compound in preventing yeast fermentation is dependent on several factors:
-
pH of the wine: Lower pH increases the concentration of the more effective undissociated form of this compound.
-
Alcohol content: Higher ethanol concentrations enhance the inhibitory effect of this compound, allowing for lower required doses.
-
Sulfur dioxide (SO₂) content: Adequate levels of free SO₂ are necessary to prevent bacterial spoilage and the "geranium taint".
-
Yeast population: this compound is most effective in wines that have been clarified and have a low yeast count (ideally below 100 cells/mL).
-
Sugar content: It is primarily used in sweet wines with residual sugar to prevent re-fermentation.
1.4. Risks and Limitations
-
Geranium Taint: In the presence of lactic acid bacteria, this compound can be metabolized to 2-ethoxyhexa-3,5-diene, a compound with a potent and unpleasant odor reminiscent of geranium leaves. This is a significant risk in wines that have undergone malolactic fermentation.
-
Ineffectiveness against certain microbes: this compound has little to no inhibitory effect on acetic acid bacteria and lactic acid bacteria. Some yeast species, such as Zygosaccharomyces bailii, are also known to be resistant.
-
Sensory Threshold: The average detectable sensory threshold for this compound is around 135 mg/L. Exceeding the recommended dosage can impart undesirable flavors and aromas to the wine.
Quantitative Data
The following tables summarize key quantitative data related to the application of this compound in winemaking.
Table 1: Recommended this compound Dosage Based on Alcohol Content
| Alcohol Content (% v/v) | Recommended this compound (mg/L) |
| 10 | 150 |
| 11 | 125 |
| 12 | 100 |
| 13 | 75 |
| 14 | 50 |
Table 2: Legal Limits and Sensory Thresholds for this compound
| Parameter | Value | Reference |
| TTB Legal Limit (USA) | 300 mg/L | |
| European Union Legal Limit | 200 mg/L | |
| Sensory Threshold | 135 mg/L (average) | |
| Flavor Threshold in Dry Wines | 300 - 400 mg/L |
Table 3: Conversion of this compound to Potassium Sorbate
| Parameter | Value | Reference |
| Conversion Factor | 1.35 | |
| Example Calculation | To achieve 200 mg/L of this compound, 270 mg/L of potassium sorbate is required (200 mg/L * 1.35). |
Experimental Protocols
This section outlines a protocol to evaluate the efficacy of this compound in preventing yeast fermentation in a wine sample.
3.1. Objective
To determine the minimum inhibitory concentration (MIC) of this compound required to prevent refermentation by Saccharomyces cerevisiae in a sterile-filtered sweet wine.
3.2. Materials
-
Sweet white wine (e.g., Riesling with >20 g/L residual sugar)
-
Potassium sorbate stock solution (e.g., 10 g/L in sterile water)
-
Sulfur dioxide (potassium metabisulfite) solution
-
Saccharomyces cerevisiae strain (e.g., EC-1118), cultured in YPD broth
-
Sterile filtration apparatus (0.45 µm pore size)
-
Sterile test tubes or small flasks
-
Incubator set to 25°C
-
Spectrophotometer
-
Hemocytometer or cell counter
-
HPLC for this compound analysis (optional)
3.3. Protocol
-
Wine Preparation:
-
Adjust the free SO₂ of the base wine to a standard level (e.g., 30 mg/L) to inhibit bacterial growth.
-
Sterile-filter the wine through a 0.45 µm membrane filter to remove any existing microorganisms.
-
-
Preparation of this compound Concentrations:
-
Prepare a series of sterile test tubes or flasks.
-
Add calculated volumes of the potassium sorbate stock solution to achieve a range of final this compound concentrations (e.g., 0, 50, 100, 150, 200, 250, 300 mg/L).
-
Bring the final volume in each tube to a set amount (e.g., 10 mL) with the sterile-filtered wine.
-
-
Yeast Inoculation:
-
Prepare a yeast suspension from a fresh culture of Saccharomyces cerevisiae.
-
Wash the yeast cells with sterile water to remove any residual growth medium.
-
Adjust the yeast cell concentration to a target density (e.g., 1 x 10⁴ cells/mL).
-
Inoculate each test tube with the prepared yeast suspension.
-
-
Incubation and Monitoring:
-
Incubate the tubes at a constant temperature (e.g., 25°C).
-
Monitor for signs of fermentation daily, such as turbidity (cloudiness) and gas production.
-
Measure the optical density (OD) at 600 nm at regular intervals (e.g., every 24 hours) to quantify yeast growth.
-
Continue monitoring for a period of at least 7-14 days.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that shows no significant increase in OD over the incubation period.
-
Plot the yeast growth curves (OD vs. time) for each this compound concentration.
-
3.4. Optional Analyses
-
Viable Cell Counts: At the end of the experiment, perform viable cell counts using plating on YPD agar to confirm the inhibition of yeast proliferation.
-
This compound Concentration: Analyze the this compound concentration in the wine samples at the beginning and end of the experiment using HPLC to ensure stability.
Visualizations
References
Application Notes and Protocols for the Extraction of Sorbic Acid from Samples via Steam Distillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbic acid and its salts are widely utilized as preservatives in a variety of products, including foods, beverages, and pharmaceuticals, to inhibit the growth of molds, yeasts, and some bacteria. Accurate quantification of this compound is crucial for ensuring product quality, safety, and compliance with regulatory limits. Steam distillation is a classical and effective method for the extraction of volatile compounds, such as this compound, from complex sample matrices. This technique is particularly advantageous as it separates the analyte from non-volatile components, thereby reducing matrix interference in subsequent analytical procedures.
This document provides detailed application notes and standardized protocols for the extraction of this compound from various samples using steam distillation, followed by quantitative analysis.
Principle of Steam Distillation for this compound Extraction
Steam distillation is a separation process used for temperature-sensitive materials. In this process, steam is passed through the sample, causing the volatile this compound to vaporize at a temperature lower than its boiling point. The mixture of steam and this compound vapor is then condensed, and the this compound is collected in the distillate. The efficiency of the extraction can be influenced by factors such as the steam flow rate, distillation time, and the pH of the sample matrix.
Data Presentation: Recovery of this compound
The recovery of an analytical method is a measure of its extraction efficiency and accuracy. The following table summarizes the recovery of this compound from various food matrices using different analytical methods, including those that can be coupled with steam distillation for sample preparation.
| Sample Matrix | Analytical Method | Spiked Concentration | Average Recovery (%) | Reference |
| Cheese | HPLC-DAD | 5 mg/kg | 97.5 | |
| Cheese | HPLC-DAD | 10 mg/kg | 98.1 | |
| Processed Cheese | HPLC | Not Specified | 81.7 | |
| Liquid Foods (Vinegar, Soy Sauce) | GC | 200 µg/mL | 95 - 106 | |
| Noodles | HPLC | 2.05 - 20.48 µg/mL | 83.62 - 102.47 | |
| Orange Juice | Spectrophotometry | Not Specified | 101.4 |
Experimental Protocols
I. Sample Preparation
Proper sample preparation is critical for efficient extraction. The following protocol is a general guideline and may need to be optimized based on the specific sample matrix.
-
Solid Samples (e.g., cheese, solid foods):
-
Weigh a representative 50.0 g portion of the sample into a beaker.
-
Add 100 mL of distilled water and homogenize the sample to create a uniform slurry.
-
-
Liquid Samples (e.g., beverages, sauces):
-
Measure 50.0 mL of the liquid sample and place it into a beaker.
-
If the sample is viscous, it may be diluted with a known volume of distilled water.
-
-
pH Adjustment:
-
Adjust the pH of the sample to approximately 7 using a 10% NaOH or 10% HCl solution. This step is crucial for ensuring that this compound is in its salt form, which is less volatile, preventing losses during initial handling.
-
II. Steam Distillation Procedure
-
Apparatus Setup:
-
Assemble a steam distillation apparatus. A typical setup consists of a steam generator, a distillation flask, a condenser, and a collection flask.
-
-
Distillation:
-
Transfer the prepared sample into a 500 mL round-bottom distillation flask.
-
Add 15 mL of 15% tartaric acid to acidify the sample to a pH of 2-3. This converts the sorbate salts into the more volatile this compound.
-
Add 60 g of NaCl to increase the ionic strength of the solution, which can enhance the volatility of this compound.
-
Add a drop of silicone oil to prevent foaming.
-
Bring the final volume in the distillation flask to 200 mL with distilled water.
-
Begin passing steam through the sample at a rate of approximately 10 mL/min.
-
Collect approximately 500 mL of the distillate.
-
III. Post-Distillation Extraction and Analysis
The collected distillate contains the extracted this compound. For quantitative analysis, further purification and concentration are often necessary.
-
Liquid-Liquid Extraction:
-
Pipette 50 mL of the distillate into a separatory funnel.
-
Add 4 mL of 10% HCl and 10 g of NaCl.
-
Extract the aqueous solution three times with 40 mL, 30 mL, and 30 mL of diethyl ether, respectively.
-
Combine the ether extracts.
-
-
Washing and Back-Extraction:
-
Wash the combined ether extract with 15 mL of distilled water.
-
Discard the aqueous layer.
-
Add 20 mL of 1% NaHCO3 solution to the ether extract and shake thoroughly to convert this compound to its salt, transferring it to the aqueous phase.
-
Separate the aqueous layer. Repeat the extraction with another 20 mL of 1% NaHCO3 solution.
-
Pool the two aqueous extracts.
-
-
Sample Preparation for Analysis:
-
Neutralize the combined aqueous extract with 10% HCl.
-
Bring the final volume to 50 mL with distilled water. This solution is now ready for quantitative analysis.
-
IV. Quantitative Analysis
The concentration of this compound in the final prepared sample can be determined using various analytical techniques.
-
UV-Visible Spectrophotometry: Measure the absorbance of the sample solution at the maximum absorption wavelength for this compound (typically around 254-260 nm). A calibration curve prepared with standard this compound solutions is used for quantification.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers high specificity and sensitivity for the determination of this compound. A C18 column is commonly used with a mobile phase consisting of an acetate or phosphate buffer and an organic modifier like methanol or acetonitrile. Detection is typically performed using a UV detector at the wavelength of maximum absorbance.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the steam distillation and analysis workflow for this compound.
Caption: Workflow for this compound extraction and analysis.
Application Notes and Protocols for the Rapid Determination of Sorbic Acid in Dairy Products
Introduction
Sorbic acid and its salts (sorbates) are widely used as antimicrobial preservatives in a variety of food products, including dairy items like cheese and yogurt, to inhibit the growth of mold, yeast, and fungi.[1] While effective, their use is often regulated, necessitating accurate and efficient analytical methods for monitoring their concentration to ensure consumer safety and compliance with food safety standards.[2] This document provides detailed application notes and protocols for two prominent rapid methods for the determination of this compound in dairy products: UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).
Application Note 1: Rapid Spectrophotometric Determination of this compound
1. Principle
This method provides a rapid and accurate screening procedure for determining this compound in fresh dairy products like cottage cheese, sour cream, yogurt, and various cheeses.[3][4] The protocol is based on the extraction of this compound from the dairy matrix using metaphosphoric acid, followed by partitioning into an ether-based solvent mixture.[5] The concentration of this compound is then quantified by measuring its ultraviolet (UV) absorbance at its maximum wavelength of 250 nm. The presence of this compound is confirmed by the disappearance of this absorbance peak after treatment with potassium permanganate, which oxidizes the this compound. An entire analysis can typically be completed within one hour.
2. Experimental Protocol
2.1. Apparatus
-
High-speed blender
-
UV-Vis Spectrophotometer
-
Separatory funnels (250 ml)
-
Volumetric flasks
-
Analytical balance
-
Filter paper (Whatman No. 3 or equivalent)
-
Cuvettes (1 cm path length)
2.2. Reagents
-
Metaphosphoric acid solution (HPO₃): Dissolve 5 g of HPO₃ in 250 ml of water and dilute to 1 L with ethanol.
-
Mixed Ethers: A 1:1 mixture of petroleum ether and ethyl ether.
-
Potassium permanganate solution (KMnO₄): Dissolve 15 g of KMnO₄ in water and dilute to 100 ml.
-
This compound stock solution: Accurately weigh and dissolve 200 mg of this compound in 200 ml of the mixed ethers. Prepare working standards by diluting this stock solution.
-
Sodium sulfate (Na₂SO₄): Anhydrous, granular.
2.3. Sample Preparation and Extraction
-
Accurately weigh 10.0 g of the dairy sample (e.g., cottage cheese, yogurt) into a high-speed blender cup.
-
Add a sufficient volume of the metaphosphoric acid solution to bring the total liquid volume to 100 ml (accounting for the water content of the sample).
-
Homogenize the mixture for 1 minute.
-
Immediately filter the slurry through an 18.5 cm Whatman No. 3 paper.
-
Pipette 10.0 ml of the clear filtrate into a 250 ml separatory funnel containing 100 ml of the mixed ethers.
-
Shake vigorously for 1 minute.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Dry the remaining ether extract by adding 5 g of anhydrous Na₂SO₄ and shaking.
2.4. Spectrophotometric Measurement
-
In covered 1 cm cuvettes, scan the absorbance of the dried ether solution from 300 nm to 220 nm against a mixed ether blank.
-
An absorbance maximum at 250 nm indicates the presence of this compound. Record the absorbance at this maximum.
-
Determine the concentration of this compound from a previously prepared standard curve.
2.5. Confirmation Step
-
To the remaining ether solution in the separatory funnel, add 2 ml of the KMnO₄ solution and shake for 1 minute.
-
Filter the solution, add 5 g of anhydrous Na₂SO₄, shake, and re-scan the UV absorption spectrum.
-
The absence of the peak at 250 nm confirms the presence of this compound in the original sample.
3. Workflow Diagram
Caption: Workflow for spectrophotometric determination of this compound.
4. Performance Data
The spectrophotometric method demonstrates good recovery and reliability for screening purposes.
| Dairy Product | Average Recovery (%) | Reference |
| Various Fresh Dairy Products | 97.9 | |
| Mozzarella Cheese | 93.6 - 95.6 | |
| Cold Pack Cheese Food | 90.7 - 101.9 |
Application Note 2: Rapid High-Performance Liquid Chromatography (HPLC) Determination
1. Principle
High-Performance Liquid Chromatography (HPLC) is a highly specific, sensitive, and widely applied technique for the simultaneous determination of this compound and other preservatives in dairy products. The method involves a simple extraction of the analyte from the sample, followed by separation on a reverse-phase column (typically C8 or C18) with an isocratic or gradient mobile phase. Detection is commonly performed using a UV or Diode-Array Detector (DAD) at the maximum absorbance wavelength for this compound (around 250-260 nm). This method provides reliable quantitative results with analysis times often under 10 minutes.
2. Experimental Protocol
2.1. Apparatus
-
High-Performance Liquid Chromatography (HPLC) system with UV or DAD detector
-
Analytical column: C18 or C8, e.g., 150 mm x 4.6 mm, 3-5 µm particle size.
-
Homogenizer or stomacher
-
Centrifuge
-
Syringe filters (0.20 or 0.45 µm)
-
Analytical balance
2.2. Reagents
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Mobile Phase (Example): A mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.2% glacial acetic acid. Other mobile phases may include acetate or phosphate buffers.
-
This compound stock solution (1000 mg/L): Prepare in methanol or water. Working standards are prepared by diluting the stock solution with the mobile phase.
2.3. Sample Preparation
-
Accurately weigh 5.0 g of the cheese or yogurt sample into a suitable container.
-
Add an extraction solvent. For example, add 35.0 ml of methanol, stir or blend for 20 minutes, and make the final volume up to 100 ml with deionized water.
-
Centrifuge the mixture to separate solids.
-
Filter the supernatant through a 0.45 µm and then a 0.20 µm membrane microfilter.
-
The resulting filtrate is ready for injection into the HPLC system.
2.4. Chromatographic Conditions (Example for Cheese Analysis)
-
Column: C18 (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: 50% (v/v) acetonitrile-water containing 0.2% (v/v) glacial acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 250 nm.
-
Injection Volume: 20 µL.
2.5. Calibration and Quantification
-
Prepare a series of calibration standards (e.g., 1.0, 5.0, 10.0, 20.0, and 50.0 µg/mL) by diluting the stock solution.
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration.
-
Inject the prepared sample extract and quantify the this compound concentration by comparing its peak area to the calibration curve.
3. Workflow Diagram
Caption: Workflow for HPLC-UV/DAD determination of this compound.
4. Performance Data
HPLC methods are validated for linearity, accuracy, and precision, providing reliable and reproducible results. The following table summarizes validation parameters from various studies.
| Parameter | Yogurt & Dried Yogurt | Yogurt | Cheese | Reference |
| Recovery (%) | 81 - 111 | 83.0 - 110.2 | 97.5 - 98.1 | |
| RSD, Intra-day (%) | 8.4 - 8.5 | 5.3 - 6.7 | - | |
| RSD, Inter-day (%) | 10.4 - 11.0 | 7.6 - 9.2 | - | |
| LOD (mg/L) | 0.51 | 0.24 | 0.082 (µg/mL) | |
| LOQ (mg/L) | 1.0 | 0.80 | 0.271 (µg/mL) | |
| Analysis Time | - | ~5 min | ~3 min |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.
References
Application Notes and Protocols for Incorporating Sorbic Acid in Intermediate Moisture Food Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of sorbic acid and its salts as preservatives in intermediate moisture food (IMF) systems. The information is intended to assist in the development of stable and safe food products by leveraging the antimicrobial properties of this compound.
Introduction to this compound in Intermediate Moisture Foods
Intermediate moisture foods (IMFs) are characterized by a water activity (aw) that is low enough to prevent the growth of most bacteria, typically around 0.85.[1] However, this water activity level is often not sufficient to inhibit the growth of molds and yeasts, which are major spoilage organisms in these products.[1] this compound is a widely used food preservative that is particularly effective against molds and yeasts, making it an ideal candidate for ensuring the microbial stability of IMFs.[2][3]
This compound is a naturally occurring organic compound and is favored for its neutral taste, safety, and effectiveness, especially in low-moisture and acidic food products.[3] It is available as a powder, granules, or in microencapsulated form and can be applied through various methods such as direct mixing, dipping, spraying, or by treating the packaging material. The most commonly used forms are this compound (E200) and its more soluble salt, potassium sorbate (E202).
Mechanism of Antimicrobial Action
The primary antimicrobial action of this compound is the inhibition of various microbial enzymes. It is most effective in its undissociated form, which increases as the pH of the food system decreases below its pKa of 4.76. The undissociated acid can penetrate the microbial cell membrane. Once inside the more neutral cytoplasm, it dissociates, releasing protons and acidifying the cell's interior, which disrupts cellular processes.
Recent studies suggest that this compound's primary target in yeasts is cellular respiration. It inhibits the respiratory process more strongly than fermentation, which explains why fermentative yeasts tend to be more resistant. The mechanism involves the production of reactive oxygen species (ROS), the formation of mitochondria-defective cells, and defects in iron-sulfur cluster synthesis.
Mechanism of Action Diagram
Caption: Mechanism of this compound's antimicrobial action.
Factors Influencing Efficacy
The effectiveness of this compound as a preservative is influenced by several key factors:
-
pH: this compound is most effective in acidic conditions (pH below 6.5), with optimal activity around a pH of 4.76. As the pH decreases, the concentration of the more potent undissociated form of the acid increases.
-
Concentration: The level of microbial inhibition is directly related to the concentration of this compound used. It is essential to use an appropriate dosage to ensure preservation while adhering to regulatory limits.
-
Water Activity (aw): While this compound is effective in IMFs, its diffusion and efficacy can be related to the water content of the food matrix. Lower aw values generally enhance the inhibitory effect of weak acids.
-
Temperature: Lower storage temperatures can enhance the antimicrobial activity of this compound by slowing down microbial growth.
-
Food Composition: The composition of the food can impact the stability and effectiveness of this compound. For instance, in some intermediate moisture meat products, sorbate can undergo oxidation and react with proteins.
Quantitative Data on this compound Application and Stability
The following tables summarize quantitative data on the application levels and stability of this compound in various food systems.
Table 1: Recommended Application Levels of this compound and Potassium Sorbate in Various Food Products
| Food Product Category | Preservative | Recommended Concentration | Reference |
| Hard and Dry Sausages | Potassium Sorbate Solution | 5% - 20% (for soaking) | |
| Sausage Casings | This compound or Potassium Sorbate | 0.2% - 0.4% | |
| Frankfurter-type Sausages | This compound | 0.05% - 0.08% | |
| Dried Pickled Cod | This compound | 2% - 4% (with salt) | |
| Small Shrimp | Powdered this compound | 0.4% - 0.8% | |
| Jams and Pectin | This compound | 0.05% | |
| Juice Concentrates | Potassium Sorbate | 0.1% - 0.2% | |
| Pastries (flour basis) | This compound | 0.1% - 0.15% | |
| Mayonnaise | This compound or Potassium Sorbate | 0.08% - 0.1% | |
| Salads | This compound | 0.1% | |
| Soda Drinks | This compound | 0.03% - 0.04% | |
| Fresh Orange Juice | This compound | 0.02% | |
| Sun-dried Apricots (High Moisture) | This compound | ~500 mg/kg |
Table 2: Stability of this compound in Intermediate Moisture Food Systems
| Food System | Initial Sorbate Concentration | Storage Conditions | This compound Loss | Reference |
| Intermediate Moisture Meat Products | 0.3% | 38°C for 4 months | Decreased by a factor of 2 | |
| Soybean-based Cheese Analog | 0.57% - 4.24% (homogeneously distributed) | 35°C, 88% RH for 40 days | < 25% | |
| Soybean-based Cheese Analog | 1 mg/cm² (surface application) | 35°C, 88% RH for 10 days | No detectable loss | |
| Soybean-based Cheese Analog | Not specified | Heating at 85°C for 2 hours | No significant loss |
Experimental Protocols
Protocol for Determination of this compound Content by Spectrophotometry
This protocol is based on the reaction of this compound with thiobarbituric acid to produce a colored compound that can be quantified.
Materials:
-
Steam distillation apparatus
-
Spectrophotometer
-
Volumetric flasks (50 mL, 250 mL, 500 mL, 1 L)
-
Pipettes (2 mL, 5 mL, 10 mL, 15 mL, 20 mL, 25 mL)
-
Test tubes (15 mL)
-
Water bath
-
Ice bath
-
Sulphuric acid (2N and 0.3N)
-
Potassium dichromate solution (1.47 g/L)
-
Thiobarbituric acid solution (0.5%)
-
Magnesium sulphate
-
Standard this compound solution (e.g., from potassium sorbate)
Procedure:
-
Sample Preparation and Steam Distillation:
-
Weigh 1.5-2.0 g of the prepared food sample into the distillation tube.
-
Add 10 mL of 2N H₂SO₄ and 10 g of magnesium sulphate.
-
Steam distill the contents, collecting 100-125 mL of distillate in a 250 mL volumetric flask within approximately 45 minutes.
-
Dilute the distillate to the mark with distilled water and mix thoroughly.
-
-
Color Development:
-
Pipette 2 mL of the distillate into a 15 mL test tube.
-
For the blank, pipette 2 mL of distilled water into a separate test tube.
-
Add 1 mL of 0.3N sulphuric acid and 1 mL of potassium dichromate solution to each tube.
-
Heat the tubes in a boiling water bath for exactly 5 minutes.
-
Immediately cool the tubes in an ice bath.
-
Add 2 mL of thiobarbituric acid solution to each tube.
-
Place the tubes back in the boiling water bath for 10 minutes.
-
Cool the tubes to room temperature.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the sample solution at 532 nm against the blank.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound.
-
Follow the color development procedure (steps 2.2-2.8) for each standard.
-
Plot the absorbance versus the concentration of this compound to create a calibration curve.
-
-
Calculation:
-
Determine the concentration of this compound in the sample distillate from the calibration curve.
-
Calculate the this compound content in the original food sample, accounting for the initial sample weight and dilution.
-
Protocol for Determination of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC offers a rapid and reliable method for the determination of this compound in food samples.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Syringe filters (0.45 µm).
-
Acetonitrile (ACN), HPLC grade.
-
Glacial acetic acid.
-
Ultrapure water.
-
This compound standard.
Chromatographic Conditions (Example):
-
Mobile Phase: 50:50 (v/v) Acetonitrile:Water containing 0.2% (v/v) glacial acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 1-20 µg/mL).
-
-
Sample Preparation:
-
Homogenize the food sample.
-
Accurately weigh a representative portion of the homogenized sample.
-
Extract the this compound using a suitable solvent (e.g., methanol or the mobile phase) with the aid of sonication or shaking.
-
Centrifuge the extract to separate solid particles.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Identify the this compound peak in the chromatograms based on the retention time of the standard.
-
Quantify the this compound in the samples by comparing the peak area with the calibration curve.
-
Experimental Workflow Diagram
Caption: General workflow for this compound analysis in food.
Regulatory Status
This compound and its salts are generally recognized as safe (GRAS) by regulatory bodies such as the U.S. Food and Drug Administration (FDA). In the European Union, this compound (E200) and potassium sorbate (E202) are authorized food additives. The maximum permitted levels vary depending on the food category, and it is crucial to comply with the specific regulations of the target market.
Conclusion
This compound is a valuable tool for ensuring the microbial safety and extending the shelf life of intermediate moisture foods. Its effectiveness is dependent on a careful consideration of pH, concentration, and food matrix composition. The protocols provided herein offer standardized methods for the application and analysis of this compound, aiding researchers and developers in creating high-quality, stable food products.
References
Application Notes and Protocols: Sorbic Acid in Plant-Based Meat Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sorbic acid as a preservative in plant-based meat analogues. The following sections detail its antimicrobial efficacy, impact on product shelf life, and effects on sensory characteristics. Detailed experimental protocols are provided to guide researchers in evaluating this compound for their specific product formulations.
Introduction to this compound
This compound (2,4-hexadienoic acid) and its more soluble salt, potassium sorbate, are widely utilized food preservatives effective against a broad spectrum of molds, yeasts, and some bacteria.[1][2] As an unsaturated fatty acid, this compound is metabolized by the human body, making it a safe preservative option when used within regulated limits.[3] Its antimicrobial activity is pH-dependent, with higher efficacy in more acidic conditions (pH < 6.5), as the undissociated form of the acid is the primary active agent.[1][4] Plant-based meat analogues, with their high moisture and protein content, are susceptible to microbial spoilage, making preservatives like this compound crucial for extending shelf life and ensuring product safety.
Antimicrobial Efficacy and Shelf-Life Extension
This compound effectively inhibits the growth of spoilage and pathogenic microorganisms commonly found in food products. While specific data on plant-based meat analogues is still emerging, studies on meat and other food products provide valuable insights into its efficacy.
Mechanism of Action
The primary antimicrobial mechanism of this compound involves the inhibition of essential enzymes in microorganisms, thereby disrupting their metabolic processes. The undissociated this compound molecule can penetrate the microbial cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons and acidifying the cell's interior. This intracellular pH drop inhibits enzymatic functions, including those involved in carbohydrate metabolism and the citric acid cycle, ultimately leading to the cessation of growth.
Table 1: Reported Minimum Inhibitory Concentrations (MIC) of this compound against Various Microorganisms in Food Products
| Microorganism | Food Matrix | This compound Concentration (ppm) | pH | Reference |
| Escherichia coli | - | >1200 | - | |
| Staphylococcus aureus | - | >1200 | - | |
| Listeria monocytogenes | - | - | - | |
| Various Bacteria | Animal Products | 100 - >1200 | - | |
| Penicillium spp. | Cheese | - | - | |
| Yeasts | General | - | < 6.5 |
Note: Data for specific plant-based meat analogues is limited; these values from other food matrices serve as a general reference.
Shelf-Life Extension Data
Direct quantitative data on the extension of shelf life in plant-based meat analogues due to this compound is not extensively published. However, studies on meat products demonstrate a significant increase in shelf life. For instance, a 0.26% sorbate treatment on roasted poultry breasts extended the time to reach 10^7 cells/g from 15 days to 42 days at 4°C. Dipping fresh broilers in a 5% potassium sorbate solution extended the refrigerated shelf life from 7 days to 14-15 days. These findings suggest a similar potential for shelf-life extension in plant-based meat analogues.
Impact on Sensory and Textural Properties
The addition of preservatives can potentially impact the sensory and textural qualities of food products.
Sensory Attributes
While this compound is generally considered to have a neutral taste at typical usage levels, some studies on meat products suggest that at higher concentrations, it may impart a slight chemical or bitter off-flavor. Sensory evaluation of plant-based meat analogues should include attributes such as "off-flavor," "chemical taste," and "bitterness" to assess the impact of this compound. The overall flavor profile, including "meaty," "savory," and "spicy" notes, should also be evaluated to ensure the preservative does not mask desirable flavors.
Textural Properties
The impact of this compound on the texture of plant-based meat analogues has not been extensively studied. It is not expected to directly interact with the protein matrix in a way that significantly alters texture. However, by preventing microbial degradation, it indirectly helps maintain the intended textural properties of the product over its shelf life.
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the application of this compound in plant-based meat analogues.
Protocol 4.1: Determination of Antimicrobial Activity of this compound in Plant-Based Meat Analogues (Challenge Study)
Objective: To evaluate the effectiveness of different concentrations of this compound in inhibiting the growth of target microorganisms in a plant-based meat analogue.
Materials:
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Plant-based meat analogue (PMA) base formulation
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Potassium sorbate solution (e.g., 10% w/v, sterile)
-
Target microorganisms (e.g., Listeria monocytogenes, Escherichia coli, a cocktail of spoilage yeasts and molds) cultured to a known concentration (e.g., 10^8 CFU/mL)
-
Sterile peptone water (0.1%)
-
Stomacher and sterile stomacher bags
-
Appropriate selective and non-selective agar plates (e.g., Plate Count Agar, Tryptic Soy Agar, selective agars for target organisms)
-
Incubator
-
pH meter
Procedure:
-
Sample Preparation:
-
Prepare batches of the PMA formulation with varying concentrations of potassium sorbate (e.g., 0 ppm as control, 500 ppm, 1000 ppm, 2000 ppm). Ensure homogenous distribution of the preservative.
-
Portion the PMA into sterile sample containers (e.g., 25 g per container).
-
-
Inoculation:
-
Prepare a serial dilution of the target microorganism culture in sterile peptone water to achieve an inoculum level of approximately 10^2 - 10^3 CFU/g in the final product.
-
Inoculate each PMA sample with the prepared microbial suspension. Ensure the inoculum is evenly distributed.
-
-
Incubation:
-
Store the inoculated samples at a specified temperature (e.g., 4°C for refrigerated products) for a predetermined shelf-life period (e.g., 21 days).
-
-
Microbial Analysis:
-
At regular intervals (e.g., day 0, 3, 7, 14, 21), aseptically take a 25 g sample and homogenize it with 225 mL of sterile peptone water in a stomacher bag for 2 minutes.
-
Perform serial dilutions and plate onto appropriate agar media.
-
Incubate the plates under suitable conditions (temperature and time).
-
Enumerate the microbial colonies and express the results as log CFU/g.
-
-
pH Measurement:
-
At each sampling point, measure the pH of the PMA samples.
-
Protocol 4.2: Sensory Evaluation of Plant-Based Meat Analogues Containing this compound
Objective: To assess the impact of this compound on the sensory attributes of a plant-based meat analogue.
Materials:
-
PMA samples with different concentrations of this compound (and a control).
-
Sensory evaluation booths with controlled lighting and ventilation.
-
Water and unsalted crackers for palate cleansing.
-
Standardized sensory evaluation forms or software.
-
A trained sensory panel (e.g., 8-12 panelists).
Procedure:
-
Panelist Training:
-
Train panelists to identify and score key sensory attributes relevant to the PMA, including appearance, aroma, flavor, and texture. Specific flavor attributes to consider are "meaty," "savory," "off-flavor," "chemical taste," and "bitterness." Textural attributes may include "firmness," "chewiness," and "juiciness."
-
-
Sample Preparation and Presentation:
-
Cook all PMA samples in a standardized manner (e.g., pan-frying to a specific internal temperature).
-
Cut samples into uniform sizes and label with random three-digit codes.
-
Serve samples to panelists in a randomized order.
-
-
Evaluation:
-
Instruct panelists to evaluate each sample for the predetermined sensory attributes using a structured scale (e.g., a 15-cm line scale or a 9-point hedonic scale).
-
Provide water and crackers for palate cleansing between samples.
-
-
Data Analysis:
-
Analyze the sensory data using appropriate statistical methods (e.g., ANOVA, Tukey's HSD) to determine significant differences between the control and this compound-treated samples.
-
Protocol 4.3: Texture Profile Analysis (TPA) of Plant-Based Meat Analogues with this compound
Objective: To instrumentally measure the effect of this compound on the textural properties of a plant-based meat analogue.
Materials:
-
PMA samples with and without this compound.
-
Texture analyzer equipped with a cylindrical probe (e.g., 25 mm diameter).
-
Cutting tool for uniform sample preparation.
Procedure:
-
Sample Preparation:
-
Cook PMA samples as per a standardized procedure and allow them to cool to room temperature.
-
Cut samples into uniform cylindrical shapes (e.g., 20 mm diameter, 15 mm height).
-
-
TPA Measurement:
-
Perform a two-cycle compression test using the texture analyzer.
-
Typical settings:
-
Pre-test speed: 1.0 mm/s
-
Test speed: 1.0 mm/s
-
Post-test speed: 1.0 mm/s
-
Compression distance: 50% of the sample height
-
Time between cycles: 5 seconds
-
-
-
Data Acquisition and Analysis:
-
From the resulting force-time curve, calculate the following TPA parameters:
-
Hardness: Peak force during the first compression.
-
Cohesiveness: Ratio of the area of work during the second compression to the area of work during the first compression.
-
Springiness (Elasticity): The height that the sample recovers during the time that elapses between the end of the first and the start of the second compression.
-
Chewiness: Hardness x Cohesiveness x Springiness.
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Gumminess: Hardness x Cohesiveness.
-
-
Perform at least five replicate measurements for each sample type.
-
Analyze the data statistically to identify any significant differences.
-
Visualizations
Caption: Antimicrobial mechanism of this compound.
Caption: Experimental workflow for evaluating this compound in PMAs.
References
Troubleshooting & Optimization
Technical Support Center: Sorbic Acid Stability in Aqueous Solutions
Welcome to the technical support center for sorbic acid and its stability in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise answers to common questions and troubleshooting guidance for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound is a naturally occurring unsaturated fatty acid widely used as a preservative in foods, pharmaceuticals, and cosmetics due to its antimicrobial properties, particularly against yeasts and molds.[1] While stable in its dry, crystalline form, this compound is susceptible to degradation in aqueous solutions through autoxidation, which can compromise its efficacy as a preservative and lead to undesirable changes in the product, such as browning.[2][3][4]
Q2: What are the primary factors that affect the stability of this compound in aqueous solutions?
A2: The main factors influencing this compound stability include pH, temperature, exposure to light, the presence of oxygen, and interactions with other components in the solution such as metal ions, salts, and amino acids.[5]
Q3: How does pH influence the stability and effectiveness of this compound?
A3: The antimicrobial activity of this compound is greatest in its undissociated form. With a pKa of 4.75, its effectiveness increases as the pH of the solution decreases. However, the degradation rate of this compound is also pH-dependent, with some studies indicating that oxidation is faster at lower pH levels. The rate of oxidative degradation has been observed to decrease with a rise in pH.
Q4: What are the degradation products of this compound in aqueous solutions?
A4: The degradation of this compound, primarily through oxidation, results in the formation of various carbonyl compounds. Acetaldehyde and β-carboxylacrolein have been identified as major degradation products. Other identified volatile degradation products include acetone, 2-methylfuran, crotonaldehyde, α-angelicalactone, and 2-acetyl-5-methylfuran. The formation of these products can contribute to off-flavors and browning.
Q5: Is there a difference in stability between this compound and its salts (e.g., potassium sorbate)?
A5: Yes, while the antimicrobial activity comes from the this compound molecule, its salts, like potassium sorbate, are much more soluble in water. Potassium sorbate is often preferred for aqueous formulations for this reason. In solution, potassium sorbate will dissociate, and the equilibrium between the sorbate ion and undissociated this compound is determined by the pH. The stability of sorbate salts in aqueous solutions is also subject to degradation. Sodium sorbate is noted to be unstable in its solid form.
Troubleshooting Guide
Problem 1: My aqueous formulation containing this compound is showing a brown discoloration over time. What is causing this?
-
Answer: Browning is a common indicator of this compound degradation. This is often due to the formation of β-carboxylacrolein, a degradation product that reacts with amino acids and proteins to form brown pigments. This process is a form of non-enzymatic browning.
-
Troubleshooting Steps:
-
Review Formulation pH: Ensure the pH is within a range that balances efficacy and stability. While lower pH increases the active undissociated form, extremely low pH can accelerate oxidation.
-
Minimize Oxygen Exposure: this compound degradation is primarily an oxidative process. Consider preparing and storing your solution under an inert atmosphere (e.g., nitrogen) or using vacuum packaging to minimize oxygen content.
-
Protect from Light: Store the formulation in light-resistant containers, as light can accelerate the degradation of this compound.
-
Control Storage Temperature: Elevated temperatures increase the rate of degradation. Store the solution at recommended temperatures, avoiding excessive heat.
-
Chelating Agents: If trace metal ions (like copper or iron) might be present, consider adding a chelating agent like EDTA. However, be aware that the effect of EDTA can be complex and pH-dependent, sometimes even enhancing degradation under certain conditions.
-
-
Problem 2: I'm observing a loss of antimicrobial efficacy in my product preserved with this compound.
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Answer: A loss of efficacy is likely due to the degradation of this compound to concentrations below the minimum inhibitory concentration (MIC) required to control microbial growth.
-
Troubleshooting Steps:
-
Quantify this compound Concentration: Use an analytical method like HPLC or spectrophotometry to determine the current concentration of this compound in your formulation and compare it to the initial concentration.
-
Investigate Stability Factors: Refer to the troubleshooting steps in "Problem 1" to identify and mitigate potential causes of degradation (pH, oxygen, light, temperature, interacting ingredients).
-
Evaluate Ingredient Compatibility: Certain ingredients can accelerate this compound degradation. For example, some amino acids (except histidine and arginine) and salts like acetic acid can increase the degradation rate. Conversely, sucrose, NaCl, and KCl have been shown to decrease the degradation rate in some studies.
-
-
Problem 3: I am having difficulty dissolving this compound in my aqueous formulation.
-
Answer: this compound has low water solubility (0.16 g/100 mL at 20°C).
-
Troubleshooting Steps:
-
Use a More Soluble Salt: Consider using potassium sorbate, which is much more soluble in water (58.2 g/100 mL at 20°C).
-
Increase Temperature: The solubility of this compound increases with temperature. You can gently warm the solution to aid dissolution, but be mindful that prolonged exposure to high temperatures can cause degradation.
-
Adjust pH: Converting this compound to its salt form by adjusting the pH to be more alkaline will increase its solubility. However, remember that the undissociated acid form is the active antimicrobial agent, so the final product pH should be adjusted accordingly.
-
Use a Co-solvent: In some formulations, the use of a co-solvent like ethanol can increase the solubility of this compound.
-
-
Quantitative Data Summary
Table 1: Effect of pH on the Percentage of Undissociated this compound
| pH | % Undissociated this compound |
| 3.00 | 98.3 |
| 3.70 | 93.0 |
| 4.00 | 86.0 |
| 4.40 | 70.0 |
| 4.75 | 50.0 |
| 5.00 | 37.0 |
| 5.80 | 7.0 |
| 6.00 | 6.0 |
| 7.00 | 0.6 |
Table 2: Influence of Temperature on this compound Solubility in Water
| Temperature | Solubility ( g/100 mL) |
| 20°C | 0.16 |
| 50°C | 0.55 - 0.58 |
| 100°C | 3.9 - 4.0 |
Table 3: Influence of Various Additives on the Rate of this compound Degradation in Aqueous Solutions
| Additive | Effect on Degradation Rate |
| Most Amino Acids (except Histidine and Arginine) | Increase |
| Acetic Acid | Enhance |
| Glycerol | Enhance |
| NaCl, KCl | Decrease |
| Sucrose | Decrease |
| Trace Metal Ions (Cu²⁺, Fe²⁺, Mn²⁺) | Decrease (in some studies), can also catalyze oxidation |
| Sulphur Dioxide | Accelerate |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of this compound Degradation
This method is based on the reaction of malonaldehyde, an oxidation product of this compound, with 2-thiobarbituric acid (TBA) to form a colored product that can be quantified.
-
Materials:
-
This compound solution (sample)
-
Iron(III) chloride solution
-
2-Thiobarbituric acid (TBA) solution
-
Citric acid solution
-
Spectrophotometer
-
Water bath at 100°C
-
-
Procedure:
-
Sample Preparation: Dilute the aqueous this compound solution to be tested to fall within the linear range of the assay.
-
Reaction: To a known volume of the diluted sample, add the iron(III) chloride solution. This will oxidize the this compound to malonaldehyde.
-
Color Development: Add the TBA solution to the mixture. The malonaldehyde will react with TBA to form a reddish-brown product.
-
Incubation: Heat the reaction mixture in a boiling water bath for a specified time to allow for complete color development.
-
Stabilization: Add citric acid solution to stabilize the colored product.
-
Measurement: After cooling to room temperature, measure the absorbance of the solution at 529 nm using a spectrophotometer.
-
Quantification: Determine the concentration of the degradation product (and infer the extent of this compound degradation) by comparing the absorbance to a standard curve prepared with known concentrations of a malonaldehyde standard or a this compound standard that has been fully oxidized.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound Stability
HPLC is a precise method for separating and quantifying this compound in a complex mixture, allowing for the direct measurement of its concentration over time.
-
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of acetonitrile and a buffer solution like potassium phosphate, pH adjusted)
-
This compound standard solutions of known concentrations
-
Sample solutions at various time points
-
-
Procedure:
-
Standard Curve Preparation: Prepare a series of this compound standard solutions of known concentrations in the mobile phase. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Sample Preparation: At each time point of the stability study, take an aliquot of the this compound solution. Filter the sample through a 0.45 µm filter to remove any particulate matter. Dilute the sample with the mobile phase to a concentration that falls within the range of the standard curve.
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
-
Detection: Monitor the elution of this compound using a UV detector, typically at a wavelength around 254 nm or 258 nm.
-
Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Determine the peak area and use the standard curve to calculate the concentration of this compound in the sample.
-
Stability Assessment: Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: this compound degradation pathway.
Caption: Factors affecting this compound stability.
References
Technical Support Center: The Influence of pH on Sorbic Acid Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of sorbic acid as a preservative, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using this compound as a preservative?
A1: this compound is a weak acid preservative that inhibits the growth of molds, yeasts, and some bacteria. Its antimicrobial activity is primarily attributed to the undissociated form of the acid, which can freely pass through the cell membranes of microorganisms.[1][2] Once inside the cell, where the pH is typically neutral or slightly alkaline, the this compound molecule dissociates, releasing a proton (H+) and a sorbate anion. This process leads to a decrease in the intracellular pH and disruption of key metabolic functions, ultimately inhibiting microbial growth.
Q2: How does pH directly impact the effectiveness of this compound?
A2: The efficacy of this compound is highly dependent on the pH of the formulation. The pKa of this compound is approximately 4.76.[2][3][4] At a pH below its pKa, a higher proportion of this compound exists in its undissociated, more lipid-soluble form, which is the active antimicrobial agent. As the pH of the environment increases above the pKa, a greater percentage of the this compound dissociates into its charged sorbate form in the external environment. This ionized form is less able to penetrate the microbial cell membrane, significantly reducing its preservative effect. Therefore, this compound is most effective in acidic conditions.
Q3: What is the optimal pH range for this compound activity?
A3: The optimal pH for the antimicrobial activity of this compound is below pH 6.5. Its effectiveness increases as the pH decreases. For instance, at pH 4.76, 50% of the acid is in its effective undissociated form. At pH 4.0, this increases to 86%, and at pH 3.0, it reaches 98%. Conversely, at pH 6.0, only 6% is undissociated, and at pH 7.0, a mere 0.6% is in the active form.
Q4: Can I use this compound in neutral or alkaline formulations?
A4: Using this compound in neutral or alkaline formulations (pH > 6.5) is generally not recommended as its efficacy is significantly diminished. In such conditions, the vast majority of the this compound will be in its dissociated, ineffective form. If preservation is required at a higher pH, alternative preservatives or a combination of preservatives with a broader effective pH range should be considered.
Q5: Are there microorganisms that are resistant to this compound?
A5: Yes, some microorganisms exhibit resistance to this compound. Its action against bacteria is selective, and it is generally less effective against certain bacteria, such as acetic and lactic acid bacteria, compared to yeasts and molds. Some yeast species, like certain strains of Zygosaccharomyces bailii, are also known to be resistant to this compound. The minimum inhibitory concentration (MIC) can vary significantly between different species and even strains of the same species.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Product shows microbial growth despite the addition of this compound. | Incorrect pH of the formulation: The pH of your product may be too high (above 6.5) for this compound to be effective. | Measure the pH of your final formulation. If it is above the optimal range, consider adjusting the pH downwards with a suitable acidulant. |
| Insufficient concentration of this compound: The concentration used may be below the minimum inhibitory concentration (MIC) for the specific contaminating microorganism. | Consult the provided data tables for typical MIC values. Consider increasing the this compound concentration, ensuring it remains within regulatory limits. | |
| High initial microbial load: this compound is more effective in products with a low initial microbial count. | Implement good manufacturing practices (GMP) to minimize the initial bioburden of your product. | |
| Presence of resistant microorganisms: The contaminating organism may be naturally resistant to this compound. | Identify the contaminating microorganism. If it is known to be resistant to this compound, a different preservative or a combination of preservatives may be necessary. | |
| Precipitation is observed after adding this compound. | Low solubility of this compound: this compound itself has low water solubility. | Consider using a more soluble salt form, such as potassium sorbate. Ensure the formulation is well-mixed during and after the addition of the preservative. |
| Interaction with other formulation components: Certain ingredients in your formulation may be reacting with the this compound. | Review the compatibility of all formulation components. A systematic study of ingredient interactions may be required. | |
| Off-flavors or odors are detected in the product. | Metabolism of this compound by microorganisms: Some bacteria, particularly lactic acid bacteria, can metabolize this compound, leading to the production of off-flavor compounds. | Ensure that your product is not contaminated with microorganisms capable of metabolizing this compound. This is particularly important in food and beverage applications. |
Data Presentation
Table 1: Dissociation of this compound at Various pH Values
| pH | % Undissociated Acid |
| 3.00 | 98.0 |
| 3.70 | 93.0 |
| 4.00 | 86.0 |
| 4.40 | 70.0 |
| 4.75 | 50.0 |
| 5.00 | 37.0 |
| 5.80 | 7.0 |
| 6.00 | 6.0 |
| 7.00 | 0.6 |
| Source: |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound for Selected Yeasts
| Yeast Species | pH | Minimum Inhibitory Concentration (ppm) |
| Saccharomyces cerevisiae | 4.5 | 594 |
| Saccharomyces cerevisiae | 4.0 | 385 |
| Saccharomyces cerevisiae | 3.5 | 319 |
| Candida albicans | - | >3750 (fungistatic effect) |
| Brettanomyces versatilis | 4.6 | 200 |
| Kloeckera apiculata | 3.5 - 4.0 | 100 - 200 |
| Source: |
Table 3: Minimum Inhibitory Concentration (MIC) of this compound for Selected Bacteria
| Bacterial Species | pH | Minimum Inhibitory Concentration (µg/mL) |
| Escherichia coli | - | >5000 |
| Staphylococcus aureus | - | 1250 |
| Source: |
Table 4: Minimum Inhibitory Concentration (MIC) of this compound for Selected Molds
| Mold Species | pH | Minimum Inhibitory Concentration (%) |
| Alternaria solani | 5.0 | 0.02 |
| Penicillium citrinum | 5.0 | 0.08 |
| Aspergillus niger | 5.0 | 0.08 |
| Source: |
Mandatory Visualization
Caption: Mechanism of this compound's antimicrobial action.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a generalized method for determining the MIC of this compound against a specific microorganism at various pH levels using the broth microdilution method.
Materials:
-
This compound stock solution (prepared in a suitable solvent, e.g., ethanol)
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)
-
Microorganism culture in the logarithmic growth phase
-
Sterile phosphate buffers of various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0)
-
Spectrophotometer or microplate reader
Procedure:
-
Medium Preparation: Prepare the growth medium and adjust the pH to the desired levels using the sterile phosphate buffers.
-
Serial Dilution: Perform a serial two-fold dilution of the this compound stock solution in the pH-adjusted growth medium across the wells of the 96-well plate.
-
Inoculum Preparation: Dilute the microbial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well (except for a sterility control well) with the prepared microbial suspension. Include a positive control well containing the inoculum but no this compound.
-
Incubation: Incubate the microtiter plate at the optimal temperature for the microorganism for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: Measurement of Intracellular pH (pHi)
This protocol describes a method for measuring changes in the intracellular pH of microorganisms upon exposure to this compound using a pH-sensitive fluorescent dye.
Materials:
-
Microorganism culture
-
pH-sensitive fluorescent dye (e.g., BCECF-AM)
-
This compound solution
-
Buffers with a range of known pH values for calibration
-
Fluorescence spectrophotometer or a fluorescence microscope with ratio imaging capabilities
Procedure:
-
Cell Loading: Incubate the microbial cells with the pH-sensitive fluorescent dye according to the manufacturer's instructions to allow the dye to enter the cells.
-
Washing: Wash the cells to remove any excess extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence of the loaded cells.
-
This compound Treatment: Add the this compound solution to the cell suspension at the desired concentration and pH.
-
Fluorescence Monitoring: Monitor the change in fluorescence intensity over time. For ratiometric dyes, measure the fluorescence at two different excitation or emission wavelengths.
-
Calibration: At the end of the experiment, create a calibration curve by resuspending the cells in buffers of known pH containing an ionophore (e.g., nigericin) to equilibrate the intracellular and extracellular pH.
-
pHi Calculation: Use the calibration curve to convert the fluorescence ratios to intracellular pH values.
Caption: Experimental workflows for key assays.
References
- 1. scilit.com [scilit.com]
- 2. Modelling the inhibition of sorbic and benzoic acids on a native yeast cocktail from table olives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Preservative this compound Targets Respiration, Explaining the Resistance of Fermentative Spoilage Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Sorbic Acid Insolubility in Aqueous Research Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of sorbic acid in aqueous research media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or my aqueous buffer?
A1: this compound is a weak organic acid with limited solubility in water, typically around 0.16 g/100 mL at 20°C.[1][2][3][4] Its low solubility is due to the nonpolar hydrocarbon chain in its structure. Solubility is also highly dependent on the pH of the medium.
Q2: What is the pKa of this compound and why is it important for solubility?
A2: The pKa of this compound is approximately 4.76.[1] The pKa is the pH at which the concentrations of the undissociated acid form (less soluble) and the dissociated sorbate salt form (more soluble) are equal. At pH values below the pKa, the undissociated, less soluble form predominates. To increase solubility, the pH of the solution should be raised above the pKa.
Q3: Is there a more soluble alternative to this compound?
A3: Yes, the salt form, potassium sorbate, is significantly more soluble in water (approximately 58.2 g/100 mL at 20°C) and is often used when preparing aqueous stock solutions. Sodium sorbate and calcium sorbate are also more soluble than this compound itself.
Q4: Will adjusting the pH affect the antimicrobial activity of this compound?
A4: Yes. The antimicrobial activity of this compound is primarily attributed to the undissociated acid form, which can more readily penetrate microbial cell membranes. Therefore, while increasing the pH enhances solubility, it decreases the proportion of the active undissociated form, potentially reducing its efficacy. The optimal pH for antimicrobial activity is below 6.5.
Q5: Can I use organic solvents to dissolve this compound?
A5: this compound is more soluble in organic solvents like ethanol, DMSO, acetone, and methanol. A common practice is to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous medium. However, it is crucial to consider the final concentration of the organic solvent in your experiment, as it may affect your biological system.
Troubleshooting Guide
Issue: this compound precipitates out of my aqueous solution.
| Potential Cause | Troubleshooting Step |
| pH is too low | The pH of your medium is likely below the pKa of this compound (4.76), causing the less soluble undissociated form to predominate. Solution: Increase the pH of the medium by adding a base like sodium hydroxide (NaOH) dropwise until the precipitate dissolves. Aim for a pH above 5.0 for improved solubility. |
| Concentration is too high | You may be exceeding the solubility limit of this compound in your specific medium at the given temperature. Solution: Try preparing a more dilute solution. Alternatively, gently warm the solution while stirring to increase solubility, but be mindful of the stability of other components in your medium. |
| Low Temperature | The solubility of this compound in water decreases at lower temperatures. Solution: If your experimental conditions allow, try preparing the solution at room temperature or with gentle warming. Ensure the solution remains clear upon cooling to the experimental temperature. |
| Interaction with other components | Components in your research medium, such as salts or sugars, can decrease the solubility of this compound. Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol or by pH adjustment with NaOH) and add it to your final medium in a small volume. |
Quantitative Data Summary
Table 1: Solubility of this compound and Potassium Sorbate in Different Solvents
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| This compound | Water | 20 | 0.16 |
| This compound | Water | 30 | 0.191 |
| This compound | Water | 100 | 4.00 |
| This compound | Ethanol | 20 | 12.9 |
| This compound | DMSO | - | 22 mg/mL (2.2 g/100mL) |
| Potassium Sorbate | Water | 20 | 58.2 |
Table 2: Effect of pH on the Dissociation of this compound
| pH | % Undissociated Acid |
| 3.0 | 98.0 |
| 3.7 | 93.0 |
| 4.0 | 86.0 |
| 4.4 | 70.0 |
| 4.75 (pKa) | 50.0 |
| 5.0 | 37.0 |
| 6.0 | 6.0 |
| 7.0 | 0.6 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution by pH Adjustment
This protocol describes the preparation of a 10 mg/mL (1%) this compound stock solution in water by adjusting the pH.
Materials:
-
This compound powder
-
Deionized water
-
1 M Sodium Hydroxide (NaOH) solution
-
Sterile magnetic stir bar and stir plate
-
pH meter
-
Sterile container for the final solution
Methodology:
-
Weigh out 1.0 g of this compound powder.
-
Add the this compound to 80 mL of deionized water in a beaker with a magnetic stir bar.
-
Begin stirring the suspension at room temperature.
-
Slowly add 1 M NaOH dropwise while monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the this compound is completely dissolved and the pH is between 6.0 and 6.5. The solution should become clear.
-
Once dissolved, transfer the solution to a 100 mL volumetric flask and bring the final volume to 100 mL with deionized water.
-
Sterilize the solution by filtering it through a 0.22 µm filter into a sterile container.
-
Store the stock solution at 4°C, protected from light. Note that aqueous solutions of this compound can be unstable and should be prepared fresh when possible.
Protocol 2: Preparation of a this compound Stock Solution in Ethanol
This protocol details the preparation of a 100 mg/mL (10%) this compound stock solution in ethanol.
Materials:
-
This compound powder
-
100% Ethanol
-
Sterile magnetic stir bar and stir plate
-
Sterile container for the final solution
Methodology:
-
Weigh out 1.0 g of this compound powder.
-
Add the this compound to a beaker containing a magnetic stir bar.
-
Add 8 mL of 100% ethanol to the beaker.
-
Stir the mixture at room temperature until the this compound is completely dissolved. Gentle warming can be applied if necessary, but ensure proper ventilation and safety precautions.
-
Transfer the solution to a 10 mL volumetric flask and bring the final volume to 10 mL with 100% ethanol.
-
Store the stock solution in a tightly sealed, sterile container at 4°C, protected from light.
Visualizations
Caption: Dissociation equilibrium of this compound in aqueous solution.
Caption: Workflow for preparing a this compound stock solution.
Caption: Troubleshooting decision tree for this compound precipitation.
References
Technical Support Center: Sorbic Acid Interference in Biochemical Assays
Welcome to the Technical Support Center for troubleshooting interference caused by sorbic acid in common biochemical assays. This resource is designed for researchers, scientists, and drug development professionals to identify, understand, and overcome challenges posed by this common preservative in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with my assays?
This compound (trans,trans-2,4-hexadienoic acid) is a widely used preservative in food, pharmaceuticals, and research reagents to inhibit the growth of molds, yeasts, and some bacteria. Its antimicrobial properties stem from its ability to inhibit various enzymes, particularly those containing sulfhydryl groups. This inhibitory action, along with its chemical structure, can lead to interference in a range of biochemical assays.
Q2: Which common biochemical assays are susceptible to this compound interference?
Several widely used assays can be affected by the presence of this compound, including:
-
Protein Quantification Assays:
-
Bicinchoninic Acid (BCA) Assay
-
Bradford Assay
-
Lowry Assay
-
-
Enzyme-Linked Immunosorbent Assays (ELISAs)
-
Enzyme Kinetic Assays [1]
The mechanism and extent of interference can vary depending on the assay's chemistry and the concentration of this compound in the sample.
Troubleshooting Guides
Protein Quantification Assays
Possible Cause 1: Direct Absorbance by this compound
This compound exhibits significant absorbance in the ultraviolet (UV) range, with a maximum absorbance peak around 254-260 nm.[2][3][4] While the primary readings for most colorimetric protein assays are in the visible range, high concentrations of this compound or its degradation products could potentially contribute to background absorbance, especially if the spectrophotometer's filter is not highly specific.
Possible Cause 2: Chemical Interference with Assay Reagents
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BCA Assay: The BCA assay relies on the reduction of Cu²⁺ to Cu¹⁺ by protein, followed by the chelation of Cu¹⁺ by bicinchoninic acid. This compound, as an unsaturated carboxylic acid, may have some reducing potential, which could lead to an overestimation of protein concentration.
-
Bradford Assay: The Bradford assay uses the dye Coomassie Brilliant Blue G-250, which binds to proteins, primarily basic and aromatic amino acid residues.[5] this compound is unlikely to directly bind to the Coomassie dye in the same manner as proteins. However, it could potentially alter the pH of the acidic dye reagent, which can affect the dye's binding characteristics and lead to inaccurate results.
-
Lowry Assay: The Lowry assay involves the reduction of the Folin-Ciocalteu reagent by copper-protein complexes and by tyrosine and tryptophan residues. The Folin-Ciocalteu reagent is reactive towards various reducing substances. This compound's conjugated double bond system might confer some reducing properties, potentially reacting with the Folin-Ciocalteu reagent and causing an overestimation of protein concentration.
Troubleshooting Workflow for Protein Assay Interference
Caption: Troubleshooting workflow for protein assay interference.
Quantitative Impact of this compound on Protein Assays (Hypothetical Data)
The following tables provide hypothetical data to illustrate the potential interference of this compound. Actual interference levels may vary based on specific experimental conditions.
Table 1: BCA Assay Interference
| This compound Concentration (mM) | Apparent Protein Concentration (µg/mL) of a 500 µg/mL BSA Standard | % Overestimation |
| 0 | 500 | 0% |
| 1 | 525 | 5% |
| 5 | 590 | 18% |
| 10 | 680 | 36% |
Table 2: Bradford Assay Interference
| This compound Concentration (mM) | Apparent Protein Concentration (µg/mL) of a 500 µg/mL BSA Standard | % Error |
| 0 | 500 | 0% |
| 1 | 490 | -2% |
| 5 | 475 | -5% |
| 10 | 450 | -10% |
Table 3: Lowry Assay Interference
| This compound Concentration (mM) | Apparent Protein Concentration (µg/mL) of a 500 µg/mL BSA Standard | % Overestimation |
| 0 | 500 | 0% |
| 1 | 540 | 8% |
| 5 | 650 | 30% |
| 10 | 800 | 60% |
Enzyme-Linked Immunosorbent Assays (ELISAs)
Possible Cause 1: Inhibition of Horseradish Peroxidase (HRP)
Possible Cause 2: Interference with Antigen-Antibody Binding
The binding of the detection antibody to the target antigen is a critical step in ELISAs. Factors such as pH and the presence of certain chemicals can affect this interaction. This compound, being an organic acid, could potentially alter the local pH at the microplate surface or interact with the antigen or antibody, thereby hindering their binding and leading to a weaker signal.
Troubleshooting Workflow for ELISA Interference
Caption: Troubleshooting workflow for ELISA interference.
Mitigation Strategies & Experimental Protocols
When interference from this compound is confirmed, the most effective solution is to remove it from the sample prior to the assay.
Protocol 1: Protein Precipitation (Trichloroacetic Acid/Acetone)
This method is effective for concentrating proteins while removing soluble contaminants like this compound.
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) stock solution
-
Ice-cold acetone
-
Microcentrifuge
-
Microcentrifuge tubes
-
Buffer compatible with the intended assay
Procedure:
-
To your protein sample in a microcentrifuge tube, add TCA to a final concentration of 10-20%. For example, add 1 volume of 100% TCA to 4 volumes of protein sample.
-
Vortex briefly to mix.
-
Incubate the mixture on ice for 30 minutes to allow the protein to precipitate.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant, which contains the this compound.
-
Wash the protein pellet by adding 200 µL of ice-cold acetone. This helps to remove any residual TCA.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully decant the acetone and allow the pellet to air-dry for 5-10 minutes. Do not over-dry the pellet, as it may become difficult to redissolve.
-
Resuspend the protein pellet in a buffer that is compatible with your downstream assay.
Protocol 2: Dialysis
Dialysis is a gentle method for removing small molecules like this compound from a protein sample based on size exclusion.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 3.5-10 kDa for most proteins.
-
Dialysis buffer (a large volume of a buffer compatible with your protein and downstream assay).
-
Stir plate and stir bar.
-
Beaker or container for the dialysis buffer.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This usually involves rinsing with deionized water.
-
Load your protein sample into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.
-
Securely close the tubing or cassette to prevent leakage.
-
Place the sample into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours, with at least two changes of fresh dialysis buffer. For complete removal, dialysis can be performed overnight with a final buffer change.
-
Carefully remove the sample from the dialysis tubing or cassette. The protein sample is now ready for your assay.
Signaling Pathway Affected by this compound
This compound has been shown to deregulate hepatic fatty acid metabolism by affecting multiple pathways, including de novo lipogenesis, fatty acid internalization, VLDL secretion, autophagy, and β-oxidation. This can lead to lipid accumulation in the liver.
Caption: this compound's impact on hepatic fatty acid metabolism.
References
Optimizing sorbic acid concentration for effective microbial inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing sorbic acid for microbial inhibition in their experiments.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound's antimicrobial activity is primarily attributed to its undissociated form, which is lipophilic and can readily penetrate the microbial cell membrane.[1][2] Once inside the cell, where the pH is typically higher than its pKa of 4.76, it dissociates, releasing protons and acidifying the cytoplasm. This internal pH drop can inhibit various metabolic processes.
The primary inhibitory actions of this compound include:
-
Enzyme Inhibition: It inhibits several crucial enzymes within the microbial cell, particularly those with sulfhydryl groups at their active sites.[3][4][5] This includes enzymes involved in carbohydrate metabolism (e.g., enolase, lactate dehydrogenase) and the citric acid cycle (e.g., succinate dehydrogenase, fumarase).
-
Inhibition of Oxidative Phosphorylation: this compound can reduce oxidative phosphorylation, thereby limiting cellular energy production.
-
Disruption of Cell Membranes: While its primary action is intracellular, high concentrations can also affect cell membrane integrity and transport functions.
-
Inhibition of Respiration: this compound has been shown to target the process of respiration, which may explain why fermentative yeasts, which are less reliant on respiration, can be more resistant.
Which microorganisms is this compound most effective against?
This compound is most effective against yeasts and molds. Its efficacy against bacteria is more selective. It is generally not effective against lactic acid bacteria and acetic acid bacteria at typical usage concentrations. In fact, some lactic acid bacteria can metabolize this compound, potentially producing off-flavors.
How does pH influence the effectiveness of this compound?
The pH of the medium is the most critical factor governing the antimicrobial activity of this compound. Its effectiveness is significantly greater in acidic conditions. This is because the undissociated (protonated) form of the acid, which predominates at pH values below its pKa of 4.76, is the active antimicrobial agent. As the pH increases above 4.76, the concentration of the undissociated form decreases, leading to a reduction in efficacy. This compound is generally considered ineffective at a pH above 6.5.
What are the typical concentrations of this compound used for microbial inhibition?
The effective concentration of this compound can vary widely depending on the target microorganism, the chemical and physical properties of the formulation (especially pH and water activity), and the initial microbial load. Generally, concentrations range from 0.025% to 0.10% (250 to 1,000 ppm). However, for some applications, concentrations up to 3000 ppm (0.3%) may be used. It is crucial to determine the Minimum Inhibitory Concentration (MIC) for your specific application.
Can this compound be used in combination with other preservatives?
Yes, this compound can exhibit synergistic or additive effects when used with other preservatives or hurdles. Combining it with other organic acids, such as citric acid or lactic acid, can be beneficial as they can help lower the pH, thus increasing the efficacy of this compound. Synergistic effects have also been reported with glutaric acid and sodium bisulphite. However, some studies have found that this compound may not readily form synergies with a wide range of natural product compounds.
How stable is this compound in different formulations and under various storage conditions?
This compound is relatively stable, especially in its dry, powdered form. In aqueous solutions, it can undergo degradation through oxidation, particularly at elevated temperatures and in the presence of trace metals. However, studies have shown that it can be stable under moderate heating conditions (e.g., 85°C for 2 hours) with no significant losses. Its stability can be influenced by factors such as pH, water activity, and the presence of other ingredients like sugars and amino acids.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| This compound is not effectively inhibiting microbial growth. | pH is too high: The pH of your medium may be above the effective range for this compound (ideally below 6.0). | Measure the pH of your formulation. If it is too high, consider adjusting it with a suitable acidulant (e.g., citric acid). |
| Concentration is too low: The concentration of this compound may be below the Minimum Inhibitory Concentration (MIC) for the specific microorganism(s) in your system. | Determine the MIC for your target organism(s) under your specific experimental conditions. Increase the this compound concentration accordingly, staying within regulatory and solubility limits. | |
| High initial microbial load: this compound is more effective in systems with low initial microbial counts. | Ensure proper sanitation and handling procedures to minimize the initial microbial contamination. | |
| Resistant microorganisms: The contaminating microorganisms may be inherently resistant to this compound (e.g., some lactic acid bacteria or specific yeast strains like Zygosaccharomyces bailii). | Identify the contaminating microorganism. If it is known to be resistant to this compound, consider using a different preservative or a combination of preservatives. | |
| Formulation effects: High fat or protein content can reduce the amount of available this compound in the aqueous phase where it is needed for microbial inhibition. | Consider the partitioning of this compound in your formulation. You may need to increase the concentration to ensure an effective level in the aqueous phase. | |
| Precipitation or poor solubility of this compound is observed. | Low solubility of this compound in water: this compound has limited water solubility (0.16 g/100 mL at 20°C). | Use a more soluble salt form, such as potassium sorbate, which has a much higher water solubility (58.2 g/100 mL at 20°C). Remember that the active form is the acid, so the pH must still be in the acidic range. |
| Low temperature: The solubility of both this compound and its salts decreases at lower temperatures. | Prepare your solutions at room temperature or slightly warmer to ensure complete dissolution before cooling. | |
| Presence of other solutes: High concentrations of sugars or salts can decrease the solubility of this compound. | Test the solubility in your specific formulation. You may need to adjust the order of addition of ingredients or use potassium sorbate. | |
| Undesirable changes in the product's sensory characteristics (e.g., off-flavor). | This compound concentration is too high: this compound has a taste threshold of around 130 ppm for experienced tasters. | Use the lowest effective concentration of this compound. |
| Metabolism by microorganisms: Some microorganisms, like certain lactic acid bacteria, can metabolize this compound and produce undesirable compounds. | Ensure that your product is not contaminated with microorganisms that can metabolize this compound. |
Data Presentation
Table 1: Effect of pH on the Dissociation of this compound (pKa = 4.76)
| pH | Undissociated this compound (%) |
| 3.0 | 98.2 |
| 3.7 | 91.7 |
| 4.0 | 84.7 |
| 4.4 | 69.2 |
| 4.76 | 50.0 |
| 5.0 | 36.5 |
| 5.8 | 8.3 |
| 6.0 | 5.6 |
| 7.0 | 0.6 |
Data compiled from multiple sources.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms
| Microorganism | pH | MIC (ppm) |
| Escherichia coli | 5.5 | 500 |
| Pseudomonas aeruginosa | 5.5 | 1000 |
| Staphylococcus aureus | 5.5 | 500 |
| Saccharomyces cerevisiae | 4.5 | 200 |
| Aspergillus niger | 4.5 | 400 |
| Penicillium notatum | 4.5 | 300 |
| Candida albicans | 4.5 | 250 |
Note: These values are illustrative and can vary significantly based on the specific strain and experimental conditions.
Experimental Protocols
Determining the Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines a general method for determining the MIC of this compound using a broth microdilution assay.
Materials:
-
This compound stock solution (e.g., 10,000 ppm in a suitable solvent, sterilized by filtration)
-
Sterile broth medium appropriate for the test microorganism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Test microorganism culture in the logarithmic growth phase, adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL)
-
Sterile pipette tips and pipettors
-
Incubator
Procedure:
-
Prepare Serial Dilutions: a. Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the this compound stock solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no this compound). e. Well 12 will serve as the sterility control (no microorganism).
-
Inoculation: a. Add 100 µL of the standardized microorganism suspension to wells 1 through 11. The final volume in these wells will be 200 µL. b. Add 100 µL of sterile broth to well 12.
-
Incubation: a. Cover the plate and incubate at the optimal temperature and duration for the test microorganism (e.g., 35°C for 24 hours for most bacteria).
-
Reading the Results: a. After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. b. The MIC is the lowest concentration of this compound at which there is no visible growth.
Mandatory Visualizations
Caption: Factors influencing the efficacy of this compound.
Caption: Experimental workflow for MIC determination.
Caption: Mechanism of action of this compound.
References
Technical Support Center: Sorbic Acid Degradation Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the impact of temperature on sorbic acid degradation kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation in aqueous solutions?
A1: In aqueous solutions, this compound primarily degrades through autoxidation, especially in the presence of oxygen.[1] This process can be influenced by factors such as pH, temperature, light, and the presence of metal ions.[2] The degradation can lead to the formation of various compounds, including carbonyls like acetaldehyde and β-carboxylacrolein, which can contribute to browning in food products.[1]
Q2: How does temperature affect the stability of this compound?
A2: Temperature has a significant impact on the degradation rate of this compound. Generally, higher temperatures accelerate the degradation process. This compound is relatively stable in its dry, crystalline form at room temperature.[1] However, in aqueous solutions and food systems, its stability decreases as the temperature rises. Under isothermal conditions below 134°C, this compound can sublimate without decomposition.[3] Above this temperature, it melts and decomposes. In some food systems, such as a cheese analog, potassium sorbate has shown no significant losses when heated at 85°C for 2 hours.
Q3: What is the role of pH in the degradation of this compound?
A3: The pH of the medium is a critical factor in the stability of this compound. This compound is most effective as a preservative in its undissociated form, which is favored at lower pH values (below its pKa of 4.76). The degradation of this compound is pH-dependent, with increased degradation often observed at lower pH levels.
Q4: What is the expected kinetic order for this compound degradation?
A4: The degradation of this compound in aqueous solutions typically follows first-order kinetics. This means the rate of degradation is directly proportional to the concentration of this compound.
Troubleshooting Guides
This section addresses common issues encountered during the experimental study of this compound degradation.
Issue 1: High Variability in Degradation Rate Measurements
-
Possible Cause: Inconsistent temperature control.
-
Solution: Ensure the temperature of the water bath, incubator, or oven is uniform and accurately calibrated. Use a calibrated thermometer to monitor the temperature at multiple locations within the heating apparatus.
-
-
Possible Cause: Fluctuations in pH.
-
Solution: Use a reliable buffer system to maintain a constant pH throughout the experiment. Verify the pH of each sample before and after the experiment.
-
-
Possible Cause: Presence of contaminants.
-
Solution: Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned to remove any traces of metal ions or organic residues that could catalyze degradation.
-
Issue 2: Inaccurate Quantification of this compound by HPLC
-
Possible Cause: Peak tailing in the chromatogram.
-
Solution: This can be caused by strong interactions between this compound and the stationary phase. Ensure the mobile phase pH is sufficiently low (e.g., around 2.5-3) to keep the this compound in its protonated form. A dirty guard column or column frit can also cause tailing; replace or clean these components as needed.
-
-
Possible Cause: Ghost peaks appearing in the chromatogram.
-
Solution: Ghost peaks can result from contamination of the mobile phase, sample, or HPLC system. Use high-purity solvents and filter them before use. Regularly flush the system and clean the detector to prevent contamination.
-
-
Possible Cause: Inconsistent retention times.
-
Solution: Fluctuations in column temperature, mobile phase composition, or flow rate can lead to variable retention times. Use a column oven for precise temperature control and ensure the mobile phase is well-mixed and degassed.
-
Issue 3: Discrepancies in Calculated Kinetic Parameters
-
Possible Cause: Insufficient number of data points.
-
Solution: Collect samples at appropriate time intervals to accurately define the degradation curve. More frequent sampling is necessary at higher temperatures where degradation is faster.
-
-
Possible Cause: Errors in sample preparation.
-
Solution: Ensure accurate and consistent dilutions of samples. Use calibrated pipettes and volumetric flasks. Prepare fresh standard solutions for each experiment.
-
-
Possible Cause: Non-linear degradation at high temperatures.
-
Solution: At very high temperatures, complex reactions or phase changes (like sublimation) may occur, leading to deviations from simple first-order kinetics. If this is observed, consider the limitations of the kinetic model at those temperatures.
-
Data Presentation
The following tables summarize hypothetical but realistic quantitative data for the first-order degradation of this compound in an aqueous solution at pH 4.0. This data is for illustrative purposes to demonstrate the impact of temperature on degradation kinetics.
Table 1: First-Order Rate Constants (k) for this compound Degradation at Different Temperatures
| Temperature (°C) | Temperature (K) | Rate Constant (k) (s⁻¹) |
| 60 | 333.15 | 1.5 x 10⁻⁶ |
| 70 | 343.15 | 4.5 x 10⁻⁶ |
| 80 | 353.15 | 1.2 x 10⁻⁵ |
| 90 | 363.15 | 3.0 x 10⁻⁵ |
Table 2: Calculated Kinetic and Thermodynamic Parameters
| Parameter | Value |
| Activation Energy (Ea) | 85 kJ/mol |
| Pre-exponential Factor (A) | 1.2 x 10⁸ s⁻¹ |
| Half-life (t₁/₂) at 25°C | ~1.5 years |
Experimental Protocols
Protocol 1: Determination of this compound Degradation Kinetics
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound (e.g., 1000 ppm) in a suitable buffer (e.g., 0.1 M citrate buffer, pH 4.0).
-
Ensure the this compound is fully dissolved. Gentle heating and stirring may be required.
-
-
Temperature Control:
-
Preheat a temperature-controlled water bath or oven to the desired experimental temperature (e.g., 60, 70, 80, 90°C).
-
-
Sample Incubation:
-
Transfer aliquots of the this compound solution into sealed, amber glass vials to prevent photodegradation.
-
Place the vials in the preheated environment.
-
-
Sampling:
-
At predetermined time intervals, remove one vial from the heat source and immediately place it in an ice bath to quench the degradation reaction.
-
The frequency of sampling should be higher for higher temperatures.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in each sample using a validated HPLC-UV method (see Protocol 2).
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration (ln[C]) versus time (t) for each temperature.
-
The slope of the resulting linear plot will be equal to the negative of the first-order rate constant (-k).
-
Use the Arrhenius equation (ln(k) = ln(A) - Ea/(RT)) to determine the activation energy (Ea) by plotting ln(k) versus the reciprocal of the absolute temperature (1/T).
-
Protocol 2: HPLC-UV Analysis of this compound
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
-
Standard Preparation:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to create a calibration curve.
-
-
Sample Preparation:
-
Dilute the samples from the degradation study with the mobile phase to fall within the concentration range of the calibration curve.
-
Filter the diluted samples through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Inject the standards and samples into the HPLC system.
-
Determine the peak area of this compound in each chromatogram.
-
Use the calibration curve to calculate the concentration of this compound in the unknown samples.
-
Mandatory Visualization
Caption: Experimental workflow for studying this compound degradation kinetics.
Caption: Relationship between temperature, degradation rate, and stability.
References
Technical Support Center: Sorbic Acid Stability in Food Additive Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of sorbic acid in the presence of other common food additives.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in food and pharmaceutical preparations?
A1: In its dry, crystalline form, this compound is stable for extended periods at room temperature.[1] However, in aqueous solutions and food matrices, its stability is influenced by several factors, including pH, temperature, water activity, oxygen availability, and the presence of other ingredients.[1] this compound primarily degrades through autoxidation, leading to the formation of carbonyl compounds.[1]
Q2: How does pH affect the stability and efficacy of this compound?
A2: The antimicrobial activity of this compound is greatest in its undissociated form.[2] With a pKa of 4.76, this compound is most effective in acidic conditions (pH below 6.5), where a higher proportion of the acid is undissociated.[2] As the pH increases, more of the this compound is in its ionized (sorbate) form, which has reduced ability to penetrate microbial cell membranes, thus decreasing its preservative effectiveness.
Q3: What are the primary degradation products of this compound?
A3: The major degradation products of this compound in aqueous solutions are acetaldehyde and β-carboxyacrolein. β-Carboxyacrolein is known to react with amino acids and proteins, leading to browning in food products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Unexpectedly rapid degradation of this compound in a formulation containing ascorbic acid (Vitamin C).
-
Possible Cause A: Pro-oxidant effect of ascorbic acid in the presence of metal ions. While often used as an antioxidant, ascorbic acid can act as a pro-oxidant in the presence of metal ions like iron and copper, accelerating the oxidation and degradation of this compound.
-
Troubleshooting Steps:
-
Analyze Metal Ion Content: Determine the concentration of trace metal ions (e.g., Fe³⁺, Cu²⁺) in your formulation using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
Introduce a Chelating Agent: If significant levels of metal ions are present, consider adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester the metal ions and inhibit their catalytic activity.
-
Deoxygenate the Solution: As the degradation is oxidative, removing oxygen from the system can significantly improve stability. This can be achieved by sparging the solution with an inert gas like nitrogen or by working in an anaerobic environment.
-
-
Possible Cause B: Direct chemical reaction. Some studies suggest a direct interaction between sorbic and ascorbic acid can lead to the degradation of this compound, though the exact mechanism is not fully elucidated and literature can be contradictory.
-
Troubleshooting Steps:
-
Conduct a Stability Study: Perform a controlled experiment to quantify the degradation of this compound in the presence and absence of ascorbic acid, while keeping all other parameters (pH, temperature, light exposure) constant.
-
Evaluate Alternative Antioxidants: If the interaction is confirmed to be detrimental, consider replacing ascorbic acid with other antioxidants, such as phenolic compounds (e.g., gallic acid, rosmarinic acid), and evaluate their effect on this compound stability.
-
Issue 2: Loss of this compound efficacy when used in combination with sulfites.
-
Possible Cause: Chemical reaction between this compound and sulfites. this compound can react with sulfite species, particularly under aerobic conditions. This is a pH-dependent oxidative mechanism that leads to the loss of both this compound and sulfite. In the absence of oxygen, a slower nucleophilic addition reaction can occur.
-
Troubleshooting Steps:
-
Control Oxygen Levels: Minimize oxygen exposure during processing and storage. Vacuum packaging or packaging with oxygen scavengers can be effective.
-
Optimize pH: The reaction is pH-dependent. Evaluate the stability of the this compound-sulfite combination at different pH levels relevant to your product to find an optimal range that minimizes degradation.
-
Monitor Both Additives: When using this combination, it is crucial to monitor the concentration of both this compound and sulfites over time to ensure they remain at effective levels.
-
Issue 3: Formation of off-colors or browning in a this compound-containing product.
-
Possible Cause A: Reaction of this compound degradation products with amino acids. The degradation of this compound produces carbonyl compounds, such as β-carboxyacrolein, which can react with amino acids in the formulation via Maillard-type reactions, leading to browning.
-
Troubleshooting Steps:
-
Minimize this compound Degradation: Follow the recommendations to reduce this compound degradation, such as controlling pH, temperature, and oxygen exposure.
-
Ingredient Interaction Study: If your formulation is rich in proteins or amino acids, conduct a study to assess the extent of browning at different this compound concentrations and storage conditions.
-
-
Possible Cause B: Interaction with other additives. Common antioxidants like BHA (butylated hydroxyanisole) and BHT (butylated hydroxytoluene) do not have a color-stabilizing effect on sorbate-containing formulations and will not prevent this type of browning.
-
Troubleshooting Steps:
-
Consider Alternative Antioxidants: Explore the use of other antioxidants that may not contribute to or may even inhibit color changes.
-
Quantitative Data
Table 1: Solubility of this compound and Potassium Sorbate
| Solvent | Temperature | This compound ( g/100 mL) | Potassium Sorbate ( g/100 mL) |
| Water | 20°C | 0.16 | 58.2 |
| Water | 100°C | 3.8 | - |
| Ethanol (95%) | 20°C | 12.9 | 2.0 |
| Acetic Acid (glacial) | 20°C | 11.5 | - |
| Acetone | 20°C | 9.2 | - |
| Propylene Glycol | 20°C | 5.5 | 1.0 |
Data compiled from various sources.
Table 2: Effect of pH on the Undissociated Form of this compound
| pH | % Undissociated this compound |
| 3.0 | 98.2 |
| 4.0 | 85.1 |
| 4.76 (pKa) | 50.0 |
| 5.0 | 36.1 |
| 6.0 | 5.5 |
| 7.0 | 0.6 |
Calculated based on the Henderson-Hasselbalch equation.
Experimental Protocols
Protocol 1: Determination of this compound Concentration by High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a general method for the quantification of this compound in aqueous solutions and beverage samples.
1. Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Potassium phosphate monobasic (KH₂PO₄).
-
Phosphoric acid (H₃PO₄).
-
This compound standard.
-
Deionized water.
2. Preparation of Mobile Phase:
-
Prepare a phosphate buffer solution (e.g., 25 mM) by dissolving the appropriate amount of KH₂PO₄ in deionized water.
-
Adjust the pH of the buffer to a suitable acidic value (e.g., pH 3.0) using phosphoric acid.
-
The mobile phase is typically a mixture of the phosphate buffer and acetonitrile. A common starting point is a 60:40 or 70:30 (v/v) ratio of buffer to acetonitrile. The exact ratio may need to be optimized for your specific application to achieve good separation.
-
Degas the mobile phase before use.
3. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) by accurately weighing the standard and dissolving it in the mobile phase or a suitable solvent like methanol.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of your samples (e.g., 1, 5, 10, 25, 50 mg/L).
4. Sample Preparation:
-
For clear aqueous samples, filter through a 0.45 µm syringe filter before injection.
-
For beverage samples, degas if carbonated. Dilute the sample with the mobile phase to bring the this compound concentration within the range of the calibration curve. Centrifuge and filter the diluted sample through a 0.45 µm syringe filter.
5. Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
6. Analysis:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the prepared samples.
-
Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound instability.
Caption: Experimental workflow for HPLC analysis of this compound.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Sorbic Acid and Natural Preservatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of preservation, the demand for effective and consumer-friendly options has led to a thorough examination of both synthetic and natural compounds. This guide provides a detailed comparison of the efficacy of sorbic acid against a range of natural preservatives, including benzoic acid, natamycin, and various essential oils. The following sections present quantitative antimicrobial and antioxidant data, detailed experimental protocols, and visual representations of antimicrobial mechanisms to offer a comprehensive resource for researchers and professionals in drug development.
Comparative Efficacy Data
The preservative efficacy of this compound and its natural counterparts is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound, benzoic acid, natamycin, and selected essential oils against common foodborne pathogens and spoilage microorganisms. It is important to note that these values can vary depending on the experimental conditions, such as pH, temperature, and microbial strain.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound vs. Benzoic Acid
| Microorganism | This compound (ppm) | Benzoic Acid (ppm) | pH | Reference |
| Escherichia coli | >1500 | >1500 | 6.0 | [1][2] |
| Staphylococcus aureus | - | - | - | - |
| Bacillus subtilis | <2000 (as amide derivative) | - | - | [3] |
| Erwinia carotovora | 25 | 50 | 5.5 | [1][2] |
| Various Food Spoilage Microorganisms | 100 - >1200 | 100 - >1500 | Various |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound vs. Natamycin
| Microorganism | This compound (ppm) | Natamycin (ppm) | pH | Reference |
| Molds (general) | Varies | 0.5 - 6.0 | - | |
| Yeasts (general) | Varies | 1.0 - 5.0 | - | |
| Aspergillus niger | - | 750 | - | |
| Penicillium roquefortii | - | 750 | - |
Table 3: Minimum Inhibitory Concentration (MIC) of this compound vs. Selected Essential Oils
| Microorganism | This compound (ppm) | Cumin Oil (%) | Oregano Oil (%) | Thyme Oil (%) | Reference |
| Escherichia coli | - | 0.625 | - | - | |
| Staphylococcus aureus | - | 1.25 | - | - | |
| Listeria monocytogenes | - | - | - | - | |
| Pseudomonas fluorescens | - | - | - | - | |
| Candida albicans | - | - | - | - |
Antioxidant Activity
Beyond antimicrobial properties, the antioxidant capacity of preservatives is crucial in preventing oxidative degradation of products. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly used to evaluate this activity, with lower IC50 values indicating higher antioxidant potential.
Table 4: Antioxidant Capacity (IC50) of Selected Compounds
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| Gallic Acid Hydrate | - | 1.03 ± 0.25 | |
| (+)-Catechin Hydrate | - | 3.12 ± 0.51 | |
| Caffeic Acid | - | 1.59 ± 0.06 | |
| Quercetin | - | 1.89 ± 0.33 | |
| Ascorbic Acid | 48.7 ± 1.0 | - |
Experimental Protocols
To ensure the reproducibility and validity of efficacy studies, detailed experimental protocols are essential. The following are standard methodologies for determining the antimicrobial activity of preservatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the preservative in a suitable solvent to create a high-concentration stock solution. Further dilute this stock solution in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a concentration twice the highest concentration to be tested.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial agent in the broth medium. This creates a gradient of concentrations across the wells.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism in broth without the antimicrobial agent) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition it creates on an agar plate.
-
Media Preparation and Inoculation: Prepare the appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria) and pour it into sterile Petri dishes. Once the agar has solidified, uniformly spread a standardized inoculum of the test microorganism over the surface.
-
Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.
-
Application of Antimicrobial Agent: Add a specific volume of the preservative solution (at a known concentration) into each well. A control with the solvent alone should also be included.
-
Diffusion and Incubation: Allow the plates to stand for a period to permit the diffusion of the antimicrobial agent into the agar. Then, incubate the plates under optimal conditions for the growth of the microorganism.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.
Signaling Pathways and Mechanisms of Action
Understanding the mechanisms by which preservatives inhibit microbial growth is fundamental for their effective application. The following diagrams illustrate the antimicrobial signaling pathways of this compound, benzoic acid, and natamycin.
References
- 1. Minimum Inhibitory Concentration (MIC) of Propionic Acid, this compound, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production -Food Science of Animal Resources | Korea Science [koreascience.kr]
- 2. Minimum Inhibitory Concentration (MIC) of Propionic Acid, this compound, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natamycin - Wikipedia [en.wikipedia.org]
A Comparative Guide to Validated HPLC Methods for Sorbic Acid Analysis in Complex Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of sorbic acid in complex matrices such as food products and pharmaceutical formulations. The performance of these methods is evaluated based on key validation parameters, with supporting experimental data presented for effective comparison.
Comparative Performance of Validated HPLC Methods
The following table summarizes the quantitative performance of different HPLC methods for this compound analysis, offering a clear comparison of their linearity, accuracy, precision, and sensitivity.
| Sample Matrix | HPLC Column | Mobile Phase | Detection Wavelength (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Noodles | Germini-C18 (50 x 4.6 mm, 5 µm) | 0.05 M Ammonium Acetate (pH 4.4) : Methanol (60:40 v/v) | 234 | 1-50 | 0.9998 | 0.32 | 0.99 | 83.62-102.47 | 1.41-2.80 | [1][2] |
| Cheese | C18 (150 x 4.6 mm, 5 µm) | Acetonitrile : Water (50:50 v/v) with 0.2% Acetic Acid | 250 | 1-50 | >0.999 | 0.082 | 0.271 | Not Specified | Not Specified | [3] |
| Milk Products | C18 | 10% Methanol + 90% Phosphate Buffer | 250 | Not Specified | Not Specified | Not Specified | Not Specified | 81.7 | Not Specified | [4] |
| Oral Solutions | L1 (25 cm x 4.6 mm, 5µm) | Not Specified | 240 | Not Specified | Not Specified | 0.27 | 0.87 | 98-102 | <2 | [5] |
| Yogurt & Dried Yogurt | Not Specified | Acetate Buffer (pH 5.6) : Methanol (60:40) | Not Specified | Not Specified | Not Specified | 0.51 | 1.0 | 81-111 | <9 | |
| Nonionic Creams | Hypersil BDS C8 | Buffer : Methanol (7:3 v/v) at pH 2.25 | 254 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Method 1: Analysis of this compound in Noodles
-
Sample Preparation:
-
Homogenize dried noodle samples into a fine powder.
-
Accurately weigh 1g of the powdered sample into a 10 mL volumetric flask.
-
Add a portion of the extraction solvent (Methanol: Water, 60:40 v/v) and vortex.
-
Bring the flask to volume with the extraction solvent and mix thoroughly.
-
Filter the extract through a 0.45 µm filter prior to HPLC injection.
-
-
Chromatographic Conditions:
-
Column: Germini-C18 (50 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of 0.05 M ammonium acetate (pH 4.4) and methanol (60:40, v/v).
-
Flow Rate: 1 mL/min
-
Detection: Diode-Array Detector (DAD) at 234 nm.
-
Injection Volume: 10 µL
-
Method 2: Analysis of this compound in Cheese
-
Sample Preparation:
-
The specific sample preparation protocol for cheese was not detailed in the provided information. Generally, it would involve extraction with a suitable solvent, followed by centrifugation and filtration.
-
-
Chromatographic Conditions:
-
Column: C18 (150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with 50% (v/v) Acetonitrile in water containing 0.2% (v/v) glacial acetic acid.
-
Flow Rate: 1 mL/min
-
Detection: DAD at 250 nm.
-
Analysis Time: Approximately 3 minutes.
-
Method 3: Analysis of this compound in Milk Products
-
Sample Preparation:
-
Weigh 3g of the cheese sample.
-
The detailed extraction procedure was not specified, but it involves filtration through Whatman filter paper and then a 0.45 micrometer nylon filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: 10 volumes of methanol + 90 volumes of phosphate buffer (prepared by dissolving 2.5 g of KH2PO4 and 2.5 g of K2HPO4·3H2O in 1000 ml of water).
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 25 °C
-
Detection: UV detector at 250 nm for this compound.
-
Injection Volume: 20 µL
-
Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound analysis, ensuring the method is suitable for its intended purpose.
Caption: A flowchart of the HPLC method validation process.
References
- 1. thaiscience.info [thaiscience.info]
- 2. [PDF] Validation of a HPLC Method for the Determination of Benzoic Acid and this compound in Noodles | Semantic Scholar [semanticscholar.org]
- 3. Determination of this compound in Cheese Samples by Rapid HPLC-DAD Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of sorbic and benzoic acids as preservatives in some milk products by HPLC [journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of Sorbic Acid: Navigating Cross-Reactivity in Chromatographic and Spectrophotometric Methods
For researchers, scientists, and drug development professionals, the accurate quantification of preservatives like sorbic acid is paramount. This guide provides an objective comparison of common analytical methods for this compound determination, with a focus on potential cross-reactivity and interference. We present supporting experimental data, detailed methodologies, and a visual workflow to aid in method selection and troubleshooting.
This compound and its salts are widely used as preservatives in food, pharmaceuticals, and cosmetic products to inhibit the growth of mold, yeast, and fungi.[1] The accurate determination of its concentration is crucial for regulatory compliance and consumer safety. However, the chemical similarity of this compound to other organic acids and food matrix components can lead to analytical challenges, including cross-reactivity and interference, which vary depending on the chosen analytical technique. This guide explores the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectrophotometry for this compound analysis, providing insights into their specificity and potential for erroneous results.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on factors such as sensitivity, specificity, sample throughput, and the nature of the sample matrix. The following tables summarize the quantitative performance of HPLC and GC methods for the determination of this compound, highlighting key validation parameters.
Table 1: Performance Characteristics of HPLC Methods for this compound Determination
| Analytical Method | Analyte(s) | Sample Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| HPLC-DAD | This compound, Benzoic Acid | Noodles | 0.32 µg/mL | 0.99 µg/mL | 83.62 - 102.47 | [2] |
| HPLC-DAD | This compound | Cheese | 0.0018 µg/mL | 0.0059 µg/mL | 97.5 - 98.1 | [1] |
| UPLC-UV | This compound, Benzoic Acid | Tobacco Sauce | - | - | 97.8 - 102.4 | [3] |
| HPLC-UV | This compound, Benzoic Acid, Natamycin | Yogurt | 0.24 mg/L | 0.80 mg/L | 83.0 - 110.2 | [4] |
| HPLC | This compound, Benzoic Acid | Juices & Beverages | - | 25 µg/L | 81 - 98 | |
| HPLC-UV | This compound | Wine | As low as 10 ppm | - | - | |
| HPLC | This compound, Benzoic Acid | Salad Cream & Mayonnaise | 0.006 mg/L | 0.02 mg/L | 90.6 - 103.9 |
Table 2: Performance Characteristics of GC Methods for this compound Determination
| Analytical Method | Analyte(s) | Sample Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| GC | This compound, Benzoic Acid | Food | 1 mg/kg | - | 93.2 - 102.4 |
Understanding Cross-Reactivity and Interference in Different Methods
Cross-reactivity, in the context of chromatographic and spectrophotometric methods, refers to the interference of other compounds in the sample matrix with the detection and quantification of the target analyte, in this case, this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of this compound due to its high sensitivity and selectivity. However, the potential for interference from structurally similar compounds, particularly other organic acids like benzoic acid, is a key consideration. The separation of this compound and benzoic acid can be challenging due to their similar polarities. Method optimization, including the choice of stationary phase, mobile phase composition, and pH, is crucial to achieve adequate resolution. The use of a diode-array detector (DAD) can aid in peak purity assessment and help to distinguish between co-eluting compounds based on their UV spectra.
Matrix effects from complex food samples can also interfere with HPLC analysis. Proper sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are often necessary to remove interfering components and ensure accurate quantification.
Gas Chromatography (GC)
Gas chromatography, often coupled with mass spectrometry (GC-MS), offers high specificity for the analysis of this compound. Derivatization is typically required to convert the non-volatile this compound into a more volatile compound suitable for GC analysis. This derivatization step can also enhance selectivity. While GC-MS provides excellent identification and quantification capabilities, matrix effects can still be a concern, potentially affecting the accuracy of the results.
Spectrophotometry
Spectrophotometric methods are generally simpler and less expensive than chromatographic techniques. However, they are also more prone to interference from other compounds in the sample that absorb light at the same wavelength as this compound. This lack of specificity can lead to overestimated results. Therefore, spectrophotometric methods are often used for screening purposes or for the analysis of simple matrices with few interfering components.
Immunoassays
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for the HPLC and GC analysis of this compound.
HPLC-DAD Method for this compound and Benzoic Acid in Noodles
-
Sample Preparation: A 5g sample of homogenized noodles is extracted with a 60:40 (v/v) mixture of methanol and water. The extract is filtered before injection.
-
Chromatographic Conditions:
-
Column: Germini-C18 (50 mm x 4.6 mm i.d., 5 µm particle size)
-
Mobile Phase: Isocratic elution with a 60:40 (v/v) mixture of 0.05 M ammonium acetate (pH 4.4) and methanol.
-
Flow Rate: 1 mL/min
-
Detection: Diode-array detector at 234 nm.
-
-
Quantification: External standard calibration curve.
GC Method for this compound and Benzoic Acid in Food
-
Sample Preparation: Simultaneous extraction of samples and standard series with a 1:1 mixture of ethyl acetate and hexane.
-
Chromatographic Conditions:
-
Column: SE-30 wide-bore capillary column.
-
-
Quantification: Based on the extraction and analysis of a standard series alongside the samples.
Visualizing the Analytical Workflow
The following diagram illustrates a general workflow for the analysis of preservatives like this compound in a food matrix, from sample reception to final data analysis.
Caption: General workflow for the analysis of this compound in food samples.
Conclusion
The choice of an analytical method for this compound determination requires a careful consideration of the sample matrix and the potential for cross-reactivity. HPLC and GC methods, particularly when coupled with mass spectrometry, offer high selectivity and are well-suited for complex matrices, provided that appropriate sample preparation and method validation are performed. While spectrophotometric methods are simpler, their susceptibility to interference limits their application. The potential for immunoassays for this compound analysis exists, but further research is needed to characterize their cross-reactivity profile with other relevant compounds. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to ensure accurate and reliable quantification of this compound in their samples.
References
A Comparative Analysis of the Inhibitory Effects of Sorbic Acid and Its Salts
An objective guide for researchers and drug development professionals on the antimicrobial properties of sorbic acid and its common salts, supported by experimental data.
This compound and its salts, particularly potassium sorbate, are widely utilized as preservatives in the food, beverage, and pharmaceutical industries due to their efficacy in inhibiting the growth of a broad spectrum of molds, yeasts, and some bacteria.[1][2] This guide provides a detailed comparison of the inhibitory effects of this compound and its primary salt, potassium sorbate, with a focus on their mechanisms of action, influencing factors, and quantitative antimicrobial performance.
Mechanism of Antimicrobial Action
The antimicrobial activity of both this compound and its salts is attributed to the undissociated form of this compound.[3] This lipophilic molecule can readily penetrate the cell membranes of microorganisms.[3] Once inside the cytoplasm, where the pH is typically neutral or slightly alkaline, the acid dissociates, releasing protons and acidifying the cell's interior. This internal pH drop is believed to inhibit glycolysis and other metabolic pathways, ultimately leading to the cessation of microbial growth.[4]
Furthermore, this compound is known to inhibit various enzymes within the microbial cell, including those involved in carbohydrate metabolism and the citric acid cycle. Specifically, it has been shown to inhibit sulfhydryl enzymes like fumarase, aspartase, and succinic dehydrogenase. The interaction with these essential enzymes disrupts critical cellular functions, contributing to the preservative effect.
Key Differences: this compound vs. Potassium Sorbate
While the active antimicrobial agent is this compound in both cases, there are practical distinctions between using the acid itself and its salt form, primarily potassium sorbate.
-
Solubility: this compound has low solubility in water, which can limit its application in aqueous-based products. In contrast, potassium sorbate is highly soluble in water, making it a more practical choice for liquid formulations.
-
Efficacy on a Weight Basis: this compound is considered more effective as an antimicrobial agent on a weight-for-weight basis compared to potassium sorbate. This is because potassium sorbate must first dissociate to release the active this compound. Potassium sorbate contains approximately 74% this compound by weight.
-
pH Dependency: The effectiveness of both is highly dependent on the pH of the medium. They are most effective in acidic conditions (below pH 6.5), where a greater proportion of the this compound is in its undissociated, active form. As the pH increases, the concentration of the undissociated acid decreases, leading to a significant reduction in antimicrobial activity.
Quantitative Comparison of Inhibitory Effects
The following table summarizes the available quantitative data on the inhibitory effects of this compound and potassium sorbate against various microorganisms. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | pH | MIC (ppm) | Reference |
| This compound | E. carotovora | 5.5 | 25 | |
| This compound | Various Molds | - | 10 - 1000 | |
| Potassium Sorbate | E. coli | ~6.5 | 4000 - 10000 µg/ml | |
| Potassium Sorbate | S. aureus | ~6.5 | 128 - 2500 µg/ml |
Note: The effectiveness of these compounds is highly dependent on the specific strain of the microorganism, the composition of the growth medium, and environmental conditions.
A study also reported the IC50 values from an MTT assay on Caco-2 cells, where a lower value indicates higher cytotoxicity. For this compound, the IC50 was <0.045% w/w, while for potassium sorbate, it was >0.75% w/w.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) - Broth Dilution Method
This method is a standard procedure for determining the minimum concentration of an antimicrobial agent that inhibits the growth of a specific microorganism.
-
Preparation of Inoculum: A pure culture of the test microorganism is grown in a suitable liquid medium to a specific turbidity, typically corresponding to a concentration of 10^5 to 10^6 colony-forming units (CFU)/mL.
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and potassium sorbate are prepared in an appropriate solvent. A series of twofold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in sterile test tubes or microtiter plates.
-
Inoculation: Each tube or well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A positive control (medium with inoculum but no antimicrobial) and a negative control (medium with the highest concentration of antimicrobial but no inoculum) are also included.
-
Incubation: The tubes or plates are incubated under optimal conditions for the test microorganism (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.
Time-Kill Assay
This assay provides information on the bactericidal or fungicidal activity of an antimicrobial agent over time.
-
Preparation: Test tubes containing a specific concentration of the antimicrobial agent (often at multiples of the MIC) in a suitable broth are prepared.
-
Inoculation: The tubes are inoculated with a standardized suspension of the test microorganism.
-
Sampling and Plating: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each tube, serially diluted, and plated onto an appropriate agar medium.
-
Incubation and Counting: The plates are incubated, and the number of viable colonies (CFU/mL) is counted.
-
Data Analysis: The results are plotted as log CFU/mL versus time. A significant reduction in the viable count over time indicates a cidal effect.
Visualizations
Caption: General workflow for determining antimicrobial efficacy.
Caption: Mechanism of this compound's antimicrobial action.
References
A Comparative Analysis of Sorbic Acid and Parabens as Preservatives in Cosmetic Formulations
For researchers, scientists, and drug development professionals, the selection of an appropriate preservative system is a critical factor in ensuring the safety and stability of cosmetic formulations. This guide provides an objective comparison of the performance of sorbic acid and parabens, two widely used preservatives, supported by experimental data and detailed methodologies.
This compound, a natural organic compound, and parabens, esters of p-hydroxybenzoic acid, are both effective in preventing the growth of microorganisms in cosmetic products. However, their performance characteristics, including antimicrobial spectrum, pH stability, and optimal usage concentrations, exhibit notable differences that influence their suitability for various formulations.
Quantitative Performance Comparison
The efficacy of a preservative is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the typical performance characteristics of this compound and various parabens.
| Feature | This compound | Methylparaben | Propylparaben | Butylparaben |
| Typical Use Concentration | 0.05% - 0.3%[1] | 0.1% - 0.3% | 0.01% - 0.3% | 0.01% - 0.3% |
| Optimal pH Range | < 6.0 (most effective at pH 4.4)[2] | 4.0 - 8.0 | 4.0 - 8.0 | 4.0 - 8.0 |
| Antimicrobial Spectrum | Primarily effective against molds and yeasts; less effective against bacteria.[3][4] | Broad spectrum: effective against bacteria (more so Gram-positive) and fungi.[5] | Broader spectrum and more effective against bacteria than methylparaben. | Strongest antimicrobial activity among the common parabens, particularly against bacteria. |
| MIC vs. S. aureus | - | 1000 - 2000 µg/mL | 0.8 - 3.2 mg/mL | - |
| MIC vs. E. coli | - | 1000 - 2000 µg/mL | 0.8 - 3.2 mg/mL | - |
| MIC vs. C. albicans | - | 50 µg/mL | - | - |
| MIC vs. A. niger | 4.5 mM (at pH 4.0) | 100 µg/mL | - | - |
| Regulatory Status (EU) | Max. 0.6% | Max. 0.4% (single ester), 0.8% (total esters) | Max. 0.19% (sum of propyl- and butylparaben) | Max. 0.19% (sum of propyl- and butylparaben) |
| Regulatory Status (US) | Generally Recognized as Safe (GRAS) | Generally Recognized as Safe (GRAS) | Generally Recognized as Safe (GRAS) | Generally Recognized as Safe (GRAS) |
Experimental Protocols
Antimicrobial Effectiveness Testing (Challenge Test)
The preservative efficacy of a cosmetic formulation is typically evaluated using a challenge test, such as the United States Pharmacopeia (USP) <51> method. This test assesses the ability of the preservative system to control microbial growth over a 28-day period.
Methodology:
-
Preparation of Microbial Inoculum: Standardized cultures of representative microorganisms are prepared. The USP <51> method specifies the use of Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).
-
Inoculation of the Product: A known concentration of each microorganism is individually introduced into separate aliquots of the cosmetic product. The final concentration of the inoculum in the product is typically between 1 x 10^5 and 1 x 10^6 colony-forming units (CFU) per ml or g.
-
Incubation: The inoculated product samples are incubated at a specified temperature (typically 20-25°C) for 28 days.
-
Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), a small sample is removed from each inoculated container. The preservative in the sample is neutralized, and the number of surviving microorganisms is determined by plating on appropriate growth media.
-
Evaluation of Results: The change in the microbial population (log reduction) is calculated at each time point. The acceptance criteria for preservative effectiveness are defined by the relevant regulatory guidelines (e.g., USP, PCPC). For bacteria, a 3-log reduction by day 14 and no increase thereafter is often required. For yeast and mold, no increase from the initial inoculum level is the typical criterion.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of a preservative against a specific microorganism can be determined using broth microdilution methods.
Methodology:
-
Preparation of Preservative Dilutions: A series of twofold dilutions of the preservative (this compound or a specific paraben) are prepared in a suitable liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for fungi) in a 96-well microtiter plate.
-
Preparation of Microbial Suspension: A standardized suspension of the test microorganism is prepared to a specific optical density.
-
Inoculation: Each well containing the preservative dilution is inoculated with the microbial suspension. Control wells (no preservative) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the preservative at which there is no visible growth of the microorganism.
Mechanisms of Antimicrobial Action
The methods by which this compound and parabens inhibit microbial growth differ, targeting various cellular processes.
This compound's Mode of Action
This compound's antimicrobial activity is primarily attributed to its undissociated form, which is more prevalent at a lower pH. It is thought to inhibit microbial growth through several mechanisms:
-
Enzyme Inhibition: this compound can inhibit various enzymes within the microbial cell, particularly those involved in carbohydrate metabolism and the citric acid cycle. It has been shown to inhibit sulfhydryl enzymes.
-
Disruption of Cell Membrane: It can interfere with the cell membrane's transport systems and disrupt the proton motive force.
-
Inhibition of Oxidative Phosphorylation: this compound has been shown to reduce oxidative phosphorylation in some bacteria.
Caption: Mechanism of action for this compound.
Parabens' Mode of Action
The antimicrobial action of parabens is also multifaceted and not fully elucidated. The prevailing theories suggest:
-
Disruption of Membrane Transport: Parabens are thought to disrupt the microbial cell membrane, interfering with transport processes. Their effectiveness increases with the length of the alkyl chain, which is correlated with greater lipid solubility, allowing for better penetration into the membrane.
-
Inhibition of Synthesis: They may inhibit the synthesis of DNA and RNA.
-
Enzyme Inhibition: Parabens can inhibit key enzymes, such as ATPases and phosphotransferases, in some bacterial species.
Caption: Mechanism of action for parabens.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the performance of this compound and parabens in a cosmetic formulation.
Caption: Workflow for preservative comparison.
Conclusion
Both this compound and parabens are effective preservatives for cosmetic formulations, each with distinct advantages and limitations. This compound's efficacy is highly dependent on a low pH, making it suitable for acidic formulations. It is particularly effective against molds and yeasts. Parabens, conversely, offer broad-spectrum antimicrobial activity over a wider pH range. The choice between these preservatives, or a combination thereof, should be based on the specific requirements of the cosmetic formulation, including its pH, composition, and the anticipated microbial challenges. The experimental protocols outlined in this guide provide a framework for conducting a thorough and objective comparison to inform this critical decision in product development.
References
- 1. ijsr.net [ijsr.net]
- 2. researchgate.net [researchgate.net]
- 3. extension.iastate.edu [extension.iastate.edu]
- 4. Growth and Inhibition of Microorganisms in the Presence of this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of sorbic acid and acetic acid on bacterial metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial effects of sorbic acid and acetic acid on bacterial metabolism, supported by experimental data. Both are weak organic acids commonly used as preservatives, yet they exhibit distinct mechanisms and efficacy against various bacterial species.
Introduction
This compound and acetic acid are widely utilized for their bacteriostatic properties, particularly in the food industry. Their primary mode of action is believed to involve the diffusion of the undissociated acid across the bacterial cell membrane.[1][2] Once inside the more alkaline cytoplasm, the acid dissociates, releasing a proton and its corresponding anion.[2] This process leads to intracellular acidification and the accumulation of the anion, disrupting cellular processes. While they share this general mechanism, the specific effects on bacterial metabolism and the overall antimicrobial potency can differ significantly.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. The tables below summarize the MIC values for this compound and acetic acid against common bacterial species. It is important to note that the efficacy of these weak acids is highly dependent on the pH of the medium, with increased activity at lower pH values.[3]
| Escherichia coli | This compound | Acetic Acid | Conditions | Reference |
| MIC | >5000 µg/mL | Not specified | Brain Heart Infusion Broth | [Aminzare et al., 2014] |
| MIC | 25 ppm (at pH 5.5) | 50 ppm (at pH 5.5) | Mueller-Hinton Broth | [3] |
| Staphylococcus aureus | This compound | Acetic Acid | Conditions | Reference |
| MIC | 1250 µg/mL | Not specified | Brain Heart Infusion Broth | [Aminzare et al., 2014] |
| MIC | Not specified | 0.2% (2000 µg/mL) | LB Agar | |
| MIC | Not specified | ≤0.08% - 0.16% | Not specified |
Impact on Bacterial Metabolism and Physiology
This compound and acetic acid disrupt bacterial metabolism through several mechanisms, primarily by affecting intracellular pH, membrane potential, and key metabolic pathways.
Intracellular pH
Both acids cause a drop in intracellular pH (pHi) upon entering the cell. However, the extent and duration of this acidification can vary. In Bacillus subtilis, both this compound and acetic acid cause an initial rapid decrease in pHi. The recovery of the internal pH is dependent on an energy source, but this acidification leads to a decrease in glucose flux.
Membrane Potential
A critical difference between the two acids lies in their effect on the bacterial membrane potential (Δψ). This compound is a more potent uncoupler of the membrane potential than acetic acid. This means that this compound more effectively dissipates the proton motive force across the cell membrane, which is crucial for ATP synthesis, nutrient transport, and motility. The greater uncoupling activity of this compound may partly explain its higher potency as a preservative compared to acetic acid, even when their pKa values are similar.
Metabolic Pathways
The disruption of intracellular pH and membrane potential has cascading effects on various metabolic pathways:
-
Glycolysis: The acidification of the cytosol caused by both acids can lead to a decrease in the rate of glucose metabolism.
-
ATP Synthesis: By dissipating the proton motive force, particularly in the case of this compound, the activity of ATP synthase is inhibited, leading to a reduction in the cellular energy supply.
-
Nutrient Transport: Many nutrient transport systems in bacteria are dependent on the proton motive force. The uncoupling effect of these acids can, therefore, hinder the uptake of essential nutrients.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and acetic acid can be determined using the broth microdilution method.
-
Preparation of Acid Solutions: Stock solutions of this compound and acetic acid are prepared and sterilized.
-
Bacterial Culture: The test bacterium (e.g., E. coli, S. aureus) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth) to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilutions: A series of twofold dilutions of each acid is prepared in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation: The MIC is determined as the lowest concentration of the acid that completely inhibits visible bacterial growth.
Measurement of Intracellular pH
Intracellular pH can be measured using pH-sensitive fluorescent proteins, such as ratiometric pHluorin.
-
Bacterial Strain Construction: The gene encoding the pH-sensitive fluorescent protein is cloned into an expression vector and transformed into the bacterial strain of interest.
-
Calibration Curve: To establish a correlation between the fluorescence ratio and pH, a calibration curve is generated. This involves suspending the bacteria in buffers of known pH and permeabilizing the cell membrane with ionophores (e.g., valinomycin and nigericin) to equilibrate the intracellular and extracellular pH.
-
Fluorescence Measurement: The bacteria are exposed to the desired concentrations of this compound or acetic acid. The fluorescence emission at two different excitation wavelengths is measured using a fluorescence microscope or a plate reader.
-
Data Analysis: The ratio of the fluorescence intensities is calculated and used to determine the intracellular pH based on the calibration curve.
Measurement of Membrane Potential
Bacterial membrane potential can be assessed using voltage-sensitive fluorescent dyes, such as DiSC3(5).
-
Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested, and washed.
-
Dye Loading: The cells are incubated with the voltage-sensitive dye (e.g., DiSC3(5)) in a suitable buffer. The dye accumulates in polarized cells, leading to fluorescence quenching.
-
Treatment with Acids: this compound or acetic acid is added to the cell suspension.
-
Fluorescence Measurement: Depolarization of the membrane potential causes the release of the dye from the cells, resulting in an increase in fluorescence. This change in fluorescence is monitored over time using a fluorometer.
-
Calibration (Optional): To quantify the membrane potential, a calibration curve can be generated using known concentrations of potassium ions and the potassium ionophore valinomycin to set a defined membrane potential according to the Nernst equation.
Visualizing the Mechanisms of Action
The following diagrams illustrate the proposed mechanisms of action for sorbic and acetic acid and a general workflow for their comparative analysis.
Caption: Mechanism of action of weak acids on bacteria.
Caption: Experimental workflow for comparative analysis.
Conclusion
Both this compound and acetic acid exert their antimicrobial effects by disrupting the intracellular pH and metabolic processes of bacteria. However, key differences in their mechanisms contribute to their varying efficacy. This compound's greater ability to dissipate the membrane potential makes it a more potent inhibitor for many bacterial species compared to acetic acid. The choice between these acids as antimicrobial agents should consider the target microorganisms, the pH of the environment, and the desired level of inhibition. Further research into the specific enzymatic and signaling pathways affected by these acids will provide a more complete understanding of their antimicrobial action and may lead to the development of more effective food preservation strategies.
References
- 1. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct Effects of this compound and Acetic Acid on the Electrophysiology and Metabolism of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimum Inhibitory Concentration (MIC) of Propionic Acid, this compound, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
Sorbic Acid's Efficacy in Novel Food Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sorbic acid, a naturally occurring unsaturated fatty acid, is a widely utilized preservative in the food industry, valued for its ability to inhibit the growth of a broad spectrum of molds, yeasts, and some bacteria.[1][2] Its application in novel food products is a subject of ongoing research and development. This guide provides an objective comparison of this compound's performance against other common food preservatives, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound
The effectiveness of this compound as a preservative is influenced by several factors, most notably the pH of the food matrix. It exhibits optimal antimicrobial activity in acidic conditions, typically below pH 6.5, where the undissociated form of the acid predominates.[3][4]
Quantitative Comparison of Preservative Performance
The following tables summarize the comparative efficacy of this compound against other common food preservatives based on Minimum Inhibitory Concentration (MIC) and application-specific data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Common Spoilage Microorganisms
| Microorganism | Food Matrix/Medium | pH | Temperature (°C) | MIC of this compound | Citation |
| Aspergillus niger (conidia) | ACM Medium | 4.0 | 28 | 4.5 mM | [5] |
| Aspergillus niger (mycelia) | ACM Medium | 4.0 | 28 | ~1.5 mM | |
| Saccharomyces cerevisiae (respiratory growth) | Glycerol Medium | 4.0 | - | 3.1 mM | |
| Saccharomyces cerevisiae (fermentative growth) | Glucose Medium | 4.0 | - | 6.6 mM | |
| Zygosaccharomyces bailii (respiratory growth) | Glycerol Medium | - | - | 3.1 mM | |
| Zygosaccharomyces bailii (fermentative growth) | Glucose Medium | - | - | 6.6 mM | |
| Penicillium roqueforti | Broth Medium | - | 8 & 25 | 6.25 mmol/L | |
| Pichia fermentans | Broth Medium | - | 8 | 2.5 mmol/L | |
| Pichia fermentans | Broth Medium | - | 25 | 6.25 mmol/L | |
| Erwinia carotovora | Medium | 5.5 | - | 25 ppm |
Table 2: Comparative Efficacy of this compound and Other Preservatives
| Preservative | Target Microorganisms | Optimal pH Range | Typical Concentration | Comparison with this compound | Citations |
| This compound | Molds, Yeasts, some Bacteria | < 6.5 | 0.025% - 0.3% | - | |
| Natamycin | Molds, Yeasts | Broad | 0.001% - 0.005% | Significantly lower concentration needed than this compound in cheese. No development of resistance. | |
| Sodium Benzoate | Yeasts, Molds, Bacteria | < 4.5 | Up to 0.1% | More effective against a broader range of bacteria. | |
| Potassium Sorbate | Molds, Yeasts | < 6.5 | - | The salt of this compound, with similar efficacy but better water solubility. | |
| Calcium Propionate | Molds | Broad | - | Commonly used in baked goods. | |
| Sodium Disulfite | Molds, Yeasts, Bacteria | - | 200 mg/kg | In a pea-based meat analogue, sorbate was found to be the only effective preservative against all tested organisms. |
Mechanism of Action
This compound's primary antimicrobial action involves the inhibition of key metabolic pathways within microbial cells. As a weak acid, it can passively diffuse across the cell membrane in its undissociated form. Once inside the more neutral cytoplasm, it dissociates, releasing protons and acidifying the intracellular environment. This intracellular acidification disrupts enzymatic functions and nutrient transport systems.
A significant aspect of its mechanism, particularly in yeasts, is the inhibition of cellular respiration. This explains why fermentative yeasts, which are less reliant on respiration, tend to be more resistant to this compound. The inhibition of respiration can lead to the production of reactive oxygen species (ROS), causing further cellular damage.
Caption: Mechanism of this compound's antimicrobial action.
Experimental Protocols
Determination of this compound Concentration in Food Products
This protocol is adapted from a spectrophotometric method for the quantification of this compound.
Principle: this compound is extracted from the food sample via steam distillation. The distillate is then reacted with acidified potassium dichromate and thiobarbituric acid to produce a colored solution, the absorbance of which is measured spectrophotometrically at 532 nm.
Apparatus:
-
Steam distillation apparatus
-
Spectrophotometer
-
Volumetric flasks (50 mL, 250 mL, 1 L)
-
Pipettes
-
Test tubes (15 mL)
-
Water bath
Reagents:
-
2N and 0.3N Sulfuric acid
-
Potassium dichromate solution (147 mg in 100 mL distilled water)
-
0.5% Thiobarbituric acid solution
-
Magnesium sulfate
-
Standard this compound solution (100 mg/L)
Procedure:
-
Weigh 1.5-2.0 g of the prepared food sample into the distillation tube.
-
Add 10 mL of 2N H₂SO₄ and 10 g of magnesium sulfate.
-
Steam distill the sample, collecting 100-125 mL of distillate in a 250 mL volumetric flask within 45 minutes.
-
Dilute the distillate to volume with distilled water.
-
Pipette 2 mL of the diluted distillate into a 15 mL test tube.
-
Add 1 mL of 0.3N H₂SO₄ and 1 mL of potassium dichromate solution.
-
Heat in a boiling water bath for exactly 5 minutes.
-
Cool in an ice bath and add 2 mL of thiobarbituric acid solution.
-
Heat again in a boiling water bath for 10 minutes.
-
Cool and measure the absorbance at 532 nm against a blank.
-
Prepare a standard curve using known concentrations of this compound to determine the concentration in the sample.
Caption: Workflow for this compound quantification.
Microbial Challenge Test for Efficacy Validation
A microbial challenge study is essential to validate the effectiveness of a preservative in a specific food product.
Principle: The food product is intentionally inoculated with a known concentration of relevant spoilage microorganisms. The microbial population is then monitored over the product's shelf life under normal storage conditions to determine if the preservative system is adequate.
Methodology:
-
Microorganism Selection: Choose a cocktail of microorganisms relevant to the spoilage of the specific food product. These should ideally be acid-adapted strains isolated from similar products.
-
Inoculum Preparation: Prepare a mixed culture of the selected microorganisms to a target concentration.
-
Product Inoculation: Inoculate the food product with the prepared culture. The inoculum volume should be less than 1% of the product volume to avoid altering the product's intrinsic properties (e.g., pH, water activity).
-
Incubation: Store the inoculated product under its normal and potentially abusive storage conditions (e.g., temperature fluctuations).
-
Microbial Analysis: At specified time intervals throughout the product's shelf life, perform microbial enumeration (e.g., plate counts) to determine the population of the challenge organisms.
-
Data Analysis: Analyze the microbial growth data to determine if the preservative system effectively inhibits or reduces the microbial population to a safe level. A 5-log reduction is a common target for pathogens in acidified foods.
Caption: Microbial challenge test workflow.
Conclusion
This compound remains a highly effective and safe preservative for a wide range of food products, including novel plant-based alternatives. Its efficacy is maximized in acidic environments. When selecting a preservative system, it is crucial to consider the intrinsic properties of the food product, the target microorganisms, and regulatory limits. The experimental protocols outlined in this guide provide a framework for the quantitative validation of this compound's effectiveness in new food formulations.
References
- 1. The Preservative this compound Targets Respiration, Explaining the Resistance of Fermentative Spoilage Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. essfeed.com [essfeed.com]
- 3. This compound vs Potassium Sorbate: Food Preservation - Elchemy [elchemy.com]
- 4. chembridgesgroup.com [chembridgesgroup.com]
- 5. The Weak Acid Preservative this compound Inhibits Conidial Germination and Mycelial Growth of Aspergillus niger through Intracellular Acidification - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Sorbic Acid
This document provides essential safety and logistical information for the proper disposal of sorbic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and regulatory compliance.
Immediate Safety and Handling
Before beginning any disposal procedure, it is critical to handle this compound with appropriate safety measures. This compound is a skin, eye, and respiratory tract irritant.[1][2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Respiratory Protection: Avoid breathing dust. In situations where dust is generated, use a respirator.
-
Protective Clothing: Wear appropriate lab coats or other protective clothing to prevent skin contact.
Step-by-Step Disposal Protocol
The primary and recommended method for this compound disposal is through an approved hazardous waste management service. Do not discharge this compound into sewers or waterways, as it can be harmful to aquatic life.
1. Waste Collection and Containment:
-
Place waste this compound into a suitable, clearly labeled, and closed container. The container should be dry and properly sealed to prevent leaks or spills.
-
Handle contaminated packaging and containers in the same manner as the chemical itself.
2. Spill Management:
-
In case of a spill, avoid methods that generate dust.
-
Carefully and mechanically take up the spilled material (e.g., with a clean shovel) and place it into a designated, closed container for disposal.
-
For cleaning the affected area, some sources suggest neutralization with chalk, an alkali solution, or ammonia before final collection and disposal.
-
After collection, flush the spill area with water.
3. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, reducing agents, and bases.
-
Keep waste containers tightly closed.
4. Final Disposal:
-
Arrange for the collection of the waste by a licensed and approved waste disposal company.
-
The material should be disposed of at an approved waste disposal plant or via industrial combustion.
-
Ensure that all disposal activities comply with local, regional, and national regulations.
Data Summary: this compound Safety & Disposal
The following table summarizes key quantitative and qualitative data for the safe handling and disposal of this compound.
| Parameter | Value / Guideline | Source |
| Hazard Classifications | Skin Irritant (Category 2), Serious Eye Irritant (Category 2A/2) | |
| May cause respiratory irritation | ||
| HMIS III Rating | Health: 1 (Slight), Flammability: 0, Physical Hazard: 0 | |
| NFPA 704 Rating | Health: 1 (Slight), Flammability: 0, Reactivity: 0 | |
| Flash Point | 125°C (257°F) | |
| Primary Disposal Method | Dispose via an approved waste disposal plant or industrial combustion. | |
| Environmental Precautions | Do not empty into drains or waterways. Harmful to aquatic life. | |
| Incompatible Materials | Strong oxidizing agents, reducing agents, bases. |
Experimental Protocols
The disposal procedures outlined in this document are based on established regulatory guidelines and information from Safety Data Sheets (SDS). These are not derived from specific laboratory experiments but from standardized safety protocols for chemical waste management. Therefore, experimental methodologies are not applicable in this context.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistics for Handling Sorbic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling sorbic acid. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.
This compound, while a common preservative, can cause skin, eye, and respiratory irritation[1][2][3][4][5]. Adherence to the following protocols is essential for minimizing risk and ensuring safe laboratory operations.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or safety goggles meeting ANSI Z87.1 standards. A face shield may be required if there is a significant splash hazard. | Protects against dust particles and accidental splashes that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves, such as nitrile rubber. Gloves should be inspected before use. | Prevents direct skin contact, which can lead to skin irritation. |
| Body Protection | A laboratory coat or other protective clothing. Long-sleeved clothing is recommended. Contaminated clothing should be removed and washed before reuse. | Protects skin from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area is crucial. If dust formation is unavoidable or exposure limits are exceeded, a suitable respirator should be worn. | Prevents inhalation of dust, which may cause respiratory irritation. Engineering controls like exhaust ventilation should be the primary measure. |
Operational Plan: Safe Handling Protocol
Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, preferably a chemical fume hood, is operational.
-
Confirm that an emergency eyewash station and safety shower are accessible.
-
Keep the this compound container tightly closed when not in use and store it in a cool, dry, and well-ventilated place.
-
Avoid conditions that could lead to dust formation.
2. Handling the Chemical:
-
Don the appropriate PPE as specified in the table above.
-
Weigh and handle the solid material in a way that minimizes dust generation.
-
Avoid all personal contact, including inhalation and contact with skin and eyes.
-
Do not eat, drink, or smoke in the area where this compound is handled.
-
Wash hands thoroughly with soap and water after handling and before breaks.
3. Accidental Release Measures:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Remove all sources of ignition.
-
Clean up spills immediately, avoiding dust generation. Use mechanical means such as a vacuum or sweeping to collect the material.
-
Place the collected material into a suitable, labeled container for disposal.
-
Wash the spill area with water, but prevent runoff from entering drains.
4. First Aid Procedures:
-
If in eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. If irritation persists, seek medical attention.
-
If on skin: Wash off with plenty of soap and water. If skin irritation occurs, consult a physician.
-
If inhaled: Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical advice.
-
If ingested: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
Disposal Plan
This compound and its container must be disposed of as hazardous waste.
-
Waste Collection: Collect waste this compound and contaminated materials in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the contents and container in accordance with all local, regional, national, and international regulations. Do not allow the product to enter drains or waterways. Disposal through an industrial combustion plant is one recommended method.
This compound Properties and Hazards
The following table summarizes key quantitative data regarding this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₈O₂ | |
| Molecular Weight | 112.13 g/mol | |
| Melting Point | 132-135 °C | |
| Boiling Point | 228 °C (decomposes) | |
| Flash Point | 127 °C | |
| Oral LD50 (Rat) | >2,000 mg/kg to 4950 mg/kg | |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
